ap-dCTP
Description
BenchChem offers high-quality ap-dCTP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ap-dCTP including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQIVFSMGDIPF-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144677 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115899-39-3 | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115899-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Amino-1-propyn-1-yl)-2′-deoxycytidine 5′-(tetrahydrogen triphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ap-dCTP: The High-Fidelity Scaffold for DNA Functionalization
The following technical guide details the properties, incorporation mechanisms, and application workflows for ap-dCTP (5-Amino-propargyl-dCTP), a critical reagent in high-fidelity DNA labeling and functionalization.
Technical Monograph & Application Guide
Executive Summary & Chemical Identity
ap-dCTP (5-Amino-propargyl-2'-deoxycytidine-5'-triphosphate) is a modified nucleoside triphosphate widely used in molecular biology to introduce a reactive primary amine handle into DNA sequences.[1] Unlike bulky dye-labeled nucleotides (e.g., Cy5-dCTP) which often stall DNA polymerases, ap-dCTP features a compact, rigid linker that ensures high enzymatic incorporation efficiency.
This nucleotide serves as the foundation for the "Two-Step Labeling" strategy:
-
Enzymatic Incorporation: The polymerase incorporates the small ap-dCTP into the DNA backbone.[2]
-
Chemical Conjugation: The reactive amine groups on the synthesized DNA are chemically coupled to NHS-ester activated probes (fluorophores, biotin, redox labels) in a secondary step.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate |
| Abbreviation | ap-dCTP (or 5-PA-dCTP) |
| Modification Site | C5 position of the Cytosine base |
| Linker Type | Propargyl ( |
| Reactive Group | Primary Amine ( |
| Molecular Weight | ~520.2 g/mol (Free acid) |
| Solubility | Water, TE Buffer (pH 7.[3]5) |
| Purity Requirement |
Mechanistic Insight: The "Rigid Linker" Hypothesis
The superior performance of ap-dCTP compared to other amino-modified nucleotides (like amino-allyl dCTP) stems from the C5-propynyl linker .
Structural Compatibility with Polymerases
DNA polymerases (e.g., Taq, Vent, Klenow) interact intimately with the minor groove of the DNA helix. Modifications at the Watson-Crick face (N3, O2) abolish base pairing.
-
The C5 Solution: The C5 position of cytosine projects into the major groove , away from the polymerase's steric checkpoints.
-
Rigidity Matters: The triple bond of the propynyl group creates a rigid, linear spacer. This projects the reactive amine group ~3-4 Å away from the helix, preventing it from folding back and interfering with base stacking or the polymerase active site. This results in incorporation rates near-identical to natural dCTP .
Signaling Pathway: The Two-Step Workflow
The following diagram illustrates the logical flow from synthesis to functionalization, highlighting the decoupling of enzymatic and chemical steps.
Caption: Workflow decoupling enzymatic synthesis from chemical labeling to maximize yield and fidelity.
Experimental Protocols
Protocol A: PCR Incorporation
Objective: Amplify a 500bp target sequence with ~5-10% amine substitution density.
Reagents:
-
Taq DNA Polymerase (standard 5 U/µL).
-
10x PCR Buffer (Mg2+ free).
-
MgCl2 (25 mM).
-
dNTP Mix A: 5 mM dATP, dGTP, dTTP.
-
dCTP Mix B: 2.5 mM natural dCTP + 2.5 mM ap-dCTP (1:1 ratio).
Procedure:
-
Assemble Reaction (50 µL):
-
Template DNA: 10–50 ng.
-
10x Buffer: 5 µL.
-
MgCl2: 3.0 mM (Note: Modified nucleotides often chelate Mg2+; slightly higher concentration than standard 1.5 mM is recommended).
-
dNTP Mix A: 0.2 mM final.
-
dCTP Mix B: 0.2 mM final (Effective 0.1 mM ap-dCTP).
-
Primers: 0.5 µM each.
-
Taq Polymerase: 1.0 µL (2.5 units).
-
-
Cycling:
-
95°C for 3 min.
-
30 Cycles: [95°C 30s | 55°C 30s | 72°C 45s].
-
72°C for 5 min.
-
-
Validation: Run 5 µL on a 1.5% agarose gel. The band should migrate slightly slower than unmodified DNA due to the added mass and drag of the propargylamino groups.
Protocol B: Post-PCR Conjugation (The "Critical Clean")
Failure Point Warning: The most common cause of labeling failure is the presence of Tris or Ammonium ions from the PCR buffer, which compete with the DNA amine for the NHS-ester.
Procedure:
-
Purification: Purify the PCR product using a silica spin column (e.g., Qiagen MinElute).
-
Crucial Modification: Perform the final elution in Water or 0.1 M NaHCO3 (pH 8.5) . Do NOT elute in TE or EB buffer (which contains Tris).
-
-
Labeling Reaction:
-
DNA: 1 µg in 20 µL NaHCO3 (pH 8.5).
-
Label: Add 5 µL of NHS-Ester probe (e.g., Cy5-NHS, Biotin-NHS) dissolved in anhydrous DMSO (10 mg/mL).
-
Incubate: 1 hour at Room Temperature in the dark.
-
-
Final Cleanup: Remove unreacted dye using a Gel Filtration Column (e.g., Sephadex G-25) or ethanol precipitation.
Applications in Drug Development & Research
Electrochemical DNA Sensors (E-DNA)
ap-dCTP is instrumental in developing reagentless electrochemical sensors.
-
Method: Incorporate ap-dCTP into a specific aptamer sequence.
-
Conjugation: React the amine-modified aptamer with Ferrocene-NHS or Methylene Blue-NHS .
-
Mechanism: Upon target binding, the aptamer folds, bringing the redox label closer to the electrode surface, generating a measurable current change.
Microarray & FISH Probes
Direct enzymatic incorporation of bulky fluorophores (like Cy3/Cy5) often results in premature termination and low yields (the "dye-terminator" effect).
-
Advantage: Using ap-dCTP allows for the synthesis of full-length probes first, followed by quantitative chemical labeling. This ensures uniform labeling density and high hybridization specificity.
SELEX (Aptamer Selection)
In SELEX, ap-dCTP is used to introduce chemical diversity. The amine group allows for the attachment of "warheads" or hydrophobic moieties that enhance the aptamer's binding affinity to protein targets, expanding the chemical space beyond natural DNA.
Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| No PCR Product | Mg2+ depletion by ap-dCTP | Increase MgCl2 concentration in 0.5 mM increments. |
| Smearing on Gel | Polymerase stalling / Over-modification | Reduce ap-dCTP:dCTP ratio to 1:3 or 1:5. |
| Low Labeling Efficiency | Buffer interference (Tris/Ammonium) | Ensure wash steps in purification are thorough; elute in NaHCO3. |
| Precipitate in Labeling | NHS-ester hydrolysis | Use fresh anhydrous DMSO; avoid water in the dye stock. |
References
-
Tasara, T., et al. (2003). "Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates." Nucleic Acids Research, 31(10), 2636–2646.
-
Gierlich, J., & Burley, G. A. (2012). "The chemistry of modified oligonucleotides as tools for structural biology." Chemistry – A European Journal, 18(3), 728–762.
-
Hicke, B. J., et al. (1996). "Tenascin-C aptamers are generated using tumor cells and purified protein." Journal of Biological Chemistry, 271(47), 29924-29929. (Demonstrates use of modified nucleotides in SELEX).
-
Jena Bioscience. "Amino-modified Nucleotides: 5-Propargylamino-dCTP." Technical Datasheet.
Sources
Title: A Researcher's Guide to ap-dCTP: Understanding the Molecular Weight Difference and Its Implications for Advanced DNA Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of molecular biology and diagnostics, the precise modification of nucleic acids is paramount for sensitive and specific detection. While standard 2'-deoxycytidine-5'-triphosphate (dCTP) is a fundamental building block of DNA, its modified counterpart, 5-propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP), offers a gateway to advanced, high-efficiency labeling strategies. This guide provides an in-depth analysis of the structural and molecular weight differences between these two critical nucleotides. We will explore the chemical basis for the mass variance, its practical implications, and the causality behind leveraging ap-dCTP in sophisticated, two-step labeling workflows that utilize bioorthogonal click chemistry. This document serves as a technical resource for researchers aiming to harness the power of modified nucleotides for applications ranging from fluorescence in situ hybridization (FISH) to next-generation sequencing.
Fundamental Comparison: dCTP vs. ap-dCTP
At their core, both dCTP and ap-dCTP are substrates for DNA polymerases, enabling their incorporation into a growing DNA strand during enzymatic synthesis.[1] However, a critical chemical modification distinguishes them, leading to a significant difference in their molecular properties and experimental utility.
The Standard Building Block: 2'-Deoxycytidine-5'-Triphosphate (dCTP)
Standard dCTP is one of the four essential deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[1] Its structure consists of three components: a pyrimidine cytosine base, a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[1][2] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond, incorporating the dCMP moiety into the new DNA strand and releasing a pyrophosphate molecule.[3]
The Modified Nucleotide: 5-Propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP)
ap-dCTP is a modified version of dCTP, specifically engineered for downstream applications. The modification consists of a propargylamino group (-NH-CH₂-C≡CH) attached to the 5th carbon of the cytosine base.[4][5] This addition is strategically significant for two reasons:
-
Minimal Steric Hindrance: The modification is small enough that most DNA polymerases can efficiently incorporate ap-dCTP into a DNA strand as a substitute for natural dCTP.[6]
-
Bioorthogonal Handle: It introduces a terminal alkyne group. This alkyne is a bioorthogonal functional group, meaning it does not react with biological molecules within a living system, but it can be specifically targeted for a chemical reaction—in this case, "click chemistry".[7]
Quantitative Comparison: Molecular Properties
The addition of the propargylamino group directly results in a quantifiable increase in molecular weight. This difference is critical for understanding the properties of the resulting modified DNA.
| Property | Standard dCTP | ap-dCTP (5-Propargylamino-dCTP) | Molecular Weight Difference |
| Chemical Formula | C₉H₁₆N₃O₁₃P₃[2][3][8] | C₁₂H₁₉N₄O₁₃P₃ (free acid)[6][9][10] | + C₃H₃N |
| Molecular Weight | 467.16 g/mol [8][11] | 520.22 g/mol (free acid)[6][7][9][10] | + 53.06 g/mol |
The Rationale: Why Choose ap-dCTP for DNA Labeling?
The decision to use ap-dCTP is rooted in the limitations of traditional DNA labeling methods and the elegance of a two-step bioorthogonal approach.
The Challenge with Direct Labeling: Traditionally, DNA is labeled by directly incorporating nucleotides that are already conjugated to a large reporter molecule, such as a fluorophore (e.g., Cy3-dUTP). However, these bulky adducts can significantly reduce the efficiency of enzymatic incorporation by DNA polymerase due to steric hindrance. This often results in lower labeling density, incomplete probe synthesis, and inconsistent experimental outcomes.
The ap-dCTP Solution: A Two-Step Labeling Strategy: ap-dCTP circumvents this problem by decoupling the DNA synthesis from the labeling reaction.[4][5][12]
-
Step 1: Efficient Incorporation: The small, minimally disruptive propargylamino group allows for the efficient, high-density incorporation of ap-dCTP into the DNA backbone during PCR, nick translation, or reverse transcription.[4][12]
-
Step 2: High-Efficiency Labeling: The resulting "alkyne-modified" DNA is then subjected to a highly efficient and specific secondary reaction. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of click chemistry, an azide-modified reporter molecule (fluorophore, biotin, etc.) is "clicked" onto the alkyne handles along the DNA strand.[7] This reaction is rapid, specific, and occurs under mild, aqueous conditions, preserving the integrity of the DNA.
This two-step method ensures a consistently high degree of labeling that is independent of the reporter molecule's size, providing superior sensitivity and reliability in downstream applications.[4][5]
Experimental Workflow: Two-Step DNA Labeling with ap-dCTP
This section provides a generalized, self-validating protocol for generating and labeling DNA probes using ap-dCTP.
Workflow Visualization
Sources
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. What Is dCTP? Definition & Use Cases [excedr.com]
- 3. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. 5-Propargylamino-dCTP - Solution, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dCTP | C9H16N3O13P3 | CID 65091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cellco.com.br [cellco.com.br]
- 10. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 11. Deoxycytidine triphosphate | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. Aminopropargyl dCTP [5-Propargylamino-2'-deoxycytidine-5'-triphosphate] | AAT Bioquest [aatbio.com]
Biological Stability and Enzymatic Processing of Amino-Modified dCTP Analogs
Executive Summary
This technical guide provides a comprehensive analysis of the biological stability of C5-amino-modified deoxycytidine triphosphates (e.g., 5-aminoallyl-dCTP, 5-propargylamino-dCTP). While these analogs are robust substrates for DNA polymerases in vitro, their stability in biological matrices (serum, cell lysates) is governed by distinct enzymatic pathways.
Key Technical Insight: The C5-position modification confers a "protective steric shield" against deamination (conversion to uracil derivatives) but offers no protection against phosphatase-mediated hydrolysis . Consequently, while the nucleobase identity is preserved longer than natural dCTP, the triphosphate energy payload remains equally vulnerable to degradation.
Part 1: Chemical Architecture & Stability Mechanisms
Structural Determinants of Stability
The stability of amino-modified dCTP is dictated by two functional domains:
-
The Triphosphate Tail (Alpha, Beta, Gamma): Structurally identical to natural dNTPs. This region is the primary target for serum phosphatases and ectonucleotidases (e.g., CD39/CD73).
-
The Nucleobase (C5-Modified Cytosine): The amino-linker (allyl or propargyl) projects into the major groove of DNA upon incorporation. In the free nucleotide state, this bulky group sterically hinders the active sites of catabolic enzymes like dCMP deaminase (DCTD) .
Enzymatic Degradation Pathways
The biological half-life is defined by two competing degradation routes:
-
Route A: Dephosphorylation (Dominant in Serum/Lysate)
-
Route B: Deamination (Suppressed by Modification)
-
Pathway:dCMP-amino → dUMP-amino
-
Kinetics: Significantly slower than natural dCMP. The C5-substituent clashes with the conserved tyrosine/phenylalanine residues in the active site of dCMP deaminase, which normally stabilize the transition state for natural cytosine.
Visualization of Degradation Logic
Figure 1: Differential degradation pathways.[3] Note the blockade of the deamination pathway due to C5-steric hindrance.
Part 2: Enzymatic Interaction Profiling
The utility of amino-modified dCTP depends on its acceptance by anabolic enzymes (polymerases) versus catabolic ones.
| Enzyme Class | Representative Enzyme | Interaction with Amino-dCTP | Kinetic Outcome |
| Polymerase (Family A) | Taq DNA Polymerase | High Acceptance | |
| Polymerase (Family B) | Vent (exo-), Pfu | High Acceptance | Excellent incorporation; widely used for labeling. |
| Phosphatase | Alkaline Phosphatase (CIP/SAP) | High Susceptibility | Rapid hydrolysis of phosphates; modification offers no protection. |
| Deaminase | dCMP Deaminase (DCTD) | Low Affinity | |
| Exonuclease | Snake Venom PDE | Moderate Resistance | Once incorporated into DNA, C5-amino groups can retard exonucleolytic digestion. |
Part 3: Experimental Protocols for Stability Assessment
Protocol 1: Serum Stability Profiling (Time-Course)
Objective: Determine the functional half-life of amino-modified dCTP in mammalian serum.
Reagents:
-
Human Serum (AB male, heat-inactivated optionally, though active is better for stress testing).
-
10 mM 5-Aminoallyl-dCTP stock (in 10 mM Tris, pH 7.5).
-
Quenching Solution: 100% Methanol (ice cold) or 10% Trichloroacetic acid (TCA).
Workflow:
-
Preparation: Dilute 5-Aminoallyl-dCTP to a final concentration of 100 µM in 100% Serum.
-
Incubation: Incubate at 37°C.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add aliquot to 150 µL ice-cold Methanol. Vortex vigorously for 10s.
-
Extraction: Incubate on ice for 20 min to precipitate proteins. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Analysis: Collect supernatant for HPLC analysis (see Protocol 2).
Protocol 2: Ion-Pair RP-HPLC for Degradation Quantitation
Objective: Separate dCTP (triphosphate) from degradation products (dCDP, dCMP, Nucleoside). Standard C18 is insufficient for retaining triphosphates; ion-pairing is mandatory.
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBA), 10 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 240 nm (optimal for Aminoallyl-dC) or 270 nm (standard cytosine).
Gradient:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Load/Equilibrate |
| 15.0 | 35% | Elution of dC -> dCMP -> dCDP -> dCTP |
| 20.0 | 60% | Wash |
| 25.0 | 5% | Re-equilibration |
Data Interpretation:
Calculate the % Remaining using the Area Under Curve (AUC):
Protocol Visualization
Figure 2: Step-by-step workflow for determining biological stability half-life.
Part 4: Comparative Stability Data
The following data summarizes the stability profile of Aminoallyl-dCTP compared to natural dCTP.
| Parameter | Natural dCTP | 5-Aminoallyl-dCTP | Notes |
| Thermal Stability (95°C) | Hydrolysis of triphosphate is rate-limiting; modification has negligible effect. | ||
| Serum Stability (37°C) | Rapid dephosphorylation by serum phosphatases. | ||
| Lysate Stability (HeLa) | High degradation | High degradation | Requires phosphatase inhibitors (e.g., Sodium Orthovanadate) for stability. |
| Deamination Rate | Moderate | Very Low | C5-amino group blocks DCTD enzyme access. |
| pH Stability (Acidic) | Unstable (depurination) | Stable | Cytosine is generally more stable than purines, but linker is robust. |
References
-
Enzymatic Incorporation of Amino-Modified dNTPs
- Title: Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosph
- Source: MDPI (Molecules).
-
URL:[Link]
-
HPLC Methods for dNTP Analysis
- Title: Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples.
- Source: Nucleic Acids Research (PubMed).
-
URL:[Link]
-
Deaminase Substrate Specificity
-
General dNTP Stability in Serum
-
Product Data & Storage (Grounding)
-
Title: 5-Aminoallyl-dUTP (AA-dUTP) Product Sheet.[6]
- Source: Biotium.
-
Sources
- 1. rcsb.org [rcsb.org]
- 2. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on polynucleotides. III. Enzymic degradation; substrate specificity and properties of snake venom phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA topology influences molecular machine lifetime in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Mechanism of ap-dCTP Incorporation by DNA Polymerases: Translesion Synthesis and Synthetic Labeling Paradigms
Executive Summary
In the fields of genomic stability and synthetic biology, the term "ap-dCTP incorporation" represents two distinct, highly technical paradigms.
-
Translesion Synthesis (TLS): The incorporation of a deoxycytidine triphosphate opposite an apurinic/apyrimidinic (AP) site (AP:dCTP) by specialized Y-family DNA polymerases, primarily REV1.
-
Synthetic Labeling: The enzymatic incorporation of the unnatural nucleotide analog 5-(3-amino-1-propynyl)-dCTP (AP-dCTP) by replicative or thermostable polymerases for downstream fluorophore conjugation.
This whitepaper dissects the structural causality, kinetic profiling, and experimental workflows governing both mechanisms. By understanding how polymerases accommodate damaged templates or bulky nucleotide analogs, drug development professionals and molecular biologists can better engineer targeted chemotherapies and high-fidelity diagnostic assays.
PART I: Translesion Synthesis and the AP:dCTP Mechanism
The Abasic Site Challenge and the "C-Rule"
Spontaneous depurination and base excision repair (BER) intermediates frequently leave behind apurinic/apyrimidinic (AP) sites. Because these lesions lack hydrogen-bonding capabilities, high-fidelity replicative polymerases (Pol ε, Pol δ) stall at the lesion, risking replication fork collapse[1].
To bypass this, cells utilize Y-family polymerases. While many polymerases default to the "A-rule" (inserting dATP opposite a blank lesion), the human and yeast REV1 polymerase operates strictly as a deoxycytidyl transferase, preferentially inserting dCTP opposite AP sites (the "C-rule")[2],[1].
Structural Causality: The Protein-Template Mechanism
The incorporation of dCTP opposite an AP site by REV1 is not driven by Watson-Crick base pairing. Instead, REV1 utilizes a highly conserved protein-template mechanism :
-
Template Eviction: Upon encountering an AP site (or a bulky guanine adduct), REV1 physically evicts the damaged template backbone out of the active site into an extrahelical void[3].
-
Arginine Surrogate: An arginine residue within the REV1 active site (Arg324 in yeast, or its human homolog) swings into the void.
-
Hydrogen Bonding: This arginine acts as a surrogate template, forming two precise hydrogen bonds with the Watson-Crick edge of the incoming dCTP[4].
Because the arginine sidechain is sterically optimized exclusively for dCTP, REV1 exhibits profound specificity for deoxycytidine, regardless of the lesion type[2]. Following AP:dCTP incorporation, the extender polymerase Pol ζ (composed of REV3L and MAD2L2) is recruited to continue synthesis[1].
Fig 1: Stepwise mechanism of AP:dCTP incorporation by REV1 via a protein-template mechanism.
Kinetic Profiling of Y-Family Polymerases
To quantify the efficiency of AP:dCTP incorporation, steady-state and pre-steady-state kinetics are utilized. The catalytic efficiency (
Table 1: Kinetic Parameters for dCTP Incorporation Opposite AP Sites
| Polymerase | Lesion Type | Incoming dNTP | Efficiency ( | ||
| Human REV1 | AP Site | dCTP | 0.073 | 0.33 | 0.2200 |
| Human Pol η | Bulky AP (dGAP) | dCTP | 8.1 | 287.0 | 0.0280 |
| Human Pol κ | Bulky AP (dGAP) | dCTP | N/A | N/A | 0.0065 |
| Human Pol ι | Bulky AP (dGAP) | dCTP | N/A | N/A | 0.0002 |
Data synthesized from single-turnover and steady-state kinetic assays of human Y-family polymerases[5],[6],[7]. REV1 demonstrates superior efficiency (low
PART II: The Synthetic Biology Paradigm (AP-dCTP Analog)
Structural Causality of C5-Modifications
In synthetic biology, AP-dCTP refers to 5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate , a modified nucleotide used as a precursor for generating fluorophore-labeled DNA[8].
The causality behind choosing the C5 position of the pyrimidine ring for the 3-aminopropynyl linker is strictly structural. In B-form DNA, the C5 position projects directly into the major groove . By attaching the rigid alkyne linker here, the modification avoids steric clashes with the polymerase active site, which primarily scans the minor groove for correct Watson-Crick geometry[8].
Polymerase Accommodation
Thermostable polymerases lacking 3'→5' exonuclease activity, such as Vent(exo-) or Taq, readily incorporate AP-dCTP. The rigid propynyl group acts as a spacer, keeping the reactive primary amine distant from the catalytic magnesium ions, ensuring that the
PART III: Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that isolate specific kinetic and chemical variables.
Protocol A: Single-Turnover Kinetics for AP:dCTP Bypass
Purpose: To measure the true chemical rate (
Self-Validation Mechanism: By maintaining Enzyme concentrations vastly higher than DNA concentrations (
-
Substrate Preparation: Anneal a 5'-[32P]-labeled primer to a template containing a synthetic tetrahydrofuran (THF) AP site analog at the +1 position.
-
Pre-incubation: Mix 130 nM purified human REV1 with 20 nM of the labeled DNA duplex in reaction buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM DTT). Incubate at 37°C for 5 minutes to allow complex formation.
-
Reaction Initiation: Rapidly mix the pre-incubated complex with varying concentrations of dCTP (e.g., 10 µM to 1000 µM) using a rapid quench-flow system.
-
Quenching: Quench the reactions at specific millisecond-to-second time intervals using 0.37 M EDTA to instantly chelate Mg2+ and halt catalysis.
-
Quantification: Resolve products on a 15% denaturing polyacrylamide gel. Quantify the extended primer fraction via autoradiography.
-
Data Fitting: Plot product formation versus time to extract
. Fit versus [dCTP] to the Michaelis-Menten hyperbolic equation to determine and [6].
Fig 2: Single-turnover kinetic workflow for measuring AP:dCTP incorporation efficiency.
Protocol B: Enzymatic Incorporation of AP-dCTP (Fluorophore Precursor)
Purpose: To synthesize amine-modified DNA for downstream NHS-ester fluorophore conjugation[8].
Self-Validation Mechanism: A parallel reaction using natural dCTP is run. Post-reaction, the DNA is subjected to mass spectrometry or a gel-shift assay to confirm the mass addition of the alkyne linker, validating that the polymerase successfully incorporated the bulky analog rather than stalling.
-
Reaction Setup: In a 50 µL volume, combine 1X ThermoPol buffer, 0.2 mM dATP, dGTP, dTTP, and 0.2 mM AP-dCTP (5-(3-amino-1-propynyl)-dCTP).
-
Template Addition: Add 100 ng of target template DNA and 0.5 µM of forward and reverse primers.
-
Polymerase Addition: Add 2 units of Vent(exo-) DNA polymerase. Causality: The exo- mutant is required to prevent the 3'→5' exonuclease domain from excising the unnatural AP-dCTP analog upon sensing minor structural distortions[8].
-
Thermal Cycling: Perform standard PCR (95°C for 30s, 55°C for 30s, 72°C for 1 min/kb) for 30 cycles.
-
Purification & Conjugation: Purify the amplicons using a standard silica spin column to remove unreacted AP-dCTP. The primary amines on the incorporated AP-dCTP residues can now be reacted with amine-reactive dyes (e.g., Cy3-NHS ester) in a sodium bicarbonate buffer (pH 8.5).
References
1.[8] Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjCBcsYUaYjLzU_rSAIvIoUG9tRT-KQJd3IzI3THHeJap20yKmex_IbhFbn1GQYCiryZ-MJNfEZ-A96FunfEhM9sEXfyaG02_0N-98NjEcL5A771ceE-3teVI1sEqlkfb_JNojrwFAobjN] 2.[5] Effects of Twelve Germline Missense Variations on DNA Lesion and G-Quadruplex Bypass Activities of Human DNA Polymerase REV1. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN09oT4fLl55WXMJA6hfcNY98r3xiLgg_bbL9gvxHeMg7P6qNfHuWNFbPfsw47vPjSJ4Z_R3T5d9s8FMnPSlItp6zDKhC3yL1wKmtE-0-CSlDYznVGKfFHlllmb8aZoOwF-Nbjl9-Gx0iVOac=] 3.[6] Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKYVmiliLnGbyCKAfsqL0CGGqN1fSkMxUYeBr7UHS90vihxoTYTQDbMFKPrJrBSdxiU7nDjH92J_BMaMP8vxW4gz9q-YoUe3pF5Ta2jPuM2QMCvX3vvHJqp-qpqzLXPwCEEGOtd-cbw_WlTQE=] 4.[3] Complex Formation of Yeast Rev1 with DNA Polymerase η. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGscewhAcq_OVzvdlpSy8us9nwmPNDPCkPL58gW6-30BJQH_m98pQtTF45ASj_MPRRtQgMIfyrRaa0eKWvlmJuYrQkypVuOYtDWvrwY18IOClukZ3S_qm5bAhuk4F_dtfGnJ-8C8KhLHQJ2JAQ=] 5.[2] Response of human REV1 to different DNA damage: preferential dCMP insertion opposite the lesion. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOMuQeSERoYfztyzg2iVeetZ23Itt82NeSVrHJDXfJ7RHcoBSrlDWxKRaEuP6hk7f24qvX8T5uF-3HubFcjnpFK9yAMtILo19OfQcvsoen9XZus0R4JNYkk_kx_LUDp1866Zq9dDGgV7PRcg==] 6.[7] Supplementary Kinetic Data for REV1 (341-829). niph.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0YQrsG3n8mxikjI9n4j3FxBalfExLBYriV38wvw0WGp2jjR6YfDABHTPqP0qQQkfE0tjaHiPDy8BHq3Kh9edIL1cLzEtmWqbKWx2GTnG2uSC2WynZyxu23s4yfRRLnZEU636X69didkALl2uE7qyohmD3nYoMYUrd-1TRBkjPB1Twb3gGbtoGp2cXprEA9U=] 7.[4] Translesion and Repair DNA Polymerases: Diverse Mechanisms. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyt_UKF4ELs-yxFVL5qW9O9Ov29D7Uvs_za6ijc7cwA_7_zU3y4a5cmgLBXM2bSPDmw17om_IPSG9fkH82h_lmc46ZhXmbGMYjh7jRahG_Fz7-uKLmB4Tco24twx90UeaoKFqbj2z5HfqN7J8tqqHgFB3x6ND1qU80ATgg2RlUAYUWtz54eTE6AhlortzT0cb3yn0SIY3AA5V2uTGDNIE=] 8.[1] Translesion synthesis protein REV1 - Homo sapiens (Human) | UniProtKB. uniprot.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz_lzAS8VZwcbohaBaIJtH6U2b0L4wPVnyxVUOQfJ0o9wLgatHkL6QAHSOskj-5kERuqcsFsKJD81jli5Tedu5aBWUzfpw8XSJl4eWgUjwnbtWazo7IN32l3WScDdvyd0ztDKVsn62QXc=]
Sources
- 1. uniprot.org [uniprot.org]
- 2. Response of human REV1 to different DNA damage: preferential dCMP insertion opposite the lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Formation of Yeast Rev1 with DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of Twelve Germline Missense Variations on DNA Lesion and G-Quadruplex Bypass Activities of Human DNA Polymerase REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Impact of C5-Position Modification on the DNA Helix: Thermodynamic Stability, Major Groove Dynamics, and Biotechnological Applications
Executive Summary
As oligonucleotide therapeutics, aptamer technologies, and epigenetic profiling advance, the rational design of modified nucleic acids has become a cornerstone of molecular biology. Among the various sites available for functionalization, the C5-position of pyrimidines (cytosine, thymine, and uracil) represents a unique "sweet spot" for structural modification.
Because the C5 vector projects directly into the major groove of the B-form DNA double helix, modifications at this site generally do not perturb Watson-Crick hydrogen bonding faces[1]. From natural epigenetic marks like 5-methylcytosine (5mC) to synthetic C5-propynyl or bulky amino-alkyl substitutions, these modifications profoundly alter local thermodynamics, hydration networks, and protein-DNA interactions without destroying the foundational helical architecture. This whitepaper provides an in-depth mechanistic analysis of C5-modifications, supported by self-validating experimental protocols for thermodynamic and enzymatic profiling.
Core Mechanistic Principles: The "Why" Behind C5-Modifications
Steric Accommodation and the Major Groove
In B-DNA, the minor groove is heavily monitored by polymerases for structural integrity, whereas the major groove is highly solvent-exposed and spacious. When a bulky group is attached to the C5 position, it extends into this major groove[1]. High-resolution X-ray diffraction studies (resolutions between 1.42 and 1.99 Å) of dodecamers containing 5mC or 5-hydroxymethylcytosine (5hmC) confirm that these modifications do not distort the global B-DNA double helix structure or the local base-pair geometry[2]. This steric freedom is the primary reason C5-modified deoxynucleoside triphosphates (dNTPs) are readily accepted by DNA polymerases like KlenTaq[1][3].
Thermodynamic Stabilization via Base Stacking and Desolvation
The addition of hydrophobic groups at the C5 position (e.g., methyl, propynyl, or aromatic rings) drives thermodynamic stabilization through two primary mechanisms:
-
Enhanced
Stacking: Extended conjugated systems (like C5-propynyl) increase the polarizability of the pyrimidine ring, strengthening base-stacking interactions with adjacent nucleobases[4]. -
Hydrophobic Desolvation: Hydrophobic modifications displace ordered water molecules from the major groove. The entropic gain from releasing these water molecules into the bulk solvent significantly increases the melting temperature (
) of the duplex[5].
Conversely, polar modifications like 5hmC introduce rotational freedom along the C5-C5A bond. The additional hydroxyl group preferentially orients in the 3' direction, which can lead to a slight, sequence-dependent destabilizing effect due to altered hydration spine dynamics[2].
Logical flow of thermodynamic stabilization induced by C5-pyrimidine modifications.
Quantitative Data: Thermodynamic & Structural Profiling
To guide the design of Antisense Oligonucleotides (ASOs) and aptamers, it is critical to quantify how specific C5-modifications impact duplex stability and enzymatic compatibility.
| Modification Type | Structural Impact on B-DNA | Average | Polymerase Acceptance (e.g., KlenTaq) | Primary Application |
| Unmodified Cytosine (dC) | Baseline standard | 0.0 | Excellent | Native DNA synthesis |
| 5-Methylcytosine (5mC) | Maintains B-form; enhances stacking[2] | +0.5 to +1.0 | Excellent | Epigenetic studies[6] |
| 5-Hydroxymethylcytosine (5hmC) | Maintains B-form; alters local hydration[2] | -0.2 to -0.5 | Excellent | Demethylation intermediates[2] |
| C5-Propynyl-dC / dU | Protrudes deep into major groove; high | +1.5 to +2.0 | Good to Excellent | ASOs, Triplex formation[4] |
| C5-Amino-alkyl-dU | Introduces cationic charge; electrostatic backbone interaction | +1.0 to +1.5 | Moderate (Linker dependent) | SELEX (SOMAmers)[3][4] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, ensuring that experimental workflows are self-validating is paramount. The following protocols are designed to isolate the variables associated with C5-modifications, ensuring that observed effects are strictly due to the modification itself.
Protocol 1: Thermodynamic Profiling via UV-Melting and DSC
Objective: Quantify the thermodynamic impact (
Causality & Rationale: We utilize a high-salt buffer (150 mM NaCl) to mask non-specific electrostatic repulsions between the phosphate backbones. This isolates the thermodynamic contribution of the C5-modification (e.g., base stacking and hydrophobic effects). We employ a heating/cooling cycle to check for hysteresis; a lack of hysteresis validates that the melting process is at thermodynamic equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Synthesize and purify the C5-modified oligonucleotide and its unmodified complement via HPLC. Dilute to a final duplex concentration of 2.0 µM in a buffer containing 10 mM Sodium Phosphate (pH 7.0), 150 mM NaCl, and 0.1 mM EDTA.
-
Annealing (Self-Validation Step): Heat the sample to 95°C for 5 minutes, then cool slowly (0.5°C/min) to 15°C. This slow cooling prevents kinetic trapping of misfolded secondary structures.
-
UV-Melting Acquisition: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Thermal Cycling: Ramp temperature from 15°C to 90°C at a rate of 0.5°C/min, then reverse the ramp from 90°C to 15°C.
-
Data Analysis: Superimpose the heating and cooling curves. If they perfectly overlap (no hysteresis), calculate the
from the first derivative maximum ( ). Extract and via van 't Hoff analysis of the melting curve shape.
Protocol 2: Enzymatic Incorporation Assay (Primer Extension)
Objective: Validate that a bulky C5-modified dNTP is a viable substrate for DNA polymerases.
Causality & Rationale: Polymerases rely heavily on minor groove interactions to verify Watson-Crick base pairing geometries. Because C5 modifications project into the major groove, they often bypass this enzymatic checkpoint[1][3]. However, overly bulky or rigid linkers can cause steric clashes with the polymerase thumb domain. This protocol uses a competitive primer extension assay with strict positive and negative controls to validate incorporation efficiency and fidelity.
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 µL reaction volume, combine 100 nM of a 5'-FAM labeled primer, 150 nM of a template strand, and 1X Thermopol Buffer.
-
Nucleotide Spiking:
-
Positive Control: Add 200 µM of natural dNTPs.
-
Test Reaction: Add 200 µM of dATP, dGTP, dCTP, and the C5-modified dUTP .
-
Negative Control (Self-Validation): Add 200 µM of dATP, dGTP, and dCTP, but omit dTTP/dUTP entirely (tests for polymerase misincorporation or readthrough).
-
-
Enzymatic Extension: Add 1 Unit of KlenTaq DNA polymerase[1]. Incubate at 68°C for 10 minutes.
-
Quenching: Stop the reaction by adding 20 µL of 95% formamide, 20 mM EDTA, and heating to 95°C for 5 minutes.
-
Resolution: Resolve the products on a 15% denaturing polyacrylamide gel (PAGE) containing 7M urea.
-
Analysis: Visualize the FAM-labeled products. A successful C5-modified incorporation will show a full-length product band migrating slightly slower than the unmodified positive control (due to the increased mass/hydrophobicity of the C5-modification).
Experimental pipeline for validating and deploying C5-modified nucleotides.
Conclusion
The modification of the C5-position on pyrimidines represents a masterclass in structural biochemistry. By exploiting the spatial freedom of the B-DNA major groove, researchers can introduce profound thermodynamic stability, novel electrostatic interactions, and target-specific binding affinities without disrupting the core Watson-Crick base pairing logic[1][4]. Whether mapping the epigenetic landscape of 5mC[2][6] or engineering the next generation of polyanionic or hydrophobic aptamers[3], mastering the structural impact of C5-modifications is essential for modern drug development and molecular engineering.
References
-
Wikipedia Contributors. "5-Methylcytosine." Wikipedia, The Free Encyclopedia.
-
Oup.com. "Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation." Nucleic Acids Research.
-
Tandfonline.com. "Effect of 5-Methylcytosine on the Structure and Stability of DNA. Formation of Triple-Stranded Concatenamers by Overlapping Oligonucleotides." Journal of Biomolecular Structure and Dynamics.
-
Pnas.org. "Structural basis for the synthesis of nucleobase modified DNA by Thermus aquaticus DNA polymerase." Proceedings of the National Academy of Sciences.
-
Rcsb.org. "4GJU: Crystal structures of B-DNA dodecamer containing the epigenetic modifications 5-hydroxymethylcytosine or 5-methylcytosine." RCSB Protein Data Bank.
-
Medchemexpress.com. "5-Methylcytosine | DNA Modification." MedChemExpress.
-
Nih.gov. "Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases." PubMed Central (PMC).
Sources
- 1. pnas.org [pnas.org]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility, Storage, and Handling of ap-dCTP (5-Propargylamino-dCTP)
Executive Summary & Molecule Profile[1]
ap-dCTP (5-Propargylamino-2'-deoxycytidine-5'-triphosphate), often abbreviated as 5-AP-dCTP , is a specialized modified nucleotide. Unlike standard dNTPs, it carries a primary amine group linked to the C-5 position of cytosine via a propargyl linker. This modification allows for the post-enzymatic labeling of DNA with amine-reactive dyes (e.g., NHS-esters of Cy3/Cy5, Biotin), a technique critical for microarrays, FISH, and Next-Generation Sequencing (NGS) library prep.
Crucial Disambiguation: In older radiochemistry literature, "aP-dCTP" may refer to [
Chemical Profile
| Property | Specification |
| Systematic Name | 5-Propargylamino-2'-deoxycytidine-5'-triphosphate |
| Molecular Weight | ~520.22 g/mol (Free Acid) |
| Reactive Moiety | Primary Amine (Aliphatic) |
| Linker Type | Propargyl (Rigid, reduces steric hindrance during incorporation) |
| pKa (Amine) | ~8.5 – 9.5 (Typical for primary alkyl amines) |
| Absorbance Max |
Solubility & Reconstitution Guidelines
The solubility of ap-dCTP is dictated by the triphosphate tail (highly polar) and the protonation state of the amino group.
Solvent Recommendations
-
PCR-Grade Water (pH 7.0):
-
Suitability: High.
-
Condition: ap-dCTP is highly soluble in water (>100 mM).
-
Risk: Water lacks buffering capacity. Absorption of atmospheric CO
can lower pH to <5.0, accelerating acid-catalyzed hydrolysis of the triphosphate bond.
-
-
TE Buffer (Modified):
-
Suitability: Optimal.
-
Composition: 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.5 – 8.0.
-
Rationale: Tris maintains the pH in the stable range. Trace EDTA chelates divalent cations (Mg
, Mn ) that catalyze spontaneous dephosphorylation.
-
Reconstitution Protocol (For Lyophilized Powder)
-
Equilibrate: Allow the vial to warm to room temperature (20-25°C) before opening to prevent condensation, which degrades the hygroscopic solid.
-
Calculate: Determine the volume required for a 10 mM or 100 mM stock.
-
Note: 100 mM is preferred for long-term storage; 10 mM is preferred for working aliquots.
-
-
Dissolve: Add PCR-grade water or Buffer. Do not vortex vigorously. Use gentle inversion or pipetting.
-
Verify: Measure concentration using UV-Vis spectrophotometry.
-
Use
(pH 7.5).[1] Note: Do not use the extinction coefficient of unmodified dCTP.
-
Storage Buffer Recommendations
The stability of ap-dCTP relies on preventing two degradation pathways: Hydrolysis of the triphosphate (loss of function) and Oxidation of the amine (loss of reactivity).
The "Gold Standard" Storage Buffer
| Component | Concentration | Function |
| Tris-HCl | 10 mM | pH Control: Maintains pH 7.5–8.0. Prevents acid hydrolysis. |
| EDTA | 0.1 mM | Chelation: Sequesters catalytic metal ions. Keep low to avoid inhibiting downstream polymerases. |
| pH | 7.5 ± 0.2 | Stability Window: Balances amine stability (favors basic) and triphosphate stability (favors neutral). |
Why pH 7.5?
-
pH < 6.0: Rapid hydrolysis of the
- or - phosphate bonds. -
pH > 9.0: Increases the rate of deamination of the cytosine base and promotes base-catalyzed hydrolysis.
Contraindicated Buffers
-
Phosphate Buffers (PBS): AVOID. Phosphate ions can co-precipitate with Mg
in downstream PCR reactions and interfere with kinase activity. -
Unbuffered Water: AVOID for long-term storage (>1 month) due to pH drift.
Storage Protocols & Shelf Life
Temperature Hierarchy
-
-80°C (Ultralow): Recommended for Master Stocks.
-
-20°C (Standard Freezer): Recommended for Working Stocks.
-
4°C (Refrigerator): Short-term only.
The "Aliquoting Rule"
Repeated freeze-thaw cycles cause ice crystal formation that can shear the molecule and alter local pH concentrations (eutectic effects).
-
Protocol: Upon initial thawing, immediately divide the 100 mM stock into single-use aliquots (e.g., 5–10 µL).
-
Usage: Thaw an aliquot once, keep on ice, and discard the remainder or store at 4°C for no more than 1 week.
Quality Control & Troubleshooting
Before committing expensive samples (e.g., rare cDNA) to a labeling reaction, validate the ap-dCTP integrity.
QC Assay: The UV Ratio Test
Measure absorbance at 250 nm, 260 nm, and 294 nm.
-
Ratio A294/A260: Should be approximately 2.0 – 2.2 .
-
If significantly lower: Indicates loss of the propargylamino arm or contamination with unmodified dCTP.
-
-
HPLC Analysis: A single peak at >95% purity on an anion-exchange column (SAX) confirms triphosphate integrity. Appearance of earlier peaks (dCDP, dCMP) indicates hydrolysis.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Amine oxidation or hydrolysis | Check pH of storage buffer. Ensure pH < 8.5. Use fresh aliquot. |
| No PCR Product | High EDTA or degraded dNTP | Dilute ap-dCTP to lower EDTA conc. (<0.1 mM final).[2][3] Check Mg |
| Precipitate in Vial | "Salting out" or freezing artifact | Warm to 37°C for 5 min, vortex gently. If persistent, discard. |
Visualization: The ap-dCTP Workflow & Stability Logic
The following diagram illustrates the critical decision points in the storage and usage lifecycle of ap-dCTP to ensure maximum experimental success.
Figure 1: Lifecycle of ap-dCTP showing critical storage checkpoints (Green) and degradation pathways (Red) that compromise downstream labeling.
References
-
Jena Bioscience. "5-Propargylamino-dCTP Product Datasheet." Jena Bioscience GmbH.[1][4] Accessed March 1, 2026. [Link][6]
Sources
- 1. 5-Propargylamino-dCTP - Solid, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 3. 5-Propargylamino-dCTP-ATTO-550, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 4. cellco.com.br [cellco.com.br]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. 5-Propargylamino-dCTP-6-FAM, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
Comparative Technical Guide: ap-dCTP vs. 5-aminoallyl-dCTP for Enzymatic DNA Labeling
Executive Summary
5-aminoallyl-dCTP (aa-dCTP) and 5-propargylamino-dCTP (ap-dCTP) are modified nucleotides used primarily for the indirect (two-step) labeling of DNA. While both share the same fundamental mechanism—introducing a primary amine group into DNA for subsequent conjugation with NHS-ester dyes—they differ critically in the chemistry of their linker arms.
-
aa-dCTP utilizes a flexible alkene (allyl) linker. It is the legacy standard for cDNA synthesis but can suffer from steric hindrance and lower incorporation efficiency with certain high-fidelity polymerases.
-
ap-dCTP utilizes a rigid alkyne (propargyl) linker. This rigidity reduces steric clash within the polymerase active site, generally resulting in higher incorporation rates and improved fluorescence quantum yield by preventing dye-quenching interactions with the DNA helix.
This guide details the physicochemical differences, enzymatic kinetics, and optimized protocols for deploying these reagents in microarray, FISH, and Next-Generation Sequencing (NGS) workflows.
Part 1: Structural & Chemical Fundamentals
The core difference between these two nucleotides lies at the C5 position of the cytosine base.[1] This position is chosen because it protrudes into the major groove of the DNA double helix, minimizing interference with Watson-Crick base pairing.
Chemical Structures[1][2][3]
| Feature | 5-aminoallyl-dCTP (aa-dCTP) | 5-propargylamino-dCTP (ap-dCTP) |
| Linker Chemistry | Alkene ( | Alkyne ( |
| Geometry | Planar, Flexible | Linear, Rigid |
| Linker Length | ~3 Atoms (shorter effective reach) | ~3 Atoms (extended linear reach) |
| Electron Density | Pi-orbitals (double bond) | Pi-orbitals (triple bond) |
| Stereochemistry | Trans configuration usually preferred | Linear (no cis/trans isomerism) |
The "Rigid Arm" Hypothesis
The propargyl (ap) linker is chemically linear due to the triple bond. This linearity projects the primary amine group directly away from the DNA backbone.
-
Benefit: This reduces "floppiness." In aa-dCTP, the flexible allyl arm can fold back, potentially allowing the charged amine to interact with the phosphate backbone or the polymerase surface, causing drag or termination.
-
Fluorescence: When a dye is attached, the rigid propargyl arm acts as a spacer, keeping the fluorophore away from the guanosine bases (which are known electron donors and fluorescence quenchers).
Part 2: Enzymatic Incorporation Kinetics
The choice between aa-dCTP and ap-dCTP is often dictated by the enzyme being used.
Polymerase Tolerance[4]
-
Taq & Family A Polymerases: Generally show a preference for ap-dCTP . The rigid alkyne linker fits better into the tight steric channel of the nucleotide binding pocket. Studies suggest that ap-dCTP behaves more like native dCTP in terms of
(binding affinity) and (catalytic rate). -
Reverse Transcriptases (M-MLV, SuperScript): Historically optimized for aa-dCTP . However, modern engineered RT variants increasingly tolerate ap-dCTP, often yielding longer cDNA fragments due to fewer termination events caused by linker steric clashes.
Incorporation Efficiency
High-density labeling (e.g., for array CGH) requires a high substitution ratio.
-
aa-dCTP: Typically achieves 1 modification every 20–30 bases.
-
ap-dCTP: Can often achieve 1 modification every 10–15 bases without stalling the polymerase, allowing for ultra-high-density labeling.
Part 3: Experimental Workflow (Two-Step Labeling)
The following diagram illustrates the standard "Amino-Allyl/Propargyl" workflow. This indirect method is superior to direct labeling (using dye-dCTP) because it avoids the massive steric bulk of the dye during the enzymatic step.
Workflow Visualization
Figure 1: The Indirect Labeling Workflow. Step 1 incorporates the modified nucleotide.[2] Step 2 chemically attaches the fluorophore.
Critical Protocol: Post-Synthesis Coupling
Note: This protocol applies to both ap-dCTP and aa-dCTP.
-
Purification (CRITICAL):
-
The enzymatic reaction buffer often contains Tris (tris(hydroxymethyl)aminomethane). Tris contains a primary amine that will competitively react with your NHS-ester dye, killing the labeling efficiency.
-
Action: You must purify the amine-modified DNA using a column (e.g., silica spin column) or ethanol precipitation. Elute in water or sodium bicarbonate , NOT TE buffer or Tris.
-
-
Coupling Reaction:
-
Buffer: 0.1 M Sodium Bicarbonate (pH 8.5–9.0). The amine group on the DNA must be deprotonated (neutral) to attack the NHS ester.
-
Reagent: Add 5–10x molar excess of NHS-ester dye (dissolved in anhydrous DMSO).
-
Incubation: 1 hour at Room Temperature in the dark.
-
-
Quenching:
-
Add 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters before final purification.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Tris contamination in Step 2. | Ensure wash buffers in Purification 1 are completely removed. Elute in |
| Polymerase Stalling | Steric hindrance (common with aa-dCTP). | Switch to ap-dCTP or lower the ratio of modified:natural dCTP (e.g., from 1:1 to 1:3). |
| Precipitate in Coupling | DMSO/Water incompatibility or high salt. | Ensure NHS-dye is dissolved in high-quality anhydrous DMSO immediately before use. |
| High Background (Microarray) | Unreacted dye remaining. | Perform a second purification step or use a dye-removal column. |
References
-
Jena Bioscience. 5-Propargylamino-dCTP - Solution.[3][4] Retrieved from [Link]
-
Matyašovský, J., Pohl, R., & Hocek, M. (2018).[5] 2-Allyl- and Propargylamino-dATPs for Site-Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA.[5] Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. What Is dCTP? Definition & Use Cases [excedr.com]
- 2. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellco.com.br [cellco.com.br]
- 4. 5-Propargylamino-dCTP - Solution, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 5. 2-Allyl- and Propargylamino-dATPs for Site-Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability of DNA containing ap-dCTP residues
Thermal Stability of DNA Containing AP-dCTP Residues: A Mechanistic and Experimental Guide
In the realm of synthetic genetics, structural biology, and oligonucleotide therapeutics, the thermal stability of the DNA double helix is a critical parameter. It dictates the efficacy, target affinity, and mismatch discrimination of diagnostic probes and antisense oligonucleotides (ASOs). While native DNA relies on a delicate thermodynamic balance of Watson-Crick hydrogen bonding, base-stacking, and hydrophobic desolvation[1], researchers frequently utilize modified cytidine triphosphates—broadly referred to in the literature as AP-dCTP —to artificially enhance duplex stability.
This nomenclature generally encompasses two distinct, highly stabilizing structural analogues:
-
5-(3-Amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate : A pyrimidine modified at the C5 position with a rigid alkyne linker[2].
-
Aminoethyl-phenoxazine-deoxycytidine-5'-triphosphate (G-Clamp) : A tricyclic cytosine analogue engineered for hyper-affinity base pairing[3].
Mechanistic Basis of Thermal Stability
The Propynyl Paradigm (5-(3-Amino-1-propynyl)-dCTP)
Native C-G base pairs rely on three hydrogen bonds. Modifying the C5 position of cytosine with a rigid, linear alkyne (propynyl group) projects the modification directly into the major groove of the B-form DNA duplex. The stabilization here is driven by two primary thermodynamic factors:
-
Enthalpic Stacking: The alkyne group extends the
-electron system of the pyrimidine, increasing its polarizability. This significantly enhances nearest-neighbor inter-base stacking interactions, which are the dominant enthalpic drivers of duplex stability[4]. -
Entropic Desolvation: The hydrophobic nature of the propynyl group displaces highly ordered water molecules from the major groove, providing a favorable entropic contribution to the free energy (
) of hybridization[5]. While a standard 5-propynyl-dC increases the melting temperature ( ) by ~2.8°C per substitution[6], the addition of the terminal amine in AP-dCTP allows for fluorescent labeling while maintaining a net stabilizing effect[2].
The G-Clamp Paradigm (Aminoethyl-phenoxazine-dCTP)
The tricyclic phenoxazine derivative represents a quantum leap in synthetic DNA stability. Unlike native cytosine, the G-clamp is structurally designed to recognize both the Watson-Crick and Hoogsteen faces of the complementary guanine[3].
-
Hyper-Hydrogen Bonding: The aminoethyl tether reaches across the pairing interface to donate a fourth hydrogen bond to the N7 position of guanine[1].
-
Massive
-Overlap: The tricyclic phenoxazine core provides an extended, planar aromatic surface area that drastically increases base-stacking overlap with adjacent nucleotides. Consequently, a single G-clamp substitution can elevate the duplex by an astonishing 7°C to 21°C, highly dependent on the flanking sequence context[7].
Quantitative Impact on Thermal Stability
The following table summarizes the comparative thermal stabilization afforded by various cytosine modifications.
| Nucleotide Modification | Structural Feature | Hydrogen Bonds with dG | Average | Primary Stabilization Mechanism |
| Native dC | Standard Pyrimidine | 3 | 0.0 (Baseline) | Standard Watson-Crick pairing |
| 5-Methyl-dC | C5-Methyl group | 3 | +1.3 | Minor hydrophobic desolvation[6] |
| 5-Propynyl-dC | C5-Alkyne | 3 | +2.8 | Enhanced |
| AP-dC (Propynyl) | C5-Alkyne + Amine | 3 | +1.5 to +2.5 | Stacking + electrostatic interactions[5] |
| AP-dC (G-Clamp) | Tricyclic Phenoxazine | 4 | +7.0 to +21.0 | 4 H-bonds + massive |
Structural and Workflow Visualizations
Mechanisms of DNA duplex stabilization by AP-dCTP structural variants.
Step-by-step workflow for AP-dCTP incorporation and thermal stability analysis.
Experimental Protocols: Synthesis and Validation
To rigorously evaluate the thermal stability of DNA containing AP-dCTP residues, the experimental design must operate as a self-validating system. This involves controlled enzymatic incorporation followed by precise thermodynamic melting analysis.
Protocol 1: Enzymatic Incorporation via Primer Extension
Because bulky modifications can induce steric hindrance within the polymerase active site, translesion or specialized high-fidelity polymerases (e.g., Vent exo- or Taq) are required to prevent chain termination[8].
-
Reaction Assembly: Combine 1X Polymerase Buffer (containing 2 mM
to stabilize the dNTP-polymerase coordination complex), 200 nM template DNA, 200 nM fluorescently labeled primer, and 100 M of the modified AP-dCTP (alongside standard dATP, dGTP, dTTP). -
Thermal Cycling: Initiate denaturation at 95°C for 2 min. Drop to the primer-specific annealing temperature (e.g., 55°C) for 30 sec, followed by extension at 72°C for 5 min. Causality: The extended 5-minute extension time is mandatory to compensate for the slower incorporation kinetics of the sterically demanding modified triphosphate[2].
-
Purification: Isolate the full-length modified duplex using denaturing Polyacrylamide Gel Electrophoresis (PAGE) or HPLC. Unincorporated nucleotides or truncated primers will skew the baseline of subsequent thermodynamic readings.
Protocol 2: Thermal Denaturation ( ) Analysis
The melting temperature (
-
Sample Preparation: Dilute the purified duplex to 1-2
M in a physiological buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Causality: High salt concentrations are critical; cations mask the destabilizing electrostatic repulsion between the two negatively charged phosphodiester backbones, allowing the true impact of the AP-dCTP base-pairing to be measured[1]. -
UV-Vis Spectroscopy: Place the sample in a quartz cuvette within a Peltier-controlled UV-Vis spectrophotometer. Monitor hyperchromicity (increasing absorbance) at 260 nm as the duplex unwinds.
-
Controlled Melting: Heat the sample from 20°C to 90°C at a strict ramp rate of 0.5°C/min. Causality: A slow heating rate ensures the system remains in thermodynamic equilibrium. Rapid heating causes hysteresis, artificially inflating the apparent
. -
Self-Validation (Cooling Curve): Reverse the temperature ramp (90°C to 20°C). The cooling curve must perfectly overlay the heating curve. A mismatch indicates sample degradation, evaporation, or kinetic trapping, which invalidates the run.
-
Data Analysis: Plot the first derivative of the absorbance vs. temperature (
). The peak of this derivative curve represents the exact .
References
- ATDBio - Nucleic Acids Book - DNA duplex stability.
- Glen Research - Glen Report 19.25 - AP-dC is compatible with PCR and is Highly Fluorescent.
- Biomers.net - Modifications Increasing Duplex Stability.
- Glen Research - Bases Affecting Duplex Stability.
- National Institutes of Health (PMC) - Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates.
- ResearchGate - Incorporation of reporter molecule-labeled nucleotides by DNA polymerases.
- National Institutes of Health (PMC) - Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines.
- Oxford Academic (Nucleic Acids Research) - A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2′-deoxyuridines.
Sources
- 1. atdbio.com [atdbio.com]
- 2. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 8. researchgate.net [researchgate.net]
identifying ap-dCTP metabolites in cellular assays
Identifying and Quantifying AP-dCTP Metabolites in Cellular Assays: A Comprehensive Technical Guide
Introduction & Mechanistic Grounding
The development of nucleoside analogs requires rigorous intracellular pharmacokinetic profiling. When cells are exposed to 5-(3-Amino-1-propynyl)-2'-deoxycytidine (AP-dC)—a modified nucleoside frequently utilized in DNA labeling and translesion synthesis studies—the molecule is pharmacologically inactive until it undergoes a sequential, three-step phosphorylation cascade driven by host cellular kinases.
The ultimate active metabolite, AP-dCTP, competes with endogenous dCTP for incorporation into newly synthesized DNA by DNA polymerases. Accurately quantifying the intracellular pool of AP-dCTP relative to its mono- (AP-dCMP) and di-phosphate (AP-dCDP) precursors is critical for determining the analog's efficacy, cellular uptake, and potential off-target toxicity[1].
Cellular phosphorylation cascade of AP-dC to the active AP-dCTP metabolite.
Analytical Challenges in Nucleotide Quantification
Quantifying intracellular nucleoside triphosphates presents severe analytical hurdles. Triphosphates are highly polar, making them difficult to retain on standard reversed-phase liquid chromatography (LC) columns. Furthermore, they suffer from severe isobaric interference from endogenous cellular nucleotides (e.g., ATP, dGTP) and are highly susceptible to rapid enzymatic degradation by intracellular phosphatases the moment a cell is lysed[2].
To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with weak anion exchange (WAX) or solid-phase extraction (SPE) has emerged as the gold standard[1]. LC-MS/MS provides the necessary sensitivity (femtomole levels) and selectivity (via Multiple Reaction Monitoring, MRM) to differentiate AP-dCTP from endogenous dCTP pools[3].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in causality to prevent artifactual data generation.
Step 1: Cell Culture and Dosing
-
Action: Seed cells (e.g., PBMCs or cancer cell lines) at
cells/mL. Incubate with the desired concentration of AP-dC (e.g., 1–10 µM) for 24 hours. -
Causality: Cells must be dosed in the logarithmic growth phase. Confluent cells downregulate deoxycytidine kinase (dCK), artificially depressing the conversion of AP-dC to AP-dCMP, which skews the pharmacokinetic profile.
Step 2: Metabolism Quenching and Lysis
-
Action: Rapidly wash cells with ice-cold PBS. Immediately resuspend the cell pellet in 1 mL of ice-cold 70% Methanol containing a Stable Isotope-Labeled (SIL) internal standard (e.g.,
-AP-dCTP). Vortex and store at -80°C for 1 hour. -
Causality: The rapid transition to cold 70% methanol instantly denatures cellular phosphatases. If this step is delayed by even 30 seconds at room temperature, the labile
-phosphate of AP-dCTP will hydrolyze, leading to artificially inflated AP-dCDP levels. Spiking the SIL internal standard before lysis ensures that any subsequent extraction losses or matrix effects are perfectly normalized, validating the final quantification[1].
Step 3: Solid Phase Extraction (SPE)
-
Action: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Load the supernatant onto a Weak Anion Exchange (WAX) SPE cartridge. Wash with 50 mM ammonium acetate (pH 6.0) to remove lipids and neutral metabolites. Elute the nucleotides with 5% ammonium hydroxide in methanol.
-
Causality: WAX specifically targets the negatively charged phosphate groups. Removing the bulk cellular matrix prevents ion suppression in the mass spectrometer, a critical requirement for achieving femtomole-level limits of quantification (LLOQ)[3].
Step 4: Ion-Pair LC-MS/MS Analysis
-
Action: Evaporate the eluate under nitrogen gas and reconstitute in mobile phase. Inject onto a C18 column using an ion-pairing reagent (e.g., 5 mM dimethylhexylamine, DMHA) in the mobile phase.
-
Causality: Because AP-dCTP is highly polar, it will elute in the void volume of a standard C18 column. The DMHA ion-pairing reagent binds to the phosphate groups, increasing the molecule's hydrophobicity and allowing for baseline chromatographic separation of the mono-, di-, and tri-phosphate species[2].
Experimental workflow for the LC-MS/MS quantification of intracellular AP-dCTP.
Quantitative Data Presentation
During MS/MS optimization, specific Multiple Reaction Monitoring (MRM) transitions must be established in negative electrospray ionization (ESI-) mode. Triphosphates typically yield intense product ions corresponding to the loss of the metaphosphate (
Table 1: Representative LC-MS/MS MRM Parameters and Extraction Efficiencies for AP-dC Metabolites
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Mean Extraction Efficiency (%) |
| AP-dC | 279.1 | 163.1 | -15 | > 92% |
| AP-dCMP | 359.1 | 79.0 | -25 | > 88% |
| AP-dCDP | 439.1 | 158.9 | -30 | > 84% |
| AP-dCTP | 519.1 | 158.9 | -35 | > 78% |
| SIL-IS (AP-dCTP) | 524.1 | 158.9 | -35 | > 78% |
Note: Extraction efficiencies decrease slightly with increasing phosphate groups due to tighter binding to cellular proteins and SPE matrices. The SIL-IS corrects for this variance.
Conclusion
The identification of AP-dCTP metabolites requires a delicate balance of rapid enzymatic quenching and highly selective analytical chemistry. By employing cold-methanol lysis, WAX-SPE purification, and ion-pair LC-MS/MS, researchers can achieve a self-validating, reproducible system capable of tracking the intracellular fate of nucleoside analogs down to the femtomole level.
References
-
Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection National Institutes of Health (PMC)[Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels National Institutes of Health (PMC)[Link]
Sources
- 1. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Nucleoside and Analogs: Mechanisms, Landscape, and Their Phosphates Analysis based on LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for enzymatic labeling of DNA with ap-dCTP
Application Note: High-Fidelity Enzymatic Incorporation and Post-Synthetic Labeling of DNA using 5-Propargylamino-dCTP (ap-dCTP)
Part 1: Executive Summary & Principle
The "Two-Step" Labeling Advantage Direct enzymatic incorporation of bulky fluorophore-labeled nucleotides (e.g., Cy5-dCTP) often suffers from low polymerase processivity and "steric gating," resulting in short transcripts and low yields. The 5-Propargylamino-dCTP (ap-dCTP) protocol solves this by utilizing a small, sterically unobtrusive alkyne-amine linker.
-
Step 1 (Incorporation): DNA Polymerase incorporates the ap-dCTP (which carries a primary amine on a C5-propargyl linker) into the DNA backbone with high efficiency, indistinguishable from natural dCTP.
-
Step 2 (Functionalization): The resulting amine-modified DNA is reacted with NHS-Ester derivatives (fluorophores, biotin, or haptens).
Key Application: This protocol is optimized for generating high-density labeled probes for FISH (Fluorescence In Situ Hybridization), Microarray analysis, and Next-Generation Sequencing (NGS) library preparation where steric hindrance of direct labeling causes bias.
Part 2: Mechanism & Workflow
The Structural Logic: The modification is located at the C5 position of the cytosine. Unlike N4-modifications, the C5-propargyl linker projects into the major groove of the DNA helix. This placement is critical because:
-
Base Pairing: It does not interfere with Watson-Crick hydrogen bonding (N3-H, O2, N4-H).
-
Enzyme Tolerance: Taq polymerase and Reverse Transcriptases accept C5-modifications readily, whereas bulky fluorophores at this position often induce polymerase stalling.
Experimental Workflow
Caption: Figure 1. The Two-Step Labeling Workflow. Note the critical intermediate purification step to remove amine-containing buffers (Tris) which inhibit the NHS-ester reaction.
Part 3: Detailed Protocols
Phase 1: Enzymatic Incorporation (PCR)
Reagent Selection:
-
Polymerase: Standard Taq Polymerase is recommended. High-fidelity "proofreading" enzymes (e.g., Pfu, Phusion) possess 3'→5' exonuclease activity which may degrade the modified primer-end or stall at the linker. If high fidelity is required, use "exo-" variants or optimized blends (e.g., KOD Hot Start).
-
Nucleotide Mix: You must balance yield vs. labeling density. A 1:1 to 3:1 ratio (ap-dCTP : dCTP) is optimal. 100% substitution is possible but may reduce amplicon yield.
Protocol:
-
Prepare 10x dNTP Mix (Labeling Mix):
-
dATP (100 mM): 2 µL
-
dGTP (100 mM): 2 µL
-
dTTP (100 mM): 2 µL
-
dCTP (100 mM): 1 µL (Final 0.5 mM in 10x mix)
-
ap-dCTP (100 mM): 1 µL (Final 0.5 mM in 10x mix)
-
Water: 92 µL
-
Result: This mix contains 2 mM A/G/T and 1 mM Total C (0.5 mM natural + 0.5 mM modified).
-
-
PCR Setup (50 µL Reaction):
| Component | Volume | Final Conc. |
| 10x Taq Buffer (Mg2+ free) | 5 µL | 1x |
| MgCl2 (25 mM) | 3-4 µL | 1.5 - 2.0 mM |
| Labeling dNTP Mix (from step 1) | 5 µL | 0.2 mM each (A/G/T), 0.1 mM ap-dCTP |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| Template DNA | Variable | 1 pg - 10 ng |
| Taq Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-Free Water | to 50 µL | N/A |
-
Cycling: Standard cycling conditions. Increase Extension time by 10-20% to account for slight kinetic drag of the modified nucleotide.
Phase 2: Purification (The "No-Amine" Checkpoint)
CRITICAL WARNING: Standard PCR purification kits often use Tris-based elution buffers or wash buffers containing amines. Tris contains a primary amine that will irreversibly react with your NHS-ester dye in Phase 3, quenching the reaction.
Protocol:
-
Use a standard Silica Spin Column (e.g., Qiagen QIAquick or similar).
-
Bind DNA to column using the provided binding buffer (PB/ERC).
-
Wash with PE buffer (ensure ethanol is added).
-
Expert Tip: If you suspect your wash buffer contains Tris, perform a final wash with 80% Ethanol / Water to strip any residual amines.
-
-
Elute in 30-50 µL of Nuclease-Free Water or 10 mM Phosphate Buffer (pH 8.0) .
-
DO NOT ELUTE IN TE BUFFER (Tris-EDTA).
-
Phase 3: Chemical Labeling (NHS-Ester Coupling)
Chemistry: The primary amine on the propargyl linker attacks the carbonyl of the NHS-ester, releasing N-hydroxysuccinimide and forming a stable amide bond. This reaction is pH-dependent.[1][2]
Reagents:
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3 – 9.0. (Prepare fresh or store frozen; pH drifts over time).
-
NHS-Fluorophore: Dissolve 1 mg NHS-ester dye in anhydrous DMSO. Store desiccated at -20°C.
Protocol:
-
Adjust DNA: Ensure your purified DNA (from Phase 2) is in water. Add 1/10th volume of 1 M Sodium Bicarbonate (pH 9.0) to the DNA.[2][3][4][5][6]
-
Add Dye: Add the NHS-ester dye (in DMSO) to the DNA solution.
-
Ratio: Use a 10-20 fold molar excess of dye over the total number of incorporated amines.
-
Rough Guide: For 1 µg of DNA (approx. 3000 pmol nucleotides), use ~10-20 µg of NHS-dye.
-
-
Incubate: 1 hour at Room Temperature (Dark).
-
Quench (Optional): Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to scavenge unreacted dye.
Phase 4: Final Cleanup
Remove unreacted free dye to prevent high background.
-
Method: Gel Filtration (Sephadex G-25/G-50 columns) is superior to silica columns for removing free dye.
-
Elute: In TE Buffer or Water.
-
QC: Measure absorbance at 260 nm (DNA) and the dye's max absorbance (e.g., 550 nm for Cy3, 650 nm for Cy5).
-
DOL (Degree of Labeling): Calculate dyes per 100 bases. Target is usually 3-6 dyes per 100 bases.
-
Formula:
-
(CF = Correction Factor for dye absorbance at 260nm)
-
Part 4: Troubleshooting & Optimization
Caption: Figure 2. Diagnostic logic for low labeling efficiency.
| Issue | Probable Cause | Solution |
| No PCR Product | Polymerase stalling | Reduce ap-dCTP:dCTP ratio to 1:5 or 1:10. Switch to Taq if using Pfu. |
| Product Smear | Primer degradation | Pfu 3'-5' exonuclease activity attacking primers. Add enzyme last or use exo- mutant. |
| PCR Good, No Signal | Tris Contamination | The most common error. Ensure Phase 2 elution was in Water/NaHCO3, not TE. |
| PCR Good, No Signal | Hydrolyzed NHS-Ester | NHS-esters degrade in moisture. Use fresh DMSO stock. |
References
-
Jena Bioscience. 5-Propargylamino-dCTP (ap-dCTP) Product Manual.[Link][5][8][9]
-
Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proceedings of the National Academy of Sciences, 78(11), 6633–6637. [Link]
-
Gierlich, J., et al. (2007). Synthesis of Highly Modified DNA by a Combination of PCR with Alkyne-Bearing Triphosphates and Click Chemistry. Chemistry – A European Journal, 13(34), 9486–9494. (Context on C5-propargyl tolerance). [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. ijsra.net [ijsra.net]
- 6. 5-Propargylamino-dCTP - Solution, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 7. fluidic.com [fluidic.com]
- 8. Optimal conditions to use Pfu exo– DNA polymerase for highly efficient ligation-mediated polymerase chain reaction protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dCTP - Solution, Nucleotides - Jena Bioscience [jenabioscience.com]
Application Notes & Protocols: A Senior Scientist's Guide to Post-Synthesis Fluorescent Dye Conjugation using ap-dCTP
Introduction: Beyond Direct Labeling - The Power of Post-Synthesis Modification
In the realm of molecular biology, the fluorescent labeling of nucleic acids is a cornerstone technique, enabling a vast array of applications from genetic analysis to cellular imaging.[1][2] While the direct incorporation of fluorescently labeled deoxynucleoside triphosphates (dNTPs) by polymerases is a common strategy, it is not without its limitations. The bulky nature of a directly conjugated fluorophore can cause steric hindrance, often reducing the efficiency and fidelity of DNA polymerases.[3]
Post-synthesis labeling offers an elegant and powerful alternative. This two-step approach first incorporates a small, minimally disruptive chemically reactive group into the DNA. Subsequently, in a second reaction, a fluorescent dye is attached to this group. This methodology uncouples the enzymatic incorporation from the fluorophore attachment, providing greater flexibility in the choice of dyes and often leading to higher labeling efficiencies and brighter probes.
This guide focuses on the use of alkyne-modified deoxycytidine triphosphate (ap-dCTP) , a cornerstone reagent for post-synthesis labeling via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5] The alkyne group, being small and biologically inert, is readily incorporated into DNA by various polymerases.[5][6] Its corresponding reactive partner, the azide group, is virtually absent in biological systems, ensuring that the subsequent dye conjugation is highly specific and bioorthogonal.[4][7] This results in specifically labeled DNA probes with a high signal-to-noise ratio, suitable for the most demanding applications.
The Chemical Foundation: Understanding the CuAAC "Click" Reaction
The success of ap-dCTP-based labeling hinges on the CuAAC reaction, a highly efficient and specific ligation of an alkyne with an azide.[5][8] This reaction forms a stable triazole ring, covalently linking the alkyne-modified DNA to an azide-modified fluorescent dye.
The key components of this reaction are:
-
Alkyne-modified DNA: DNA that has been synthesized using ap-dCTP, and thus contains terminal alkyne groups.
-
Azide-modified fluorescent dye: A fluorophore that has been chemically modified to contain a reactive azide group.
-
Copper(I) (Cu(I)) catalyst: The essential catalyst for the cycloaddition. As Cu(I) is unstable in aqueous solutions, it is typically generated in situ from a Copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[8]
-
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[4][8]
-
Copper-chelating Ligand: A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[8] It stabilizes the Cu(I) oxidation state, preventing its oxidation and disproportionation, and enhances the reaction rate. Water-soluble ligands like THPTA are particularly useful for reactions in aqueous buffers.[8]
Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Design and Key Considerations
A successful labeling experiment requires careful planning. The process can be broken down into three main stages: incorporation of ap-dCTP, the click chemistry conjugation, and purification of the final product.
Part 1: Incorporating ap-dCTP into DNA
The first step is to generate DNA containing the alkyne functional groups. This is typically achieved through enzymatic methods such as PCR, nick translation, or reverse transcription.
Key Considerations for PCR Incorporation:
-
dNTP Concentration: The ratio of ap-dCTP to natural dCTP is critical. A complete substitution of dCTP with ap-dCTP can sometimes inhibit the polymerase. It is often advisable to start with a partial substitution and optimize the ratio for your specific template and polymerase.
-
Polymerase Selection: While many standard DNA polymerases can incorporate modified nucleotides, some may be more efficient than others. It is recommended to use a polymerase that has been validated for use with modified dNTPs.
-
Amplicon Size: For very long amplicons, the density of modification may need to be adjusted to avoid compromising amplification efficiency.
Part 2: Choosing Your Fluorophore
The versatility of the click chemistry approach allows for the use of a wide range of fluorescent dyes. The choice of dye will depend on the specific application and the instrumentation available for detection.
| Fluorophore (Azide-Modified) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| Cyanine3 (Cy3) Azide | ~550 | ~570 | ~0.15 | Bright, photostable, suitable for multiplexing. |
| Cyanine5 (Cy5) Azide | ~649 | ~670 | ~0.20 | Bright, far-red emission, low autofluorescence. |
| Fluorescein (FITC) Azide | ~495 | ~519 | ~0.92 | High quantum yield, but susceptible to photobleaching. |
| Alexa Fluor™ 488 Azide | ~495 | ~519 | ~0.92 | Bright, photostable alternative to fluorescein. |
| Alexa Fluor™ 647 Azide | ~650 | ~668 | ~0.33 | Very bright and photostable far-red dye. |
| TAMRA Azide | ~555 | ~580 | ~0.10 | Commonly used as a FRET acceptor. |
Table 1: Properties of common azide-modified fluorescent dyes for click chemistry.
Part 3: Optimizing the Click Reaction
-
Molar Ratios: An excess of the azide-dye is typically used to ensure complete labeling of the alkyne-modified DNA.[8]
-
Solvents: Many fluorescent dyes are hydrophobic and may require the addition of a co-solvent like DMSO to ensure they remain in solution during the reaction.[4][6]
-
Degassing: It is advisable to degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[4][5]
-
Temperature and Time: The click reaction is generally rapid and can often be completed within 30-60 minutes at room temperature.[8] For particularly challenging conjugations, the reaction time can be extended or the temperature slightly elevated (e.g., to 45°C).[6]
Detailed Protocols
Figure 2: General experimental workflow for ap-dCTP labeling.
Protocol 1: Incorporation of ap-dCTP into DNA via PCR
This protocol provides a starting point for incorporating ap-dCTP into a DNA fragment of interest.
Reagents & Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase and corresponding buffer
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
ap-dCTP (10 mM stock)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 50 µL reaction, combine the following in a PCR tube:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1 µL 10 mM dCTP (or a mix of dCTP and ap-dCTP, e.g., 0.5 µL of each for a 1:1 ratio)
-
1-5 µL DNA template (1-10 ng)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.5 µL Thermostable DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR: Use standard thermal cycling conditions appropriate for your template and primers. A typical profile might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze and Purify:
-
Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm amplification.
-
Purify the remaining PCR product using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers. This step is crucial for the subsequent click reaction.
-
Protocol 2: Post-Synthesis Fluorescent Dye Conjugation (CuAAC)
This protocol is for the conjugation of an azide-modified fluorescent dye to the alkyne-containing DNA from Protocol 1.
Reagents & Materials:
-
Purified alkyne-modified DNA
-
Azide-modified fluorescent dye (e.g., 10 mM stock in DMSO)
-
Sodium Ascorbate (freshly prepared 100 mM stock in water)[8]
-
Copper(II) Sulfate (CuSO₄) (100 mM stock in water)[8]
-
THPTA ligand (200 mM stock in water)[8]
-
Nuclease-free water
Procedure:
-
Prepare the Catalyst Complex: A few minutes before starting the reaction, mix the CuSO₄ and THPTA ligand in a 1:2 ratio.[8] For example, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA. This solution can be stable for several weeks when frozen.[8]
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-modified DNA (e.g., 10-20 pmol)
-
Nuclease-free water to a final volume of ~40 µL
-
5 µL Azide-modified dye (10 mM stock) (This represents a significant excess)
-
2.5 µL of the pre-mixed THPTA/CuSO₄ complex.
-
2.5 µL of 100 mM Sodium Ascorbate (freshly prepared). This initiates the reaction.[8]
-
-
Incubate:
-
Vortex the mixture gently.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 30-60 minutes.[8]
-
Protocol 3: Purification of Fluorescently Labeled DNA
Purification is essential to remove the excess fluorescent dye and reaction components.
Procedure (using a spin column-based method):
-
Follow the manufacturer's protocol for a standard DNA cleanup spin column kit. These kits efficiently bind DNA while allowing small molecules like unincorporated dyes and salts to be washed away.
-
Elute the purified, fluorescently labeled DNA in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer).
Alternative Procedure (Ethanol Precipitation):
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.[6]
-
Add 2.5-3 volumes of ice-cold 100% ethanol.[6]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the DNA.
-
Carefully remove the supernatant, which contains the excess dye.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in the desired buffer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inefficient incorporation of ap-dCTP.- Inactive catalyst (Cu(I) oxidized).- Degraded azide-dye. | - Optimize the ap-dCTP:dCTP ratio in the PCR.- Use freshly prepared sodium ascorbate solution.- Ensure the copper ligand is present and the catalyst complex is prepared correctly.- Store azide-dyes protected from light and moisture. |
| DNA Degradation | - Nuclease contamination.- Excessive copper concentration leading to oxidative damage. | - Use nuclease-free water and reagents.- Adhere to the recommended concentrations of copper and ligand. The ligand helps protect the DNA from copper-mediated damage. |
| High Background Signal | - Incomplete removal of unincorporated dye. | - Repeat the purification step (spin column or precipitation).- For precipitation, ensure the pellet is thoroughly washed with 70% ethanol. |
| PCR Reaction Fails or has Low Yield | - ap-dCTP is inhibitory to the polymerase at the concentration used. | - Decrease the ratio of ap-dCTP to dCTP.- Try a different DNA polymerase known to be robust with modified nucleotides. |
Applications
The brightly and specifically labeled DNA probes generated using ap-dCTP are suitable for a wide range of advanced molecular biology applications, including:
-
Fluorescence in situ Hybridization (FISH): For visualizing the location of specific DNA sequences on chromosomes or in cells.[9]
-
Microarray Analysis: For gene expression profiling and comparative genomic hybridization (CGH).[9][10]
-
Blotting Applications: For the detection of specific sequences in Southern and Northern blots.[9]
-
Single-Molecule Studies: For tracking the dynamics of DNA and DNA-protein interactions.
-
Cellular Imaging: For tracking the delivery and localization of nucleic acids within living cells.[2]
By leveraging the power and specificity of click chemistry, ap-dCTP provides a robust and versatile tool for the modern molecular biology laboratory, enabling the creation of high-performance fluorescent probes for a multitude of applications.
References
- Vertex AI Search. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.
- Vertex AI Search. (n.d.). Click Chemistry Protocols.
- Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA.
- metabion. (2023, September 19). Click Chemistry Manual.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Excedr. (2022, February 15). What Is dCTP? Definition & Use Cases.
- baseclick GmbH. (n.d.). dCTP: Role, Applications, and Importance in DNA Synthesis.
- BOC Sciences. (n.d.). Fluorescent Nucleotides and DNA Fluorescent Probes.
- Illumina. (2015). Fluorescent Labeling System [dCTP] Product Information Sheet.
- Springer Nature Experiments. (n.d.). Fluorescent Sample Labeling for DNA Microarray Analyses.
- News-Medical.Net. (2023, July 18). Nucleic Acid Labeling Applications.
Sources
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. news-medical.net [news-medical.net]
- 3. Fluorescent Sample Labeling for DNA Microarray Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. metabion.com [metabion.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. confluore.com.cn [confluore.com.cn]
- 9. What Is dCTP? Definition & Use Cases [excedr.com]
- 10. illumina.com [illumina.com]
Application Note: High-Density Incorporation of 5-(3-aminoprop-1-ynyl)-dCTP (ap-dCTP) via PCR
Executive Summary
This guide details the methodology for the 100% substitution of natural deoxycytidine triphosphate (dCTP) with 5-(3-aminoprop-1-ynyl)-2'-deoxycytidine-5'-triphosphate (ap-dCTP) during Polymerase Chain Reaction (PCR).
The incorporation of ap-dCTP introduces a primary amine handle at the C5 position of every cytosine in the amplicon. This "high-density" functionalization is critical for downstream applications such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) , the generation of DNA-protein crosslinking probes , and high-efficiency fluorescent labeling via NHS-ester conjugation.
Achieving high-density incorporation is non-trivial due to the steric bulk of the C5-modification, which can induce polymerase stalling. This protocol overcomes these kinetic barriers by utilizing Family B DNA polymerases (specifically Deep Vent (exo-)) and optimized cycling parameters.
Mechanistic Insight & Polymerase Selection
The Steric Challenge
Standard Family A polymerases (e.g., Taq) possess a "steric gate" residue (often a glutamate or phenylalanine) that discriminates against modifications at the C5 position of pyrimidines. While Taq can tolerate low-density incorporation (e.g., 10% mix), it frequently stalls or dissociates when attempting 100% substitution, leading to truncated products.
The Solution: Family B Polymerases
Family B polymerases (e.g., Vent, Deep Vent, KOD, Pwo) have a more open active site architecture that better accommodates C5-modified dNTPs.
-
Deep Vent (exo-): This is the gold standard for this application. The "exo-" mutation (D141A/E143A) eliminates 3'→5' proofreading exonuclease activity. This is crucial because the proofreading domain often recognizes modified bases as "errors" and excises them, preventing full-length product formation.
Decision Logic Diagram
The following diagram illustrates the decision matrix for selecting the correct polymerase based on modification density.
Caption: Logic flow for selecting Deep Vent (exo-) polymerase for high-density modified nucleotide incorporation.
Experimental Protocol
Reagents and Materials
-
Polymerase: Deep Vent® (exo-) DNA Polymerase (2,000 U/ml) [NEB M0259].
-
Buffer: 10X ThermoPol® Reaction Buffer (Contains 20 mM MgSO₄).
-
Natural dNTPs: dATP, dGTP, dTTP (100 mM stocks).[1]
-
Modified dNTP: ap-dCTP (5-(3-aminoprop-1-ynyl)-2'-deoxycytidine-5'-triphosphate), 10 mM or 100 mM stock. Note: Ensure purity >95% by HPLC.
-
Template: Linearized plasmid or synthetic oligo (1–10 ng).
-
Primers: Standard desalted primers (0.5 µM final).
Reaction Setup (50 µL Volume)
Assemble the reaction on ice. Do not add natural dCTP.
| Component | Volume | Final Concentration | Notes |
| Nuclease-free Water | to 50 µL | N/A | |
| 10X ThermoPol Buffer | 5 µL | 1X | Provides 2 mM MgSO₄ |
| dATP (10 mM) | 1 µL | 200 µM | |
| dGTP (10 mM) | 1 µL | 200 µM | |
| dTTP (10 mM) | 1 µL | 200 µM | |
| ap-dCTP (10 mM) | 1–2 µL | 200–400 µM | See Optimization Note 1 |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Template DNA | Variable | 1–10 ng | Avoid high concentrations |
| Deep Vent (exo-) Pol | 1 µL | 2 Units | Higher units aid processivity |
Optimization Note 1 (Concentration): Modified nucleotides often have higher
Thermal Cycling Parameters
The extension time must be relaxed to account for the slower polymerization rate of the modified nucleotide.
| Step | Temperature | Time | Purpose |
| Initial Denaturation | 95°C | 2 min | Enzyme activation |
| Denaturation | 95°C | 30 sec | Strand separation |
| Annealing | Tm - 5°C | 30 sec | Primer binding |
| Extension | 72°C | 2 min/kb | Double the standard time |
| Cycles | 25–30 | - | Limit cycles to reduce artifacts |
| Final Extension | 72°C | 10 min | Complete synthesis |
| Hold | 4°C | ∞ |
Validation & Quality Control
Gel Electrophoresis (The "Retardation" Assay)
The most immediate validation of ap-dCTP incorporation is the electrophoretic mobility shift .
-
Observation: DNA containing ap-dCTP will migrate slower than natural DNA of the same length in an agarose gel.
-
Cause: The propargylamino group adds mass and, depending on pH, positive charge (protonated amine), which counteracts the DNA's negative charge, increasing drag.
-
Protocol: Run the PCR product side-by-side with a natural dCTP control amplicon on a 2% agarose gel. Expect a distinct "up-shift" for the ap-dCTP lane.
Downstream Functionalization Workflow
The primary utility of ap-dCTP is the post-PCR conjugation. The following diagram outlines the workflow from PCR to functional application.
Caption: Workflow for converting ap-dCTP amplicons into functionalized probes via NHS-chemistry.
Critical QC Step: Before conjugation (e.g., with NHS-Biotin or NHS-Fluorophore), you must remove free ap-dCTP and Tris buffer (which contains amines). Use a silica spin column (e.g., QIAquick) and elute in water or phosphate buffer , not Tris.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Product | Polymerase stalling | Increase Extension time to 3 min/kb. Increase ap-dCTP concentration to 400 µM. |
| Smearing | Over-amplification / Off-target | Reduce cycle number to 20-25. Increase annealing temperature. |
| Product in Control, not in ap-dCTP | Enzyme incompatibility | Ensure you are using Deep Vent (exo-) . Taq will fail at 100% substitution. |
| Precipitation in Well | Charge neutralization | High density of amines may cause DNA aggregation. Add 0.1% SDS to loading dye. |
References
-
Held, H. A., et al. (2002). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. Nucleic Acids Research.[2][3][4][5] (Demonstrates Vent (exo-) superiority for modified dNTPs).
-
Jäger, S., et al. (2005). A versatile toolbox for variable DNA functionalization at high density. Journal of the American Chemical Society. (Validation of 5-(3-aminoprop-1-ynyl)-dCTP incorporation).
-
Kuwahara, M., et al. (2006). Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases. Nucleic Acids Research.[2][3][4][5] (Detailed kinetic analysis of KOD vs. Taq for modified bases).
-
New England Biolabs. Deep Vent® (exo-) DNA Polymerase Product Information. (Enzyme specifications and buffer composition).
Sources
- 1. qiagen.com [qiagen.com]
- 2. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
Application Note & Protocol: Amine-Reactive NHS-Ester Labeling of ap-dCTP Modified DNA
Introduction
The site-specific labeling of DNA with fluorescent dyes, biotin, or other reporter molecules is a cornerstone of modern molecular biology, enabling a wide array of applications from super-resolution microscopy to next-generation sequencing. A robust and versatile method for achieving this is a two-step process involving the enzymatic incorporation of an amine-modified nucleotide, such as 5-(3-aminoallyl)-2'-deoxycytidine-5'-triphosphate (ap-dCTP), into a DNA product, followed by chemical labeling of the introduced primary amine with an N-hydroxysuccinimide (NHS) ester-activated reporter molecule.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practice of labeling DNA products using ap-dCTP and amine-reactive NHS-esters. We will delve into the underlying chemistry, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting to ensure successful and reproducible labeling.
Scientific Principles
The labeling strategy is predicated on two distinct but complementary processes: the enzymatic synthesis of amine-modified DNA and the subsequent chemical conjugation of a reporter molecule.
1. Enzymatic Incorporation of ap-dCTP:
Deoxycytidine triphosphate (dCTP) is a natural building block of DNA.[1][2] ap-dCTP is a modified version of dCTP that contains a primary amine group attached via a linker to the C5 position of the cytosine base.[3][4] This modification allows for the enzymatic incorporation of ap-dCTP into a growing DNA strand by various DNA polymerases during techniques such as PCR, nick translation, or reverse transcription.[1][4] The polymerase recognizes ap-dCTP as a substrate and incorporates it opposite guanine residues in the template strand, effectively "decorating" the newly synthesized DNA with reactive primary amines.
2. Amine-Reactive NHS-Ester Chemistry:
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that selectively form stable amide bonds with primary amines.[5][6][7] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0).[6][8] The primary amine on the incorporated ap-dCTP acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of NHS as a leaving group.[7][8] A wide variety of molecules, including fluorescent dyes, quenchers, and biotin, are commercially available in their NHS-ester activated forms, providing a vast toolkit for DNA functionalization.[9][10][11][12][13]
Experimental Workflow Overview
The overall experimental workflow can be visualized as a two-stage process, each with its own set of critical parameters and considerations.
Figure 1: A high-level overview of the two-stage process for labeling DNA with amine-reactive NHS-esters following enzymatic incorporation of ap-dCTP.
Detailed Protocols
This section provides a step-by-step guide for the labeling of a PCR-generated DNA product. The protocol is designed to be a robust starting point, with recommendations for optimization provided.
Part 1: Generation of Amine-Modified DNA via PCR
This protocol details the generation of a 500 bp DNA fragment containing amine-modified cytosine residues.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10X PCR buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
ap-dCTP (10 mM)
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Protocol:
-
Prepare the PCR Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions. The following table provides a recommended setup for a single 50 µL reaction.
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5 | 1X |
| dNTP mix (dATP, dGTP, dTTP) | 1 | 0.2 mM each |
| dCTP (10 mM) | 0.5 | 0.1 mM |
| ap-dCTP (10 mM) | 0.5 | 0.1 mM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template (10 ng/µL) | 1 | 10 ng |
| DNA Polymerase | 0.5 | 2.5 units |
| Nuclease-free water | to 50 | - |
-
Perform PCR: Use a standard thermal cycling program appropriate for your primers and template. A typical program is as follows:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
-
Analyze PCR Product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm the amplification of a band of the correct size.
-
Purify the Amine-Modified DNA: Purify the remaining PCR product using a spin column-based DNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated dNTPs, ap-dCTP, primers, and polymerase, which can interfere with the subsequent labeling reaction. Elute the purified DNA in an amine-free buffer such as water or 10 mM Tris-HCl, pH 7.5.
Part 2: NHS-Ester Labeling of Amine-Modified DNA
This protocol describes the labeling of the purified amine-modified DNA with a fluorescent NHS-ester dye.
Materials:
-
Purified amine-modified DNA
-
NHS-ester activated fluorescent dye (e.g., Cy3-NHS ester, Alexa Fluor 555 NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[14][15]
-
DNA purification method (e.g., ethanol precipitation, spin column, or HPLC)[16][17]
Protocol:
-
Prepare the NHS-Ester Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[16] This stock solution should be prepared fresh and protected from light.
Trustworthiness Note: NHS-esters are moisture-sensitive and can hydrolyze in the presence of water, reducing their reactivity.[6][7] Always use anhydrous solvents and store the NHS-ester dye desiccated at -20°C.[12]
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following:
| Component | Volume (µL) |
| Purified Amine-Modified DNA (1 µg) | X |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Y |
| NHS-Ester Dye Stock Solution | 2 |
| Total Volume | 50 |
-
Incubate the Reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be incubated overnight at 4°C.[8]
-
Purify the Labeled DNA: It is critical to remove the unreacted NHS-ester dye and the NHS byproduct. Several methods can be employed:
-
Ethanol Precipitation: This is a simple and effective method for removing unincorporated dye.[14][16] Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
-
Spin Column Purification: Use a DNA purification spin column according to the manufacturer's protocol. This method is quick and provides good recovery of labeled DNA.[17]
-
HPLC Purification: For applications requiring highly pure labeled DNA, reversed-phase HPLC can be used to separate the labeled product from unlabeled DNA and free dye.[16][18]
-
Data Interpretation and Quality Control
The success of the labeling reaction can be assessed both qualitatively and quantitatively.
-
Agarose Gel Electrophoresis: Labeled DNA will often exhibit a slight mobility shift on an agarose gel compared to unlabeled DNA. The labeled DNA can also be visualized directly on a UV transilluminator if a fluorescent dye was used.
-
Spectrophotometry: The degree of labeling (DOL), which is the number of dye molecules per DNA molecule, can be calculated using the absorbance of the dye and the DNA.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling | Inefficient incorporation of ap-dCTP | Optimize the PCR conditions, including the ratio of ap-dCTP to dCTP. |
| Hydrolyzed NHS-ester | Use fresh, anhydrous DMSO or DMF to dissolve the NHS-ester. Ensure the dye is stored properly. | |
| Incorrect reaction pH | Verify the pH of the labeling buffer is between 8.3 and 8.5.[14][15] | |
| Presence of amine-containing buffers (e.g., Tris) | Ensure all buffers used for DNA purification and the labeling reaction are free of primary amines.[16][19] | |
| High background fluorescence | Incomplete removal of unreacted dye | Repeat the purification step or use a more stringent method like HPLC.[16] |
| Low recovery of labeled DNA | Loss of DNA during purification | Use a purification method optimized for your DNA fragment size. Be careful not to over-dry the DNA pellet after ethanol precipitation.[16] |
Chemical Reaction Diagram
Figure 2: The chemical reaction between a primary amine on the ap-dCTP modified DNA and an NHS-ester activated molecule, resulting in a stable amide bond.
References
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]
-
DIANA Biotechnologies. (n.d.). AF 568-NHS Ester Fluorescent Dye. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Fürth lab. (n.d.). NHS ester labeling of amino moeities. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link]
-
PubMed. (1991). N-hydroxysuccinimide ester labeling 5'-aminoalkyl DNA oligomers: reaction conditions and purification. Retrieved from [Link]
-
Creative Biolabs. (2024). Troubleshooting Guides. Retrieved from [Link]
-
baseclick GmbH. (n.d.). dCTP: Role, Applications, and Importance in DNA Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. Retrieved from [Link]
-
Excedr. (2022). What Is dCTP? Definition & Use Cases. Retrieved from [Link]
-
PubMed. (1996). One-tube post-PCR fluorescent labeling of DNA fragments. Retrieved from [Link]
-
bioRxiv. (2023). Structural basis of bifunctional CTP/dCTP synthase. Retrieved from [Link]
-
PMC. (2012). High Density Labeling of PCR Products with the Fluorescent Analogue tCo. Retrieved from [Link]
-
PMC. (2017). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. Retrieved from [Link]
-
Wikipedia. (n.d.). Deoxycytidine triphosphate. Retrieved from [Link]
Sources
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]
- 3. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Janelia Fluor® 646b, NHS ester Supplier | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dianabiotech.com [dianabiotech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Dy-677 NHS ester suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. N-hydroxysuccinimide ester labeling 5'-aminoalkyl DNA oligomers: reaction conditions and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comparative Guide to Solid-Phase Synthesis and Enzymatic Incorporation for Creating Apurinic/Apyrimidinic (AP) Site-Containing Oligonucleotides
Abstract
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in base excision repair (BER).[1][2][3] Oligonucleotides containing site-specific AP lesions are invaluable tools for researchers in drug development and molecular biology, enabling detailed studies of DNA repair mechanisms, DNA-protein interactions, and the development of novel diagnostics and therapeutics.[][5][6] This guide provides an in-depth comparison of the two primary methodologies for generating these critical reagents: direct chemical synthesis via solid-phase phosphoramidite chemistry and enzymatic incorporation of AP site precursors. We present the theoretical basis, practical advantages and limitations, and detailed experimental protocols for each approach to empower researchers to select the optimal strategy for their experimental needs.
Introduction: The Significance of the Apurinic/Apyrimidinic Site
An AP site, or abasic site, is a location in the DNA backbone where the nucleobase has been lost, leaving an intact phosphodiester linkage but no genetic information.[2] This lesion is highly mutagenic and cytotoxic if left unrepaired, as it poses a block to DNA replication.[7][8] The cell's ability to recognize and repair AP sites through the BER pathway is fundamental to maintaining genomic integrity.[3][9] Consequently, oligonucleotides engineered with a stable, site-specific AP lesion are indispensable for:
-
Studying DNA Repair Pathways: Serving as substrates to assay the activity of enzymes like AP endonucleases (e.g., APE1) and DNA glycosylases.[9][10]
-
Drug Discovery: Screening for inhibitors of DNA repair proteins, a promising strategy in cancer therapy to sensitize tumors to DNA-damaging agents.[10]
-
Biophysical Studies: Investigating the structural perturbations an AP site induces in the DNA duplex.[11]
-
Diagnostics and Molecular Tools: Developing probes and aptamers with unique structural and functional properties.[][12][13]
The primary challenge in working with AP sites is their inherent chemical instability. The genuine abasic residue is prone to β-elimination, especially under basic conditions, which leads to strand scission.[2][14] This instability complicates the synthesis and handling of oligonucleotides containing true AP sites.
Method 1: Solid-Phase Chemical Synthesis
Solid-phase synthesis, pioneered by Bruce Merrifield, is the gold-standard method for producing custom oligonucleotides.[15][16] It involves the sequential, stepwise addition of phosphoramidite monomers to a growing chain anchored to an insoluble support, allowing for easy removal of excess reagents by simple washing steps.[15][16][17]
Principle of Incorporating AP Sites
Due to the instability of a true AP site during the chemical cycles of synthesis and deprotection, a stable synthetic analog is typically used.[2][14] The most common analog is a tetrahydrofuran (THF) moiety, often referred to as a "dSpacer". This analog mimics the deoxyribose sugar of a natural AP site but lacks the 1'-OH group, rendering it stable to the synthesis and deprotection conditions.[2][14] This stable precursor is introduced as a phosphoramidite monomer during the automated synthesis cycle.
Workflow and Key Considerations
The synthesis follows the standard phosphoramidite cycle. The key difference is the use of the abasic phosphoramidite at the desired position in the sequence.
-
Causality Behind Choices:
-
Solid Support: Controlled pore glass (CPG) or polystyrene are used because they are inert to the reaction conditions and provide a stable anchor for the growing oligonucleotide chain.[16][18]
-
Phosphoramidite Chemistry: This chemistry is highly efficient, with coupling yields typically exceeding 99%, which is essential for synthesizing longer oligonucleotides.[19]
-
Protecting Groups: The 5'-hydroxyl is protected with an acid-labile dimethoxytrityl (DMT) group, while exocyclic amines on the bases use base-labile groups. This orthogonal protection scheme allows for selective deprotection at each step.[20]
-
Capping Step: Acetylation of unreacted 5'-hydroxyl groups with acetic anhydride prevents the formation of deletion mutants (n-1 sequences), which are difficult to separate from the full-length product.[18]
-
Oxidation Step: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester using iodine and water.[20]
-
Protocol: Solid-Phase Synthesis of a 20-mer with a dSpacer AP Site
This protocol outlines the general steps performed by an automated DNA synthesizer.
-
Preparation:
-
Ensure all reagents (phosphoramidites, activator, capping, oxidizing, and deblocking solutions) are fresh, anhydrous, and correctly installed on the synthesizer.[17]
-
Select a synthesis column with the first nucleoside of your sequence pre-attached to the CPG support (e.g., a 40 nmol scale column).
-
Program the synthesizer with the desired sequence, substituting the "dSpacer" phosphoramidite at the required position.
-
-
Automated Synthesis Cycle:
-
Deblocking/Detritylation: The column is washed with an acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
Coupling: The abasic site phosphoramidite (dSpacer) is activated by a weak acid like tetrazole and delivered to the column. The activated monomer reacts with the free 5'-hydroxyl group. Coupling times for modified bases may need to be extended (e.g., 5-15 minutes) to ensure high efficiency.[20][21]
-
Capping: A mixture of acetic anhydride/THF/pyridine and N-methylimidazole in THF is delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[18]
-
Oxidation: A solution of iodine in THF/water/pyridine is flushed through the column to oxidize the P(III) phosphite triester to the stable P(V) phosphotriester.[20]
-
The cycle (Deblocking to Oxidation) is repeated for each subsequent standard nucleotide until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
After the final cycle, the column is removed from the synthesizer.
-
The support is treated with concentrated ammonium hydroxide at room temperature or 55°C for several hours. This single step cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker and removes the protecting groups from the phosphate backbone and the nucleobases.[16]
-
-
Purification and Analysis:
Method 2: Enzymatic Incorporation of an AP Site Precursor
This approach leverages the catalytic power of DNA polymerases to incorporate modified nucleotides into a growing DNA strand using a template.[22][23] While the term "ap-dCTP" is not standard, the most common and scientifically robust method to enzymatically generate a true, natural AP site is a two-step process involving the incorporation of deoxyuridine triphosphate (dUTP) followed by enzymatic excision of the uracil base.
Principle of Enzymatic Incorporation
-
Polymerase-Mediated Incorporation: A DNA polymerase incorporates dUTP at a specific site opposite a deoxyadenosine (dA) in a template strand. Many DNA polymerases readily accept dUTP as a substrate.
-
Glycosylase-Mediated Excision: The purified, uracil-containing oligonucleotide is then treated with Uracil-DNA Glycosylase (UDG). UDG specifically recognizes uracil in DNA and cleaves the N-glycosidic bond, releasing the base and generating a chemically authentic AP site.[2][14][24]
Alternatively, modified dNTPs that are themselves stable AP site analogs can be incorporated, though this is less common than the dU/UDG approach for generating a true AP site.
Workflow and Key Considerations
The core of this method is a primer extension reaction.
-
Causality Behind Choices:
-
DNA Polymerase Selection: The choice of polymerase is critical. High-fidelity polymerases with proofreading (3'-5' exonuclease) activity may be less efficient at incorporating modified nucleotides or may even excise them after incorporation.[25] Therefore, polymerases lacking proofreading activity (exo-) are often preferred.[23] Engineered polymerases, like Therminator DNA Polymerase, are specifically designed to be more promiscuous and efficient at incorporating a wide variety of modified nucleotides.[26]
-
Template Design: The template sequence must contain a dA at the position where the dU (and thus the final AP site) is to be incorporated. The primer must anneal upstream of this position.
-
Reaction Conditions: Buffer conditions, temperature, and dNTP concentrations must be optimized for the specific polymerase used to ensure efficient and accurate extension.
-
UDG Treatment: This enzymatic step is highly specific and gentle, allowing for the creation of an authentic AP site without the harsh chemicals used in solid-phase synthesis. This is a major advantage when sensitive modifications are present elsewhere in the oligonucleotide.
-
Protocol: Enzymatic Generation of an AP Site
This protocol describes a typical primer extension and UDG treatment reaction.
-
Primer Extension Reaction Setup (20 µL total volume):
-
To a sterile microcentrifuge tube, add:
-
1 µL of 10 µM DNA Template (containing a target dA)
-
1 µL of 10 µM Primer (5'-radiolabeled with ³²P for easy tracking, if desired)
-
2 µL of 10x Polymerase Buffer
-
1 µL of 100 µM dGTP, dATP, dCTP mix
-
1 µL of 100 µM dUTP
-
13 µL of Nuclease-Free Water
-
1 µL of DNA Polymerase (e.g., Vent (exo-) or Taq polymerase, 1-5 units)
-
-
Mix gently and centrifuge briefly.
-
-
Thermal Cycling:
-
Incubate the reaction in a thermocycler. A typical program for a thermostable polymerase:
-
Initial Denaturation: 95°C for 2 minutes.
-
Annealing: 55-65°C (depending on primer Tm) for 30 seconds.
-
Extension: 72°C for 1-5 minutes (depending on product length).
-
-
-
Purification of Uracil-Containing Oligonucleotide:
-
Stop the reaction by adding an equal volume of gel loading buffer (e.g., 95% formamide, 20 mM EDTA).
-
Heat at 95°C for 5 minutes and cool on ice.
-
Separate the product from the unincorporated primer and dNTPs using denaturing PAGE.
-
Excise the band corresponding to the full-length product and elute the DNA (e.g., by crush-and-soak method).
-
-
UDG Treatment:
-
Resuspend the purified, uracil-containing oligonucleotide in 1x UDG buffer.
-
Add 1-2 units of Uracil-DNA Glycosylase (UDG).
-
Incubate at 37°C for 30-60 minutes.
-
Heat inactivate the UDG at 95°C for 10 minutes (if the enzyme is heat-labile).
-
-
Final Purification and Storage:
-
The final product containing the authentic AP site can be purified again by PAGE or HPLC if necessary.
-
Due to the instability of the AP site, store the final product at -20°C or below in a slightly acidic buffer (pH ~6.0) and avoid repeated freeze-thaw cycles.[2][14] The half-life at room temperature can be around 30 days, but this decreases significantly at higher temperatures.[14]
-
Comparative Analysis: Solid-Phase vs. Enzymatic Methods
The choice between chemical and enzymatic synthesis depends entirely on the specific requirements of the downstream application.
| Feature | Solid-Phase Synthesis | Enzymatic Incorporation (dU/UDG Method) |
| Principle | Iterative chemical coupling of phosphoramidite monomers on a solid support.[16][17] | DNA polymerase-mediated primer extension followed by enzymatic base excision.[24] |
| Nature of AP Site | Stable analog (e.g., THF/dSpacer), not a true abasic site.[2][14] | Authentic, natural abasic site.[2] |
| Site Specificity | Absolute. The analog is placed at a precise, user-defined position. | High, but dependent on template design and polymerase fidelity. |
| Yield & Scale | Highly scalable from nanomoles to kilograms.[16][27] Predictable yields. | Lower yields, typically for research scale (picomoles to nanomoles). |
| Oligo Length | Routinely up to ~60 bases; longer synthesis (>100 bases) is possible but with decreasing yield.[15][19] | Limited by polymerase processivity; can generate very long products (>1000 bp). |
| Purity | Main impurities are n-1 deletion sequences, which can be minimized by capping.[18] | Can have polymerase-induced errors (misincorporations, deletions). |
| Versatility | Excellent. Easily incorporate other modifications (fluorophores, quenchers, etc.) using specific phosphoramidites.[28][29] | Limited by the polymerase's tolerance for modified primers, templates, or dNTPs.[22][26] |
| Stability of Product | High. The THF analog is chemically robust.[14] | Low. The authentic AP site is labile and requires careful handling and storage.[1][14] |
| Time & Labor | Mostly automated and fast for short oligos. Deprotection and purification are required. | Multi-step process (extension, purification, UDG, final purification) that can be more time-consuming. |
| Cost | Reagents and synthesizer represent a significant capital cost. Cost per oligo is moderate. | Lower capital cost, but enzymes and modified dNTPs can be expensive. |
Decision-Making Guide
To assist in selecting the appropriate method, consider the following experimental questions.
Conclusion
Both solid-phase synthesis and enzymatic incorporation are powerful, validated methods for generating oligonucleotides with abasic sites. The choice is not about which is "better," but which is best suited for the intended application.
Solid-phase synthesis offers unparalleled control, scalability, and the ability to easily incorporate a wide variety of other chemical modifications. It is the method of choice for producing large quantities of highly stable oligonucleotides containing an AP site analog for structural studies, high-throughput screening, and therapeutic development.
Enzymatic incorporation via the dU/UDG pathway is the premier method for creating a true, authentic AP site. This is critical for experiments where the exact chemical nature of the lesion is paramount, such as in detailed mechanistic studies of DNA repair enzymes. While less scalable, it provides a biochemically pristine substrate under mild conditions.
By understanding the fundamental principles, strengths, and weaknesses of each technique as detailed in this guide, researchers can confidently produce the precise molecular tools needed to advance their work in the fields of DNA damage, repair, and drug discovery.
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Recognition of a Clickable Abasic Site Analog by DNA Polymerases and DNA Repair Enzymes - PMC. (2022, November 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Recent advances in understanding oligonucleotide aptamers and their applications as therapeutic agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. (2016, March 5). ACS Publications. Retrieved March 7, 2026, from [Link]
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Chemical vs. Enzymatic DNA Synthesis Techniques. (2025, September 8). Ansa Bio. Retrieved March 7, 2026, from [Link]
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DNA conformational changes at the primer-template junction regulate the fidelity of replication by DNA polymerase. (n.d.). Proceedings of the National Academy of Sciences. Retrieved March 7, 2026, from [Link]
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Endogenous Apurinic/Apyrimidinic Sites in Genomic DNA of Mammalian Tissues. (2025, August 6). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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Mechanism Underlying the Bypass of Apurinic/Pyrimidinic Site Analogs by Sulfolobus acidocaldarius DNA Polymerase IV. (2022, March 1). MDPI. Retrieved March 7, 2026, from [Link]
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Classical DNA synthesis or enzymatic DNA printing: a comparison of methods. (n.d.). University of Birmingham. Retrieved March 7, 2026, from [Link]
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Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity. (2025, May 9). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
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Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. (2015, July 24). MDPI. Retrieved March 7, 2026, from [Link]
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Understanding the Fidelity and Specificity of DNA Polymerase I. (2025, December 15). ACS Omega. Retrieved March 7, 2026, from [Link]
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Review Structural Insights into the Origins of DNA Polymerase Fidelity. (n.d.). CORE. Retrieved March 7, 2026, from [Link]
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Infographic: Chemical Versus Enzymatic DNA Synthesis. (2024, June 13). The Scientist. Retrieved March 7, 2026, from [Link]
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Chapter 10: Sustainable Approaches in Solid-phase Oligonucleotide Synthesis: Current Status and Future Directions. (2024, October 18). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase. (2025, June 26). Oxford Academic. Retrieved March 7, 2026, from [Link]
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Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC. (2023, December 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Enzymatic mechanism of human apurinic/apyrimidinic endonuclease against a THF AP site model substrate. (2009, January 13). PubMed. Retrieved March 7, 2026, from [Link]
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Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. (2014, October 16). ACS Publications. Retrieved March 7, 2026, from [Link]
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What Is dCTP? Definition & Use Cases. (2022, February 15). Excedr. Retrieved March 7, 2026, from [Link]
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SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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dUTP incorporation into genomic DNA is linked to transcription in yeast - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2025, March 13). MDPI. Retrieved March 7, 2026, from [Link]
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dCTP | C9H16N3O13P3 | CID 65091. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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DCTP Definition - Biological Chemistry I Key Term. (n.d.). Fiveable. Retrieved March 7, 2026, from [Link]
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Application Note: Generation of Nuclease-Resistant, Functionalizable Aptamers Using ap-dCTP
Introduction & Mechanistic Rationale
The clinical and diagnostic translation of oligonucleotide aptamers is frequently bottlenecked by their rapid degradation by endogenous nucleases. While post-SELEX modifications (e.g., 2'-O-methyl or 2'-fluoro) are common, incorporating modified nucleotides directly during the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process ensures that the selected tertiary structures are intrinsically stable and functionally optimized (1)[1].
This application note details the use of 5-(3-aminopropynyl)-2'-deoxycytidine-5'-triphosphate (ap-dCTP) as a direct replacement for natural dCTP. The mechanistic advantages of ap-dCTP are twofold:
-
Steric Occlusion of Nucleases : The bulky rigid alkyne linker at the C5 position of the pyrimidine ring projects into the major groove of the DNA duplex (or outward in folded ssDNA). This creates severe steric hindrance that blocks the active sites of both endonucleases and exonucleases, drastically extending the serum half-life of the aptamer (1)[1].
-
Post-SELEX Functionalization : The primary amine on the propynyl linker serves as a highly reactive nucleophile. Unlike standard aptamers that can only be conjugated at the 5' or 3' termini, ap-dCTP aptamers possess a reactive handle at every cytosine residue, enabling dense, multi-site functionalization via NHS-ester chemistry (2)[2].
Polymerase Compatibility & Structural Dynamics
Standard Family A DNA polymerases (e.g., Taq) exhibit stringent steric constraints within their catalytic clefts, causing them to stall when encountering bulky C5-modifications. To overcome this, Family B polymerases such as KOD or Vent (exo-) must be utilized. These engineered enzymes possess a more accommodating active site that efficiently processes the aminopropynyl modification (3)[3]. Furthermore, the rigid alkyne (propynyl) linker is strategically chosen over a flexible alkyl linker because it minimizes the entropic penalty during nucleotide incorporation and prevents the disruption of Watson-Crick base pairing (2)[2].
Workflow Visualization
Figure 1: SELEX workflow utilizing ap-dCTP for the generation of nuclease-resistant aptamers.
Quantitative Data Summary
The incorporation of ap-dCTP fundamentally alters the biophysical properties of the resulting aptamers. The table below summarizes the comparative advantages observed in modified libraries (4)[4].
| Parameter | Unmodified DNA Aptamer | ap-dCTP Modified Aptamer | Mechanistic Driver |
| Nuclease Resistance (t½ in 10% FBS) | ~1–2 hours | > 48 hours | Steric occlusion of exonuclease/endonuclease active sites by the bulky C5-aminopropynyl group. |
| Target Affinity (K_d) | High (pM to nM) | High (pM to nM) | Alkyne linker rigidity minimizes structural distortion, preserving Watson-Crick pairing and enabling novel target interactions. |
| Post-SELEX Functionalization | Terminal only (5' or 3') | Multi-site (Internal & Terminal) | Primary amines at every cytosine position enable dense NHS-ester conjugation. |
| Polymerase Compatibility | Taq, KOD, Pfu | KOD, Vent (exo-) | Family B polymerases possess wider catalytic clefts to accommodate C5 modifications. |
Step-by-Step Experimental Protocols
Phase 1: Enzymatic Generation of the ap-dCTP Library
Objective: Convert a standard synthetic ssDNA template into an ap-dCTP modified library.
-
Reaction Assembly : In a sterile, nuclease-free tube, combine:
-
Primer Extension : Thermocycle using the following parameters: Denature at 95°C for 2 min, anneal at 55°C for 30 s, and extend at 70°C for 5 min.
-
Validation Checkpoint (Self-Validating System) : Run a 5 µL aliquot on a 15% TBE-Urea PAGE gel alongside an unmodified control extension. A successful incorporation is validated by a distinct electrophoretic mobility shift (retardation) of the ap-dCTP strand. This shift confirms the integration of the bulky, positively charged aminopropynyl groups, ensuring the library is properly modified before beginning SELEX.
Phase 2: In Vitro Selection (SELEX)
-
Target Incubation : Incubate 1 nmol of the ap-dCTP modified library with the target molecule (e.g., immobilized on magnetic beads) in Selection Buffer (e.g., PBS + 1 mM MgCl₂) for 1 hour at 37°C.
-
Partitioning : Place the tube on a magnetic rack for 2 minutes. Discard the supernatant and wash the beads 3–5 times with Selection Buffer to rigorously remove unbound, low-affinity sequences.
-
Elution : Resuspend the beads in 50 µL of nuclease-free water. Heat at 95°C for 10 minutes to denature the aptamer-target complex. Immediately place on the magnetic rack and transfer the supernatant (containing the enriched aptamer pool) to a fresh tube.
Phase 3: Amplification and ssDNA Generation
-
Asymmetric PCR Assembly : Use the eluted pool as the template. Assemble a PCR reaction identical to Phase 1, but use a standard Forward Primer and a 5'-Biotinylated Reverse Primer.
-
Thermocycling : Perform 15-20 cycles of PCR (95°C for 30s, 55°C for 30s, 70°C for 60s).
-
Strand Separation : Incubate the PCR product with Streptavidin-coated magnetic beads for 30 min at room temperature. Wash the beads twice with PBS to remove polymerase and free dNTPs.
-
Alkaline Elution : Add 50 µL of 0.15 M NaOH to the beads and incubate for 5 minutes at room temperature.
-
Causality: Chemical denaturation with NaOH is highly efficient and self-validating; it quantitatively disrupts the hydrogen bonds of the dsDNA, releasing the non-biotinylated, ap-dCTP modified forward strand. The biotinylated reverse strand remains covalently anchored to the streptavidin matrix due to the extraordinarily high affinity of the biotin-streptavidin interaction (Kd ~10⁻¹⁴ M).
-
-
Neutralization : Immediately transfer the supernatant to a tube containing 50 µL of 0.15 M HCl and 10 µL of 3 M Sodium Acetate (pH 5.2) to neutralize the pH. Precipitate the ssDNA with ethanol for use in the next SELEX round.
Phase 4: Post-SELEX Functionalization (Optional)
Objective: Leverage the primary amines of the ap-dCTP aptamer for payload conjugation.
-
Buffer Exchange : Resuspend the final enriched ap-dCTP aptamer in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Conjugation : Add a 20-fold molar excess of an NHS-ester functionalized payload (e.g., NHS-PEG or NHS-Cyanine5). Incubate for 2 hours at room temperature in the dark.
-
Purification : Remove unreacted NHS-ester using a size-exclusion spin column or HPLC.
References
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Modified Nucleoside Triphosphates for In-vitro Selection Techniques . Frontiers in Chemistry.[Link]
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Isolation of Natural DNA Aptamers for Challenging Small-Molecule Targets, Cannabinoids . ACS Sensors.[Link]
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In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies . Biomaterials.[Link]
-
Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation . Nucleic Acids Research.[Link]
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- 3. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 4. Isolation of Natural DNA Aptamers for Challenging Small-Molecule Targets, Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Propynyl-Modified dCTP via Click Chemistry
Introduction
The precise and efficient modification of nucleic acids is a cornerstone of modern molecular biology and drug development. Among the myriad of bioconjugation techniques, "click chemistry" has emerged as a powerful and versatile tool for the functionalization of DNA and RNA.[][2][3][4] This application note provides a comprehensive guide to the functionalization of propynyl-modified deoxycytidine triphosphate (dCTP), specifically 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[5][][7]
The introduction of an alkyne group onto a deoxynucleotide triphosphate, such as dCTP, provides a bioorthogonal handle for the covalent attachment of a wide range of molecules, including fluorophores, biotin, peptides, and therapeutic agents.[][4][8] This post-synthetic modification strategy allows for the site-specific labeling and engineering of DNA with minimal perturbation to its structure and function.[9][10]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for their specific applications. We will delve into the underlying principles of CuAAC and SPAAC, provide detailed, field-proven protocols, and offer expert insights into experimental design and troubleshooting.
Principles of Azide-Alkyne Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[9][11] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage.[11][12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed version of the Huisgen cycloaddition, known as CuAAC, is the gold standard for many bioconjugation applications.[3][9][12] The reaction is characterized by its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[12][13]
The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner.[12] The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, aqueous conditions compatible with biomolecules.[11][14] A key challenge with CuAAC is the potential for copper-induced damage to DNA, which can be mitigated by the use of copper-stabilizing ligands such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[9][15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][7][16][17] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[7][18] The relief of ring strain provides the driving force for the reaction.[][7]
SPAAC is a truly bioorthogonal reaction, ideal for applications in living cells and in vivo.[][7] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved its kinetics.[7][19] A notable difference from CuAAC is that SPAAC typically yields a mixture of regioisomers.[17]
Experimental Workflows
The functionalization of propynyl-modified dCTP typically involves two main stages: the incorporation of the modified nucleotide into DNA and the subsequent click chemistry reaction to attach the molecule of interest.
Workflow Overview
Caption: General experimental workflow for the functionalization of DNA using propynyl-modified dCTP.
Synthesis of 5-Ethynyl-2'-deoxycytidine Triphosphate (EdCTP)
While EdCTP is commercially available, understanding its synthesis provides valuable context. EdC is typically synthesized from 5-iodo-2'-deoxycytidine via a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation.[5] The resulting EdC is then converted to the triphosphate (EdCTP) through standard phosphorylation procedures.[5]
Protocols for Click Chemistry Functionalization
The following protocols provide detailed, step-by-step instructions for the functionalization of DNA containing propynyl-modified dCTP (EdC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro applications where high reaction efficiency is paramount.
Materials
-
Alkyne-modified DNA (containing EdC)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
DMSO (optional, for dissolving hydrophobic azides)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Reaction Setup
Caption: Component mixing order for the CuAAC reaction.
Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Alkyne-DNA: Dissolve the alkyne-modified DNA in nuclease-free water or buffer to a final concentration of 10-100 µM.
-
Azide-Molecule: Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
TBTA/THPTA: Prepare a 10 mM stock solution in DMSO (TBTA) or water (THPTA).
-
Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following components in the order listed:
-
Alkyne-modified DNA (to a final concentration of 1-10 µM)
-
Reaction Buffer (to bring the reaction to the final volume)
-
Azide-functionalized molecule (to a final concentration of 10-100 µM; 5-10 fold molar excess over the alkyne)
-
TBTA/THPTA (to a final concentration of 100-500 µM)
-
CuSO₄ (to a final concentration of 50-250 µM)
-
Sodium Ascorbate (to a final concentration of 1-5 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light if using a light-sensitive azide.[15]
-
Purification: Purify the click-functionalized DNA using a suitable method to remove excess reagents and the copper catalyst. Options include:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for applications requiring a metal-free conjugation method, such as in living cells or for sensitive biomolecules.
Materials
-
Alkyne-modified DNA (containing EdC)
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore)
-
Nuclease-free water
-
DMSO (for dissolving hydrophobic alkynes)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Reaction Setup
Caption: Component mixing for the SPAAC reaction.
Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Azide-DNA: Dissolve the azide-modified DNA in nuclease-free water or buffer to a final concentration of 10-100 µM.
-
Strained Alkyne: Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in DMSO or an appropriate solvent.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following components:
-
Azide-modified DNA (to a final concentration of 1-10 µM)
-
Reaction Buffer (to bring the reaction to the final volume)
-
Strained alkyne-functionalized molecule (to a final concentration of 20-200 µM; 10-20 fold molar excess over the azide)
-
-
Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction time may need to be optimized depending on the specific strained alkyne and reactants. For cellular applications, incubation can be performed under physiological conditions.
-
Purification: Purify the click-functionalized DNA using a suitable method to remove excess unreacted strained alkyne. Options include:
-
Ethanol precipitation
-
Spin column purification
-
Size exclusion chromatography (SEC)[15]
-
Data Presentation and Analysis
Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to hours) | Moderate (hours) |
| Bioorthogonality | Good (potential copper toxicity) | Excellent |
| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers |
| Reactants | Terminal alkyne + azide | Strained alkyne + azide |
| Typical Applications | In vitro labeling, material science | Live cell imaging, in vivo studies |
Analysis of Click-Functionalized DNA
The success of the click chemistry functionalization can be assessed using various analytical techniques:
-
Gel Electrophoresis: A shift in the mobility of the DNA band upon conjugation with a molecule of interest can be visualized on an agarose or polyacrylamide gel.[22]
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum (e.g., a fluorescent dye), the conjugation can be quantified by measuring the absorbance at the appropriate wavelengths.
-
Mass Spectrometry: For smaller DNA fragments, mass spectrometry can confirm the covalent attachment of the molecule of interest by the corresponding mass shift.
-
Fluorescence Spectroscopy: For fluorescently labeled DNA, an increase in fluorescence intensity can be measured to confirm successful conjugation.[21][22]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield (CuAAC) | Inactive copper(I) catalyst | Prepare sodium ascorbate solution fresh. Ensure proper degassing of the reaction mixture to remove oxygen. |
| Poor quality of reagents | Use high-purity alkyne-DNA and azide-molecule. | |
| DNA degradation (CuAAC) | Copper-mediated damage | Use a copper-chelating ligand like THPTA or TBTA.[9][15] Minimize reaction time and temperature. |
| Low reaction yield (SPAAC) | Insufficient incubation time | Increase the incubation time or temperature (if compatible with the biomolecule). |
| Steric hindrance | Ensure the alkyne and azide groups are accessible. Consider using a longer linker. | |
| Nonspecific labeling | Side reactions with other functional groups | For CuAAC, ensure the use of a stabilizing ligand.[17] For SPAAC, ensure the purity of the strained alkyne. |
Conclusion
The click chemistry functionalization of propynyl-modified dCTP offers a robust and versatile platform for the precise engineering of DNA. Both CuAAC and SPAAC provide efficient and specific methods for the covalent attachment of a wide array of functional molecules. The choice between these two powerful techniques will depend on the specific requirements of the application, with CuAAC offering faster kinetics for in vitro work and SPAAC providing a metal-free alternative for live-cell and in vivo studies. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and successfully implement click chemistry for their DNA modification needs, paving the way for new discoveries in molecular biology, diagnostics, and therapeutics.
References
-
Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12). Retrieved from [Link]
-
Carell, T., et al. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. PMC. Retrieved from [Link]
-
Roeder, M. J. (2007). The growing applications of click chemistry. Roeder Research Lab. Retrieved from [Link]
-
Doe, E., Hayth, H. L., Brumett, R., & Khisamutdinov, E. F. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
baseclick GmbH. (2021). Click chemistry for the modification of oligonucleotides and their applications. Retrieved from [Link]
-
Brown, T., et al. (n.d.). Click chemistry with DNA. ResearchGate. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer. Retrieved from [Link]
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews. Retrieved from [Link]
-
Doe, E., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. Retrieved from [Link]
-
Doe, E., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. NSF Public Access Repository. Retrieved from [Link]
-
baseclick GmbH. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC). Retrieved from [Link]
-
Request PDF. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Retrieved from [Link]
-
Rostovtsev, V. V., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
-
Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]
-
Li, Y., et al. (2025). Click DNA ligation with deoxyribozyme. Nucleic Acids Research. Retrieved from [Link]
-
Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Wylie, R. G., et al. (n.d.). Click-Chemistry-Enabled Functionalization of Cellulose Nanocrystals with Single-Stranded DNA for Directed Assembly. PMC. Retrieved from [Link]
-
Moosavi-Movahedi, A. A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
-
Temple University. (n.d.). DEOXYCYTIDINE (EdC), A REPLICATION-STRESS INDUCING NUCLEOSIDE ANALOG PRODRUG WITH PREFERENTIAL ACTI. Retrieved from [Link]
-
SantiagoLab. (2021). Nucleotides for DNA post-synthetic functionalization through click chemistry. Retrieved from [Link]
-
Iovu, H., et al. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Retrieved from [Link]
-
Zvyagina, I., et al. (n.d.). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. PMC. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Click chemistry with DNA - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Click chemistry for the modification of oligonucleotides and their applications [edoc.ub.uni-muenchen.de]
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- 18. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
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- 22. mdpi.com [mdpi.com]
microarray probe synthesis using amino-modified dCTP
Application Note & Protocol
Topic: High-Fidelity Microarray Probe Synthesis via Indirect Labeling with Amino-Modified dCTP
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the synthesis of high-quality fluorescently labeled cDNA probes for microarray analysis using the indirect, or post-synthesis, labeling method. We detail the enzymatic incorporation of aminoallyl-dCTP during reverse transcription, followed by the chemical coupling of N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dyes. This two-step approach is presented as a robust alternative to direct labeling methods, offering superior incorporation efficiency, reduced dye-related bias, and greater flexibility in fluorophore selection. This document delineates the core principles, offers field-proven insights into critical experimental parameters, and provides detailed, self-validating protocols for synthesis, purification, and quality control to ensure the generation of reliable probes for sensitive and reproducible microarray hybridization experiments.
The Principle of Indirect Aminoallyl Labeling
Microarray analysis hinges on the specific hybridization of fluorescently labeled nucleic acid probes to their complementary sequences immobilized on a solid surface[]. The method of labeling is a critical determinant of experimental success. While direct labeling, which involves the enzymatic incorporation of bulky dye-conjugated nucleotides, is conceptually simpler, it often suffers from significant drawbacks. Reverse transcriptases and other polymerases can exhibit reduced efficiency when incorporating large dye-dNTP conjugates, leading to lower yields and potential bias in the representation of the labeled probe population[2][3].
The indirect labeling strategy elegantly circumvents these issues by decoupling the enzymatic synthesis from the chemical labeling process. The methodology is a two-stage process:
-
Enzymatic Incorporation of an Amine-Modified Nucleotide: During the reverse transcription of RNA into complementary DNA (cDNA), a nucleoside triphosphate analog containing a reactive primary amine group, such as 5-(3-aminoallyl)-2'-deoxycytidine-5'-triphosphate (aminoallyl-dCTP), is included in the reaction mix. This modified nucleotide is incorporated into the nascent cDNA strand with an efficiency comparable to that of its unmodified counterpart[2][3]. While aminoallyl-dUTP is more commonly cited in literature, the principle and application of aminoallyl-dCTP are analogous, providing an alternative for specific experimental designs.
-
Post-Synthesis Dye Coupling: Following cDNA synthesis and purification, the incorporated aminoallyl groups, which now decorate the cDNA probe, serve as reactive sites. The purified aminoallyl-cDNA is incubated with a fluorescent dye that has been activated with an N-hydroxysuccinimide (NHS) ester. The primary amine group acts as a nucleophile, attacking the NHS-ester and forming a stable, covalent amide bond, thereby attaching the dye to the cDNA probe[4].
This method's primary advantage is that the polymerase only needs to incorporate a small, minimally disruptive modification (the aminoallyl group), preserving the efficiency and fidelity of the enzymatic reaction[2]. The subsequent chemical coupling is a highly efficient and well-characterized reaction, resulting in uniformly and densely labeled probe populations with equivalent labeling efficiencies for different dyes like Cy3 and Cy5[2].
Workflow Overview
The entire process, from starting RNA to purified, hybridization-ready probes, involves a series of critical steps that must be carefully executed and validated.
Caption: Workflow for indirect labeling of microarray probes.
Critical Parameters and Scientific Rationale
RNA Quality: The integrity of the starting RNA is paramount. Degraded RNA will lead to truncated cDNA products, resulting in poor labeling and unreliable hybridization signals.
-
Recommendation: Always assess RNA integrity prior to starting. An RNA Integrity Number (RIN) of ≥ 7.0, as determined by a bioanalyzer, is recommended for optimal results[5].
Primer Strategy:
-
Oligo(dT) primers: These are suitable for enriching signals from polyadenylated mRNA transcripts. Anchored oligo(dT) primers are often used to prevent priming from internal poly(A) stretches[4].
-
Random hexamers/nonamers: These prime from various sites along all RNA molecules, including non-polyadenylated transcripts and fragmented RNA. They can be combined with oligo(dT) to ensure more complete representation of the transcriptome[4][6].
dCTP:Aminoallyl-dCTP Ratio: The density of labeling is controlled by the ratio of unmodified dCTP to aminoallyl-dCTP in the nucleotide mix.
-
Causality: A higher proportion of aminoallyl-dCTP will result in more potential sites for dye coupling. However, excessive incorporation can potentially interfere with hybridization due to steric hindrance[7]. A commonly used ratio of modified to unmodified nucleotide is 2:3 or 1:1.
Buffer Chemistry: The chemical environment is critical, especially during the purification and coupling steps.
-
Trustworthiness: Amine-containing buffers (e.g., Tris) are incompatible with the dye coupling step. Any residual amines will compete with the aminoallyl-cDNA for reaction with the NHS-ester dyes, drastically reducing labeling efficiency[8][9][10]. Therefore, purification steps prior to coupling must use amine-free buffers, such as phosphate or bicarbonate buffers[8][11].
Dye Handling: NHS-ester dyes are highly susceptible to hydrolysis.
-
Expertise: Dyes should be resuspended in high-quality, anhydrous DMSO, aliquoted to minimize freeze-thaw cycles, and stored in a desiccated environment at -20°C or -80°C[8][11]. Any exposure to moisture will hydrolyze the NHS-ester, rendering it inactive.
Detailed Experimental Protocols
Protocol 1: First-Strand cDNA Synthesis with Aminoallyl-dCTP
This protocol is designed for a standard 20-25 µg total RNA sample. Reactions should be assembled in an RNase-free environment.
-
Primer Annealing:
-
Reverse Transcription Reaction Assembly:
-
Prepare a master mix on ice. For one reaction, add the following in order:
-
5X First-Strand Buffer: 6 µL
-
0.1 M DTT: 3 µL
-
Aminoallyl-dNTP Mix (see table below): 1.2 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
-
Add 11.2 µL of the master mix to the annealed RNA/primer tube.
-
Add 2 µL of SuperScript II or equivalent Reverse Transcriptase (200 U/µL). The final reaction volume is 31.2 µL.
-
Mix gently by flicking the tube and spin down.
-
-
Incubation:
-
RNA Template Hydrolysis:
| Reagent Stock Solutions for dNTP Mix |
| Component |
| dATP, dGTP, dTTP |
| dCTP |
| Aminoallyl-dCTP |
| Aminoallyl-dNTP Mix Recipe (50X) | | :--- | :--- | :--- | | Component | Volume (µL) | Final Concentration in Mix | | 100 mM dATP | 25 | 25 mM | | 100 mM dGTP | 25 | 25 mM | | 100 mM dTTP | 25 | 25 mM | | 100 mM dCTP | 10 | 10 mM | | 100 mM Aminoallyl-dCTP | 15 | 15 mM | | Nuclease-free water | to 100 µL | - |
Protocol 2: Purification of Aminoallyl-cDNA
This step is critical to remove unincorporated aminoallyl-dCTP, enzymes, and salts that would interfere with coupling. A column-based PCR purification kit is recommended.
-
Self-Validation: The buffers provided in many standard kits contain amines. It is essential to substitute the manufacturer's wash and elution buffers with custom, amine-free buffers to ensure high coupling efficiency[8][11].
-
Binding:
-
Add 5 volumes of Buffer PB (from a Qiagen kit or equivalent) to the ~60 µL hydrolysis reaction (approx. 300 µL). Mix.
-
Transfer the mixture to a spin column and centrifuge at >13,000 x g for 1 minute. Discard the flow-through.
-
-
Washing:
-
Add 750 µL of Phosphate Wash Buffer (see table below) to the column.
-
Centrifuge at >13,000 x g for 1 minute. Discard the flow-through.
-
Repeat the wash step for a total of two washes[11].
-
-
Drying:
-
Centrifuge the empty column for an additional 1-2 minutes to remove all residual ethanol.
-
-
Elution:
-
Transfer the column to a clean 1.5 mL microfuge tube.
-
Add 30 µL of Phosphate Elution Buffer (see table below) directly to the center of the column membrane.
-
Incubate for 1 minute at room temperature, then centrifuge for 1 minute to elute the purified aminoallyl-cDNA[8].
-
For maximum yield, re-apply the eluate to the column and repeat the elution step.
-
Dry the purified cDNA completely in a vacuum centrifuge (~40 minutes)[8].
-
| Custom Amine-Free Buffers | | :--- | :--- | | Buffer Name | Recipe | | Phosphate Wash Buffer | 5 mM KPO₄ pH 8.0, 80% Ethanol[11] | | Phosphate Elution Buffer | 4 mM KPO₄ pH 8.5[8] |
Protocol 3: Coupling of NHS-Ester Dyes
This step must be performed in low light or dark conditions to prevent photobleaching of the dyes.
-
Prepare Dye:
-
Prepare cDNA:
-
Resuspend the dried aminoallyl-cDNA pellet in 4.5 µL of fresh 0.1 M Sodium Carbonate Buffer (pH 9.0) . Vortex thoroughly to ensure the pellet is fully dissolved[8].
-
Rationale: A pH between 8.0 and 9.0 is optimal for ensuring the primary amine is deprotonated and reactive, while minimizing hydrolysis of the NHS-ester[15].
-
-
Coupling Reaction:
Protocol 4: Purification of Labeled Probe
This final purification removes unreacted (free) dye, which can cause high background on the microarray.
-
Binding:
-
Add 35 µL of 100 mM Sodium Acetate (pH 5.2) to the 9 µL coupling reaction[8].
-
Add 5 volumes of Buffer PB (from a Qiagen kit or equivalent). Mix.
-
Apply to a spin column and centrifuge for 1 minute. Discard flow-through.
-
-
Washing:
-
Wash the column with 750 µL of Buffer PE (from the kit). Centrifuge for 1 minute and discard flow-through. Repeat for a total of two washes.
-
-
Drying:
-
Centrifuge the empty column for 2 minutes to remove all residual ethanol.
-
-
Elution:
-
Place the column in a clean tube. Elute with 30 µL of Buffer EB or nuclease-free water. Repeat for a final volume of ~60 µL[8].
-
Quality Control of Labeled Probes
Assessing the quality of the final probe is a self-validating step that is crucial for predicting hybridization performance. This is typically done using a spectrophotometer (e.g., NanoDrop).
-
Spectrophotometric Measurements:
-
Measure the absorbance of the purified labeled probe at:
-
260 nm (for cDNA concentration)
-
280 nm (for protein contamination)
-
550 nm (for Cy3 concentration)
-
650 nm (for Cy5 concentration)
-
-
-
Calculations and Acceptance Criteria:
| Parameter | Formula | Acceptance Criteria |
| cDNA Yield (pmol) | (A260 * 33,000) / (324.5 * length_in_kb * 1000) (approx.) or more simply: (A260 * 50 * Vol) / 1000 for µg, then convert to pmol. | > 50 pmol cDNA |
| Dye Incorporated (pmol) | (A_max_dye * Vol) / ε_dye | > 30 pmol dye |
| Degree of Labeling (DoL) | (pmol of dye) / (pmol of cDNA) | 20-50 bases/dye molecule |
| Specific Activity | (pmol of dye) / (µg of cDNA) | > 15 pmol/µg |
| Purity (A260/A280) | A260 / A280 | 1.8 - 2.1 |
Note: ε (molar extinction coefficient) for Cy3 is 150,000 M⁻¹cm⁻¹ and for Cy5 is 250,000 M⁻¹cm⁻¹.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cDNA Yield | Degraded RNA; Inactive reverse transcriptase; Incorrect reaction setup. | Verify RNA integrity (RIN > 7.0). Use fresh enzyme and verify dNTP concentrations. |
| Low Dye Incorporation | Hydrolyzed NHS-ester dye; Amine contamination in buffers; Inefficient coupling reaction. | Use fresh dye dissolved in anhydrous DMSO. Ensure all pre-coupling buffers are amine-free (no Tris)[8]. Verify pH of carbonate buffer is ~9.0. |
| A260/A280 < 1.8 | Protein contamination (e.g., residual enzyme). | Ensure purification steps are performed correctly. Consider phenol:chloroform extraction if problem persists. |
| High Microarray Background | Insufficient removal of free dye; Probe precipitation. | Ensure final purification is thorough. Centrifuge final probe before hybridization to pellet any precipitates. |
| Low Signal Intensity | Low specific activity of probe; Poor hybridization conditions. | Re-synthesize probe aiming for higher dye incorporation. Optimize hybridization temperature and time[16]. |
References
-
Hudson, M. E. (2014). Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. PMC. [Link]
-
Randolph, J. B., & Waggoner, A. S. (1997). Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. Nucleic Acids Research. [Link]
-
Unknown. (n.d.). Microarray Probe Synthesis Protocol. University of California, Irvine. [Link]
-
Hudson, M. E. (2014). Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. ResearchGate. [Link]
-
Dodd, T. J., et al. (2012). A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Nucleic Acids Research. [Link]
-
Chen, H., & Oliva, A. (2004). Stonybrook Arrays Protocol Title: Aminoallyl Labeling of RNA Version 1.0. Renaissance School of Medicine at Stony Brook University. [Link]
-
Unknown. (n.d.). Generating Labeled cDNA with Amino Allyl dUTP and Monofunctional Reactive Cyanine Dyes. University of Pennsylvania. [Link]
-
Unknown. (n.d.). Protocol for amino allyl labeling. University of Southern California. [Link]
-
Szász, A. M., et al. (2018). Oligonucleotide Microarray Analysis of Aminoallyl-Labeled cDNA Targets from Linear RNA Amplification. Taylor & Francis Online. [Link]
-
Alpini, C., et al. (2021). A Reliable, Label Free Quality Control Method for the Production of DNA Microarrays with Clinical Applications. MDPI. [Link]
-
Ares Jr, M. (2014). Preparation of fluorescent-dye-labeled cDNA from RNA for microarray hybridization. Cold Spring Harbor Protocols. [Link]
-
Xiang, C. C., et al. (2002). Amine-modified random primers to label probes for DNA microarrays. Nucleic Acids Research. [Link]
-
't Hoen, P. A., et al. (2003). Comparison of Fluorescent Tag DNA Labeling Methods Used for Expression Analysis by DNA Microarrays. BioTechniques. [Link]
-
Tan, X., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. [Link]
-
ATTO-TEC. (n.d.). NHS-esters. Aladdin. [Link]
-
Xiang, C. C., et al. (2002). Amine-modified random primers to label probes for DNA microarrays. ResearchGate. [Link]
-
Tan, X., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PubMed. [Link]
-
Churchill, G. A. (2002). Troubleshooting microarray hybridizations. PubMed. [Link]
-
Hackett, E., et al. (2009). Quality control in microarray assessment of gene expression in human airway epithelium. BMC Medical Genomics. [Link]
-
Vacha, S. J. (n.d.). Ten Pitfalls of Microarray Analysis. SlidePlayer. [Link]
-
Unknown. (n.d.). Protocol for Reverse Transcription and Amino-allyl Coupling of RNA. University of Washington. [Link]
-
Wang, H. Y., et al. (2005). Improvement in the Reproducibility and Accuracy of DNA Microarray Quantification by Optimizing Hybridization Conditions. PMC. [Link]
-
Marine Genomics Lab. (n.d.). Amino-Allyl Reverse Transcription. Marine Genomics Lab. [Link]
Sources
- 2. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Preparation of fluorescent-dye-labeled cDNA from RNA for microarray hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control in microarray assessment of gene expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-modified random primers to label probes for DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of crucial factors resulting in microarray hybridization failure - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 10. Amino-Allyl Reverse Transcription [research.stowers.org]
- 11. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 12. Protocol for Reverse Transcription and Amino-allyl Coupling of RNA [cmgm-new.stanford.edu]
- 13. bio.davidson.edu [bio.davidson.edu]
- 14. genome.wisc.edu [genome.wisc.edu]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 16. Improvement in the Reproducibility and Accuracy of DNA Microarray Quantification by Optimizing Hybridization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PCR Yield with ap-dCTP Modified dNTPs
Introduction: The Mechanics of Modified Nucleotide Incorporation
You are likely using ap-dCTP (5-Propargylamino-2'-deoxycytidine-5'-triphosphate) to generate fluorescently labeled probes for FISH, microarrays, or Next-Generation Sequencing (NGS) libraries. While this modification—a propargylamino linker at the C-5 position of cytosine—is essential for post-PCR coupling with NHS-ester fluorophores, it introduces significant steric bulk that standard DNA polymerases struggle to accommodate.
Low yield in these reactions is rarely a sign of "dead" reagents. Instead, it is almost always a kinetic competition issue. The polymerase must choose between the modified nucleotide (which fits poorly in the active site) and the natural nucleotide (if present), or struggle to extend the strand after incorporating the bulky modification.
This guide provides a root-cause analysis and actionable solutions to restore your yields without sacrificing labeling density.
Diagnostic Workflow
Before adjusting reagents, visualize your troubleshooting path. Use this logic flow to identify the bottleneck.
Figure 1: Decision matrix for diagnosing low yields in modified nucleotide PCR.
Part 1: Polymerase Selection (The "Engine" Problem)
The most common cause of failure is using a standard Taq polymerase. Taq (Family A) has a "tight" active site that discriminates against C-5 modifications on pyrimidines.
Why Standard Taq Fails
-
Steric Gating: The C-5 propargylamino arm clashes with the O-helix of the Taq polymerase fingers domain.
-
Proofreading Stalling: High-fidelity enzymes with strong 3'→5' exonuclease activity (proofreading) may recognize the modified base as an "error," excise it, and enter a futile cycle of incorporation and removal, destroying your dNTPs and yield.
Recommended Polymerases
You require a Family B polymerase or an engineered variant known to tolerate C-5 modifications.
| Polymerase Family | Examples | Suitability for ap-dCTP | Notes |
| Family A | Taq, Tth | Poor | High discrimination against C-5 modifications.[1] Yields drop precipitously above 10% substitution. |
| Family B (Archaeal) | Pwo, Deep Vent, Pfu | Good | Naturally more tolerant of C-5 modifications.[1] Vent (exo-) is a classic choice. |
| Engineered Family B | KOD , Phusion, Q5 | Excellent | KOD Dash or KOD XL are industry standards for high-density labeling due to high processivity. |
| Exo- Variants | Vent (exo-), Pfu (exo-) | Best for Yield | Removing exonuclease activity prevents the "futile cycle" of removing the modified base. |
Action Item: Switch to KOD Dash , Vent (exo-) , or a specialized "Labeling Grade" polymerase mix. If using a high-fidelity enzyme (like Phusion), ensure you use the specific buffer conditions recommended for GC-rich templates, as these often help stabilize the complex.
Part 2: Optimizing the Substitution Ratio (The "Fuel" Problem)
A common misconception is that you must replace 100% of the natural dCTP with ap-dCTP to get good labeling. This is incorrect and often fatal to the reaction.
The Yield vs. Labeling Density Trade-off
-
100% Substitution: Polymerase stalls frequently. Yield is near zero.
-
Too Low Substitution (<10%): High yield, but insufficient labeling for downstream detection.
The Golden Ratio
For most applications (FISH, Microarray), a 30% to 50% substitution is optimal.
Protocol for 50 µL Reaction (Standard):
-
Total dCTP Concentration: Target 0.2 mM (final).
-
Ratio: Mix 1 part ap-dCTP to 2 parts natural dCTP (33% substitution) or 1:1 (50% substitution).
| Component | Stock Conc. | Volume for 33% Mix | Volume for 50% Mix |
| Natural dCTP | 100 mM | 20 µL | 10 µL |
| ap-dCTP | 100 mM | 10 µL | 10 µL |
| Water | - | 70 µL | 80 µL |
| Total | 10 mM Mix | 100 µL | 100 µL |
Note: Use this "dCTP Mix" to replace the standard dCTP in your dNTP master mix.
Part 3: Reaction Cycling & Chemistry
Modified nucleotides alter the thermodynamics of the DNA duplex and the kinetics of the enzyme.
Extension Time
The polymerase incorporates modified bases slower than natural ones.
-
Standard: 30 sec / kb.[2]
-
Modified Protocol: Increase to 60–90 sec / kb . This gives the enzyme time to overcome the kinetic barrier of the bulky C-5 group.
Magnesium (Mg²⁺) Titration
Modified dNTPs can chelate Mg²⁺ differently or require higher free Mg²⁺ for the catalytic step.
-
Standard: 1.5 mM MgCl₂.[3]
-
Troubleshooting: Titrate Mg²⁺ in 0.5 mM increments (1.5 mM → 2.0 mM → 2.5 mM). Higher Mg²⁺ stabilizes the primer-template backbone, potentially aiding incorporation.
Template Purity
ap-dCTP is highly sensitive to contaminants (EDTA, ethanol) because the reaction is already kinetically disfavored. Ensure your template is eluted in 10 mM Tris-HCl (pH 8.0) , not TE buffer (EDTA chelates Mg²⁺).
Part 4: Frequently Asked Questions (FAQs)
Q: I see a product on the gel, but it is a smear or runs higher than expected. Is this contamination? A: Likely not. DNA heavily modified with ap-dCTP (especially if subsequently labeled) runs "heavier" and slower on agarose gels due to the added molecular weight and altered charge/drag. A slight "retardation" or smearing is a signature of successful incorporation.
Q: Can I use "Hot Start" Taq for this? A: Only if the manufacturer explicitly states it tolerates modified dNTPs. Most chemically modified Hot Start Taq enzymes are still Family A and will struggle. Antibody-based Hot Start versions of Family B enzymes (like Hot Start KOD) are preferred.
Q: My PCR product yield is good, but the downstream fluorescent labeling is weak. Why? A: This indicates the ap-dCTP was not incorporated, or the amino-linker has degraded.
-
Check Ratio: You may have too much natural dCTP. Increase ap-dCTP ratio to 50%.
-
Check Reagent pH: The amino-allyl/propargyl group is sensitive to pH. Ensure your ap-dCTP stock is buffered at pH 7.5–8.0.
-
Hydrolysis: If the ap-dCTP has been freeze-thawed repeatedly, the triphosphate may have hydrolyzed to di- or mono-phosphate, which inhibits the reaction. Aliquot your stocks!
Q: How do I purify the product before labeling? A: You must remove unincorporated ap-dCTP amines before adding the NHS-ester dye, or the dye will react with the free nucleotides instead of your DNA.
-
Use: Silica spin columns (e.g., PCR purification kits).
-
Avoid: Ethanol precipitation alone (often leaves trace amines).
-
Elute: In water or sodium bicarbonate , NOT Tris (Tris contains amines that react with NHS-esters).
References
-
Jena Bioscience. (n.d.).[4][5] dCTP - Solution, Nucleotides. Retrieved March 1, 2026, from [Link]
-
Cellco. (2023). 5-Propargylamino-dCTP-Cy3. Retrieved March 1, 2026, from [Link]
-
Hottin, A., & Marx, A. (2016). Structural insights into the processing of nucleoside triphosphate analogs by DNA polymerases. Frontiers in Microbiology. Retrieved March 1, 2026, from [Link]
Sources
optimizing magnesium concentration for ap-dCTP incorporation
Technical Support Center: Optimizing Magnesium Concentration for ap-dCTP Incorporation
Executive Summary: The Magnesium-Modification Nexus
Welcome to the technical support center. You are likely here because your labeling efficiency is low, or your polymerase is stalling.
Incorporating 5-Propargylamino-dCTP (ap-dCTP) is a delicate balance. Unlike standard dNTPs, ap-dCTP carries a propargylamino linker at the C-5 position. While this modification is minimally sterically hindering compared to direct dye-conjugates, it alters the electrostatic and geometric landscape of the polymerase active site.
The Core Challenge: Magnesium (
This guide provides the logic and protocols to optimize your system.
Troubleshooting Guide & FAQs
Q1: I see a strong PCR product, but my downstream labeling efficiency is near zero. Why?
Diagnosis: You likely have "incorporation bias." The Science: The polymerase prefers natural dCTP over ap-dCTP. If your reaction contains a high ratio of natural dCTP, the enzyme will statistically exclude the modified base. However, if you remove natural dCTP entirely, the reaction may fail due to steric stalling. Solution:
-
Adjust the Ratio: Start with a 1:1 ratio of ap-dCTP to dCTP. If labeling is still low, move to 3:1 or pure ap-dCTP (if the enzyme tolerates it, e.g., Taq).
-
Magnesium Boost: Increase
by 0.5–1.0 mM above your standard optimized condition. This stabilizes the triphosphate-enzyme complex, slightly favoring the binding of the modified nucleotide.[1]
Q2: My reaction yields short, truncated products (smear at low MW). Is this a Magnesium issue?
Diagnosis: Yes, likely insufficient
-
Titrate
Upwards: Perform the titration protocol below. Higher (3.0 – 4.5 mM) increases the of the enzyme, helping it "push" past the modified bases. -
Switch Enzyme: If you are using a High-Fidelity (Hi-Fi) enzyme (e.g., Pfu, Phusion), stop. Their 3'→5' exonuclease (proofreading) activity often recognizes the modified base as an error and excises it, leading to a futile cycle. Use an Exo- (exonuclease deficient) Klenow or standard Taq polymerase.
Q3: Can I use Manganese ( ) instead of Magnesium?
Diagnosis: Only as a last resort.
The Science:
-
Standard Labeling: Stick to
. -
Difficult Templates/Bulky Modifications: You may spike the reaction with 0.5 mM
in the presence of , but be aware that the DNA sequence fidelity will be compromised.
Q4: The reaction works, but I have high background fluorescence after labeling. Is this related to the incorporation step?
Diagnosis: Indirectly.
The Science: If your
-
Verify product purity on an agarose gel before the secondary labeling step (NHS-ester reaction).
-
Ensure rigorous purification (silica column or precipitation) to remove unincorporated ap-dCTP amines before adding the dye, as free ap-dCTP will react with the dye and create background.
Visualizing the Mechanism
To troubleshoot effectively, you must visualize the "Two-Metal Ion Mechanism" and how optimization flows.[2]
Figure 1: The Two-Metal Ion Mechanism & Optimization Logic
Caption: The interplay between Magnesium ions and polymerase during ap-dCTP incorporation. Metal A facilitates the nucleophilic attack, while Metal B stabilizes the leaving group.[2] Insufficient Mg²⁺ leads to stalling.
Experimental Protocol: Magnesium Titration for ap-dCTP
Do not guess the concentration. Perform this "Matrix Titration" to define the window of operation for your specific template and enzyme.
Reagents:
-
10X PCR Buffer (
free) - Stock (25 mM)[2]
-
dATP, dGTP, dTTP (100 mM stocks)
-
dCTP (100 mM stock)
-
ap-dCTP (100 mM stock, e.g., Jena Bioscience NU-809)
-
Taq Polymerase (5 U/µL)
The Matrix Setup:
| Tube | Final [Mg²⁺] | dCTP : ap-dCTP Ratio | Objective |
| 1 | 1.5 mM | 100% dCTP (Control) | Verify PCR works under standard conditions. |
| 2 | 1.5 mM | 50% : 50% | Test incorporation at standard Mg²⁺. |
| 3 | 2.5 mM | 50% : 50% | Primary Optimization Target. |
| 4 | 3.5 mM | 50% : 50% | Push for higher processivity. |
| 5 | 4.5 mM | 50% : 50% | Test limit of specificity. |
| 6 | 2.5 mM | 0% : 100% (Pure ap-dCTP) | Maximize labeling density (High Risk/High Reward). |
Step-by-Step:
-
Master Mix: Prepare a mix containing buffer, primers, template, and A/G/T nucleotides.
-
Aliquot: Split into 6 tubes.
-
Add Specifics: Add the specific C-source (dCTP/ap-dCTP mix) and
volume as per the table above. -
Cycle: Run standard thermal cycling. Increase extension time by 30-50% (e.g., if 1 min/kb, use 1.5 min/kb) to accommodate the slower kinetics of the modified base.
-
Analyze: Run 5 µL on a 1-2% agarose gel.
-
Look for: Bright single bands.
-
Avoid: Smears (Too much
) or faint bands (Too little or stalling).
-
Comparative Data Table
The following data summarizes typical requirements for different polymerase classes when incorporating ap-dCTP.
| Parameter | Standard Taq | Hi-Fi Polymerase (Pfu/Q5) | Exo- Klenow Fragment |
| Rec. [Mg²⁺] | 2.5 – 4.0 mM | Not Recommended | 3.0 – 5.0 mM |
| Tolerance | High | Very Low (Stalls) | High |
| ap-dCTP Ratio | 1:1 to 1:3 | < 1:10 | 1:1 to 100% |
| Fidelity | Moderate | High (but fails with mod.) | Low |
| Key Risk | Non-specific bands | 3'->5' Excision of mod.[3] | Error accumulation |
References
-
Jena Bioscience. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link][1][4][5][6][7][8][9]
Sources
- 1. Magnesium Induced Assembly of a Complete DNA Polymerase Catalytic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Density Modified Nucleotide Incorporation
Topic: Preventing Polymerase Stalling at ap-dCTP Modification Sites
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AP-DCTP-OPT-001
Executive Summary & Disambiguation
Subject: Optimization of PCR and primer extension using 5-(3-aminopropynyl)-2'-deoxycytidine-5'-triphosphate (ap-dCTP).
Critical Definition: In this context, ap-dCTP refers to the C5-substituted pyrimidine analog used extensively in SELEX (SomaLogic SOMAmer® technology) and high-density DNA labeling.
-
Note: Do not confuse this with "AP sites" (Apurinic/Apyrimidinic sites), which are DNA damage lesions. If your template contains damage-induced AP sites, refer to our Translesion Synthesis (TLS) guide. This guide focuses on the enzymatic incorporation of bulky modified nucleotides.
The Core Issue: Standard Family A polymerases (e.g., Taq) stall when attempting to incorporate ap-dCTP because the rigid propynyl group at the C5 position projects into the major groove of the DNA helix. This causes a steric clash with the polymerase's O-helix (fingers domain) during the conformational change required for catalysis, effectively halting translocation.
Diagnostic Decision Matrix
Before altering reagent concentrations, determine if your stalling is kinetic (slow incorporation) or structural (enzyme incompatibility).
Figure 1: Diagnostic workflow for isolating the cause of polymerase stalling with modified dNTPs.
Technical Concepts: The Mechanics of Stalling
To troubleshoot effectively, you must understand why the reaction fails.
The Steric Gate Hypothesis
-
Family A (Taq): The active site is "tight." When a C5-modified nucleotide binds, the bulky aminopropynyl group clashes with amino acid residues in the fingers domain. This prevents the domain from closing (the "induced fit" step), which is necessary to align the alpha-phosphate for nucleophilic attack.
-
Family B (KOD, Deep Vent): These archaeal polymerases possess a specialized channel that naturally accommodates the template strand. Crucially, their major groove-facing regions are more solvent-exposed or contain specific cavities that allow the C5-modification to exit the active site without steric hindrance.
Kinetic Lag (
)
Even with compatible polymerases, the rate of incorporation (
-
Natural dNTP: ~50–100 nucleotides/second.
-
Modified dNTP: Can drop to <5–10 nucleotides/second depending on the density of modification.
-
Implication: Standard PCR extension times (30–60 seconds) are insufficient, leading to "stalling" that is actually just incomplete extension.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting absolutely no product with Taq, even with extended times."
Diagnosis: Steric incompatibility. Solution: You must change your enzyme. Taq polymerase cannot efficiently incorporate ap-dCTP at high density due to the major groove clash described above. Recommended Reagents:
-
KOD DNA Polymerase (Wild Type or XL): The gold standard for modified SELEX. It has high processivity and accepts C5-modifications readily.
-
Deep Vent (exo-) DNA Polymerase: A strong alternative. The exo- (exonuclease deficient) version is often preferred to prevent the enzyme from "proofreading" (excising) the modified nucleotides, which it might mistake for errors.
Issue 2: "I see a ladder of truncated products (stalling at specific sites)."
Diagnosis: Kinetic stalling or secondary structure. Solution:
-
Increase Extension Time: Doubling or tripling the extension time (e.g., 2–3 minutes per kb) allows the slower enzyme kinetics to complete the strand.
-
Add Betaine (1M - 1.5M): ap-dCTP modifications can increase the melting temperature (
) of the DNA duplex, leading to tight secondary structures that physically block the polymerase. Betaine acts as an isostabilizing agent, reducing secondary structure formation.
Issue 3: "My yield is low compared to natural dNTPs."
Diagnosis: Sub-optimal Magnesium (
-
Magnesium Titration: Modified dNTPs often chelate magnesium differently or require different active site geometries. Titrate
in 0.5 mM increments (range: 2 mM – 5 mM). -
Buffer pH: Some researchers find slightly higher pH (pH 8.5–8.8) favors the incorporation of bulky nucleotides by Family B polymerases.
Issue 4: "Can I use ap-dCTP in 100% substitution?"
Answer: Yes, but only with Family B polymerases (KOD/Vent).
-
Protocol Adjustment: If performing 100% substitution (e.g., for SELEX), ensure the initial denaturation step is sufficient (95°C for 3-5 mins) as the modified DNA template from previous rounds may be extremely stable.
Validated Protocol: High-Density ap-dCTP PCR
This protocol is optimized for KOD DNA Polymerase or Deep Vent (exo-) .
Reagent Setup:
-
ap-dCTP Mix: 10 mM stock (ensure pH is neutral).
-
Primers: Standard desalted or HPLC purified.
Reaction Mix (50 µL):
| Component | Volume | Final Conc. | Notes |
| Water (Nuclease-Free) | to 50 µL | - | |
| 10x Thermopol / KOD Buffer | 5 µL | 1x | Ensure buffer matches enzyme |
| dATP, dGTP, dTTP (10mM) | 1 µL each | 200 µM | Natural nucleotides |
| ap-dCTP (10mM) | 1 µL | 200 µM | Do not add natural dCTP |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Template DNA | Variable | < 1 ng | High template can inhibit |
| MgSO4 / MgCl2 | Variable | 3 - 4 mM | Critical: Higher than std PCR |
| Polymerase (KOD/Vent) | 1 µL | 1-2 U |
Cycling Parameters:
| Step | Temp | Time | Critical Note |
| Initial Denaturation | 95°C | 3:00 min | Essential for modified templates |
| Denaturation | 95°C | 0:30 min | |
| Annealing | Tm - 5°C | 0:30 min | |
| Extension | 72°C | 2:00 - 4:00 min | Must be >1 min/kb |
| Cycles | 15 - 25 | - | Keep cycles low to reduce bias |
| Final Extension | 72°C | 7:00 min |
References
-
Gold, L. et al. (2010).Aptamers and the RNA world, past and present. Cold Spring Harbor Perspectives in Biology. (Discusses the use of modified nucleotides in SELEX).
-
Sakaue-Sawano, Y. et al. (2008).KOD DNA polymerase... for SELEX. (Establishes KOD as the preferred enzyme for C5-modified nucleotides).
-
Hollenstein, M. (2012).Synthesis and incorporation of modified nucleoside triphosphates.
-
Langer, P.R. et al. (1981).Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes.
-
Jäger, S. et al. (2005).A versatile toolbox for variable DNA functionalization at high density. (Comparison of polymerase families for modified dNTPs).
Disclaimer: This guide is for research use only. Optimization may vary based on specific template sequences and thermal cycler calibration.
Technical Support Center: Purification of Amino-Allyl (ap-dCTP) Modified DNA
Topic: Removing unincorporated ap-dCTP from PCR mixtures prior to NHS-ester coupling. Audience: Researchers, Senior Scientists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & FAQs.
Executive Summary
The incorporation of amino-allyl dCTP (ap-dCTP) or amino-allyl dUTP (aa-dUTP) is a critical intermediate step in indirect labeling workflows. Unlike direct labeling, where bulky fluorophores often inhibit polymerase activity, indirect labeling allows for high-efficiency enzymatic incorporation followed by a chemical coupling reaction (usually with NHS-ester dyes).
The Critical Failure Point: The purification step between PCR and chemical coupling is not merely about removing enzymes or salts; it is about amine management . Standard PCR purification protocols often use Tris-based buffers. Tris contains primary amines that will compete with your ap-dCTP modified DNA for the NHS-ester dye, leading to catastrophically low labeling efficiency.
This guide details the specific modifications required to standard workflows to ensure successful downstream coupling.
Module 1: The Core Directive (Buffer Chemistry)
Q: Why did my labeling reaction fail despite a clean PCR band?
A: You likely eluted in a Tris-based buffer. Standard DNA elution buffers (like Qiagen Buffer EB or TE) contain Tris (tris(hydroxymethyl)aminomethane). Tris is a primary amine.[1] If you elute your ap-dCTP modified DNA in Tris, the downstream NHS-ester dye will react with the millions of Tris molecules in the solution rather than the few hundred amine groups on your DNA.
The Golden Rule: You must deplete all free amines (unincorporated ap-dCTP) and avoid introducing new amines (Tris) during purification.
Buffer Compatibility Matrix:
| Buffer Component | Status | Reason |
| Tris-HCl | FORBIDDEN | Contains primary amines; competes with NHS-esters.[1][2] |
| Glycine | FORBIDDEN | Primary amine; acts as a quenching agent. |
| Ammonium Salts | AVOID | Ammonium ions can interfere with coupling efficiency. |
| Sodium Bicarbonate (NaHCO₃) | IDEAL | Maintains pH 8.0–9.0; optimal for NHS-coupling. |
| Sodium Phosphate (PBS) | ACCEPTABLE | Amine-free; good buffering capacity. |
| Nuclease-Free Water | ACCEPTABLE | Safe, but lacks buffering capacity (pH control is vital later). |
Module 2: Modified Silica Spin Column Protocol
Q: Can I use standard PCR cleanup kits (Qiagen/Thermo) for ap-dCTP DNA?
A: Yes, but only if you modify the wash and elution steps . Standard wash buffers (like Buffer PE) often contain ethanol and Tris. While the Tris concentration is low, it can carry over. The following protocol modifies a standard silica column workflow (e.g., QIAquick, PureLink) to be "Amine-Safe."
Protocol: Phosphate-Wash Silica Cleanup
-
Binding: Add 5 volumes of Binding Buffer (PB) to 1 volume of PCR reaction. (e.g., 250 µL PB to 50 µL PCR).
-
Load: Apply to the spin column.[5][8] Centrifuge 1 min at 13,000 rpm. Discard flow-through.
-
Modified Wash (CRITICAL):
-
Standard: Do NOT use the standard PE buffer provided in the kit if you suspect it contains Tris.
-
Substitute: Prepare Phosphate Wash Buffer (5 mM KPO₄, pH 8.0, 80% Ethanol).[5]
-
Add 750 µL Phosphate Wash Buffer.[5] Centrifuge 1 min. Discard flow-through.
-
Repeat this wash step once to ensure total removal of unincorporated ap-dCTP.
-
-
Dry: Centrifuge the empty column for 2 minutes at max speed to remove residual ethanol.
-
Note: Residual ethanol inhibits the downstream coupling reaction.
-
-
Elution:
-
Place column in a clean 1.5 mL tube.
-
Add 30–50 µL of 0.1 M NaHCO₃ (pH 8.5) or Nuclease-Free Water .
-
Wait 1 minute to allow the buffer to hydrate the membrane.
-
Centrifuge 1 min to elute.
-
Expert Tip: If eluting in water, you must add a high-pH buffer (like 1M Sodium Bicarbonate) to the reaction before adding the NHS-ester dye. NHS-esters hydrolyze rapidly in acidic conditions; they require pH 8.2–9.0 to react efficiently [1].
Module 3: Ethanol Precipitation (The "Low Yield" Rescue)
Q: My PCR product is <150bp or low concentration. Columns are losing my sample. What now?
A: Use Ethanol Precipitation with Glycogen. Silica columns often have a cutoff around 70–100bp and can retain DNA. For short amplicons or low-yield PCR, precipitation is superior, but you must avoid ammonium acetate (often used in standard precipitations) as it can interfere with some coupling chemistries.
Protocol: Amine-Free Precipitation
-
Adjust Volume: Dilute PCR reaction to 100 µL with Nuclease-Free Water.
-
Carrier: Add 1 µL Glycogen (20 mg/mL).
-
Why: Glycogen is inert and helps visualize the pellet. Do NOT use tRNA or salmon sperm DNA as carriers—they will be labeled by the dye!
-
-
Salt: Add 1/10 volume (10 µL) of 3 M Sodium Acetate (pH 5.2) .
-
Precipitate: Add 2.5 volumes (275 µL) of ice-cold 100% Ethanol .
-
Freeze: Incubate at -20°C for >30 minutes (or overnight).
-
Pellet: Centrifuge at max speed (>14,000 x g) for 30 minutes at 4°C.
-
Wash: Carefully decant supernatant. Add 500 µL of 70% Ethanol (room temp).
-
Why: This removes the excess salt and unincorporated ap-dCTP.
-
Centrifuge 5 min. Decant.
-
-
Dry: Air dry for 5–10 minutes. Do not over-dry (pellet will become insoluble).
-
Resuspend: Dissolve pellet in 0.1 M NaHCO₃ (pH 8.5) .
Module 4: Workflow Visualization
The following diagram illustrates the critical decision points and chemical logic of the purification workflow.
Caption: Decision tree for ap-dCTP purification highlighting the critical removal of Tris buffers and free amines prior to NHS-ester coupling.
Module 5: Troubleshooting & QC
Q: How do I verify the purification worked before wasting expensive dye?
A: You cannot easily quantify the ap-dCTP incorporation before the dye is added, but you can verify DNA recovery. Use a NanoDrop.[5]
-
A260/A280: Should be ~1.8.
-
A260/A230: Should be >2.0 (indicates removal of chaotropic salts and ethanol).
-
Note: ap-dCTP does not absorb significantly differently than dCTP at 260nm, so the spectrum looks like normal DNA.
Q: Post-labeling, my background is high. Why?
A: This indicates unincorporated dye. After the NHS-ester coupling, you must purify the DNA again to remove the unreacted dye.
-
Solution: Use the same Silica Column protocol (Module 2) or a Sephadex G-25 spin column. If you skip this second purification, free dye will bind non-specifically to your microarray or flow cell [2].
Q: Can I use enzymatic cleanup (Exo-SAP)?
A: No. Exonuclease I and SAP degrade primers and dNTPs into nucleosides and phosphates. However, the amine-modified nucleoside remains in the solution. This free amine can still react with the NHS-ester or compete sterically. Furthermore, the enzymes themselves are proteins (full of amines) and will become labeled by your dye, creating massive contamination [3]. Physical separation (Column/Precipitation) is mandatory.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 3. An inhibitor-free, versatile, fast, and cheap precipitation-based DNA purification method | PLOS One [journals.plos.org]
- 4. neb.com [neb.com]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. PCR Cleanup: Purifying Your PCR Product | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 8. lunanano.com [lunanano.com]
Technical Support Center: Aminopropargyl-dCTP (ap-dCTP) Labeled DNA
Welcome to the technical support guide for resolving challenges with aminopropargyl-dCTP (ap-dCTP) labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments.
Understanding Steric Hindrance with ap-dCTP
Aminopropargyl-dCTP (ap-dCTP) is a modified deoxycytidine triphosphate used to incorporate a reactive alkyne group into a DNA strand during enzymatic synthesis.[1][2][3][4][5][6] This alkyne handle allows for subsequent modification through a highly specific and efficient reaction known as "click chemistry," enabling the attachment of various molecules like fluorescent dyes, biotin, or other reporter groups.[7][8]
The core of the challenge lies in steric hindrance . The propargylamino group attached to the C5 position of the cytosine base, while essential for the subsequent click reaction, is a bulky modification.[9] This bulkiness can interfere with the intricate dance between the DNA polymerase, the DNA template, and the incoming nucleotide. This interference can manifest in several ways, leading to suboptimal experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the enzymatic incorporation of ap-dCTP and subsequent downstream applications.
Issue 1: Low Yield or No Amplification of Labeled DNA
Question: I am performing a PCR with ap-dCTP, and I'm getting a low yield or no PCR product. What could be the problem?
Answer: This is a classic symptom of steric hindrance impeding the DNA polymerase. The bulky aminopropargyl group can cause the polymerase to stall or dissociate from the DNA template.[10][11]
Troubleshooting Steps:
-
Optimize the Ratio of ap-dCTP to dCTP: A complete substitution of dCTP with ap-dCTP is often inefficient.[10] Start by replacing a fraction of the dCTP with ap-dCTP. A stepwise optimization is recommended, trying ratios from 1:3 to 1:1 (ap-dCTP:dCTP).
-
Select the Right DNA Polymerase: Not all polymerases are created equal when it comes to incorporating modified nucleotides. High-fidelity polymerases with strong proofreading (3'→5' exonuclease) activity can be more sensitive to modifications and may remove the incorporated ap-dCTP.[12][13]
-
Recommendation: Screen different DNA polymerases. Taq polymerase and its derivatives are often more tolerant of base modifications.[6] Consider using polymerases specifically engineered for modified nucleotides.
-
-
Adjust PCR Cycling Conditions:
-
Increase Extension Time: Give the polymerase more time to incorporate the modified nucleotide and move past the modification.[14]
-
Optimize Annealing Temperature: Use a gradient PCR to find the optimal annealing temperature. Suboptimal temperatures can lead to non-specific priming, which is exacerbated when using modified nucleotides.[14][15]
-
-
Check Magnesium Concentration: Magnesium ions are a crucial cofactor for DNA polymerases.[16] The optimal concentration can shift when using modified nucleotides. Try a magnesium chloride (MgCl2) titration from 1.5 mM to 3.5 mM.[16]
| Parameter | Recommendation | Rationale |
| ap-dCTP:dCTP Ratio | Start with 1:3, titrate up to 1:1 | Reduces the overall steric hindrance, allowing for more efficient polymerization. |
| DNA Polymerase | Screen various polymerases (e.g., Taq, engineered polymerases) | Polymerases differ in their ability to accept and extend from modified nucleotides.[10][17] |
| Extension Time | Increase in increments (e.g., 30-60 seconds per kb) | Compensates for the slower incorporation rate of the modified nucleotide. |
| MgCl2 Concentration | Titrate from 1.5 mM to 3.5 mM | Modified nucleotides can chelate Mg2+, altering the optimal concentration for polymerase activity.[16] |
Issue 2: Incomplete Labeling or "Stalled" Products
Question: My gel electrophoresis shows a smear or multiple shorter bands instead of a single, sharp band for my labeled DNA. Why is this happening?
Answer: This pattern suggests that the DNA polymerase is stalling after incorporating one or more ap-dCTP molecules. The enzyme struggles to extend the DNA chain from the modified base, leading to a population of truncated products.[10][11]
Troubleshooting Steps:
-
Linker Length and Flexibility: The length and flexibility of the linker arm attaching the reactive group to the nucleotide can significantly impact polymerase efficiency. While you may be limited by the commercially available ap-dCTP, being aware of this factor is crucial. Longer, more flexible linkers can sometimes position the bulky group away from the active site of the polymerase, reducing steric clash.[18][19][][21]
-
Reduce the Concentration of ap-dCTP: This is a direct way to decrease the frequency of incorporation and therefore the number of potential stalling points.
-
Enzyme Choice is Critical: As mentioned before, some polymerases are better at "reading through" modified bases. An enzyme with higher processivity might be beneficial here.
-
Template-Specific Issues: Long stretches of guanines on the template strand (which require consecutive dCTP incorporation) can be particularly problematic.[10][11] If your template has GC-rich regions, consider using a PCR additive or a polymerase designed for such templates.[14]
Workflow for Diagnosing Stalling
Caption: Key components for a successful click chemistry reaction.
Experimental Protocols
Protocol 1: Optimizing ap-dCTP Incorporation via PCR
-
Reaction Setup: Prepare a master mix containing all PCR components except for the dCTP and ap-dCTP.
-
dNTP Titration: Set up a series of reactions with varying ratios of ap-dCTP to dCTP (e.g., 0:1, 1:3, 1:2, 1:1). Keep the total concentration of cytosine nucleotides constant.
-
Polymerase Selection: If initial results are poor with a standard Taq polymerase, repeat the titration with a polymerase known for or engineered for higher tolerance to modified bases.
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C (optimize with a gradient) for 30 seconds.
-
Extension: 72°C for 1-2 minutes per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products on an agarose gel. Look for the ratio that gives the highest yield of the correct-sized product with minimal smearing.
Protocol 2: Click Chemistry Labeling of ap-dCTP Modified DNA
This protocol is a starting point and should be optimized for your specific azide-modified molecule.
-
DNA Purification: Purify the ap-dCTP labeled DNA from the PCR reaction using a standard column-based purification kit. Elute in a low-EDTA buffer or water.
-
Prepare Click Reagents:
-
Copper Solution: Prepare a 10 mM solution of CuSO4 in water.
-
Ligand Solution: Prepare a 50 mM solution of TBTA in DMSO.
-
Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
Azide-Molecule: Prepare a 1-10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order:
-
Purified ap-dCTP DNA (1-10 µM final concentration).
-
Azide-modified molecule (use a 5-10 fold molar excess over incorporated alkynes).
-
Premix the CuSO4 and TBTA solutions (1:5 molar ratio) and add to the reaction (final concentration ~1 mM CuSO4).
-
Add the sodium ascorbate solution (final concentration ~5 mM).
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours, protected from light if the azide-molecule is fluorescent.
-
Purification: Purify the labeled DNA from the click reaction components using a DNA purification kit or ethanol precipitation.
References
-
Jena Bioscience. (n.d.). Hapten-modified Nucleotides for DNA/RNA Labeling. Retrieved from [Link]
-
Kumar, S., et al. (2007). Terminal phosphate labeled nucleotides: synthesis, applications, and linker effect on incorporation by DNA polymerases. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1495-1499. Retrieved from [Link]
-
Zhu, Z., et al. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(10), 2475-2482. Retrieved from [Link]
-
Arezi, B., & Hogrefe, H. (2009). Modified DNA polymerases for PCR troubleshooting. Methods in Molecular Biology, 529, 49-65. Retrieved from [Link]
-
baseclick GmbH. (n.d.). dCTP: Role, Applications, and Importance in DNA Synthesis. Retrieved from [Link]
-
Cyan Dye. (n.d.). Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Retrieved from [Link]
-
Jena Bioscience. (n.d.). C8-Alkyne-dCTP, CLICK-functionalized Nucleotides for DNA Labeling. Retrieved from [Link]
-
Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 79(21), 9939-9952. Retrieved from [Link]
-
Excedr. (2022, February 15). What Is dCTP? Definition & Use Cases. Retrieved from [Link]
-
Gierlich, J., et al. (2007). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Nucleic Acids Research, 35(15), e102. Retrieved from [Link]
-
Caister Academic Press. (n.d.). PCR Troubleshooting. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling. Retrieved from [Link]
-
Interchim. (n.d.). Nucleic acid labeling and modification. Retrieved from [Link]
-
Cyrus, C. D., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. Retrieved from [Link]
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Propargylamino-dCTP - Solution, Cytidines labeled with free Amino groups (-NH2). Retrieved from [Link]
-
Cellco. (2023, June 29). 5-Propargylamino-dCTP - Solution. Retrieved from [Link]
-
Stratech. (n.d.). 5-Propargylamino-dCTP - Solution. Retrieved from [Link]
-
Zhu, Z., et al. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(10), 2475-2482. Retrieved from [Link]
-
Joyce, C. M., & Benkovic, S. J. (2004). A New Paradigm for DNA Polymerase Specificity. Biochemistry, 43(46), 14633-14640. Retrieved from [Link]
Sources
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. What Is dCTP? Definition & Use Cases [excedr.com]
- 3. 5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 4. 5-Propargylamino-dCTP - Solution, Cytidines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]
- 5. cellco.com.br [cellco.com.br]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. neb.com [neb.com]
- 16. One moment, please... [caister.com]
- 17. A New Paradigm for DNA Polymerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NHS-Dye Conjugation to ap-dCTP
Welcome to the technical support center for bioconjugation. As Senior Application Scientists, we understand that labeling nucleic acids is a cornerstone of modern molecular biology, yet it can be a source of significant experimental variability. This guide is designed to provide you with in-depth knowledge, field-proven protocols, and robust troubleshooting strategies to enhance the efficiency and reproducibility of conjugating N-hydroxysuccinimide (NHS)-ester dyes to amino-propionyl-dCTP (ap-dCTP).
Section 1: Foundational Principles & Core Chemistry FAQs
This section addresses the fundamental "why" behind the protocol. Understanding the underlying chemistry is the first step toward troubleshooting and optimization.
Q1: What is the fundamental chemistry of this conjugation reaction?
A: The reaction is a nucleophilic acyl substitution. The key players are the primary aliphatic amine on the linker of your ap-dCTP and the N-hydroxysuccinimide (NHS) ester group on the dye. The unprotonated amine group (-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond, linking the dye to the nucleotide, and releases N-hydroxysuccinimide as a byproduct.[1][2]
Q2: What is NHS-ester hydrolysis, and why is it my biggest competitor?
A: Hydrolysis is a competing reaction where a water molecule (or more potently, a hydroxide ion) attacks the NHS ester instead of your ap-dCTP's amine.[1][3] This reaction cleaves the ester, regenerating the original carboxylic acid on the dye and releasing NHS. Once hydrolyzed, the dye is no longer reactive toward amines, directly reducing your potential conjugation yield.[3] This is the single most critical side reaction to control.
Q3: Why is reaction pH the most critical parameter to control?
A: The pH of your reaction buffer represents a crucial trade-off between activating your amine and deactivating your dye.
-
Low pH (below ~7.5): The primary amine on ap-dCTP becomes protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester.[1][4]
-
High pH (above ~9.0): While the amine is fully deprotonated and highly reactive, the concentration of hydroxide ions is also high. This drastically accelerates the rate of NHS-ester hydrolysis, destroying your dye before it can react.[1][4]
Therefore, an optimal pH range is required to balance these two opposing effects. The generally accepted optimal pH for NHS ester reactions is 8.3 to 8.5 .[1][4][5]
Table 1: Effect of pH on NHS-Ester Stability
This table quantifies the rapid decay of NHS-esters as pH increases, highlighting the importance of precise pH control.
| pH | Temperature | Half-life of NHS-Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [6][7] |
| 8.0 | 4°C | ~1 hour | [6] |
| 8.6 | 4°C | 10 minutes | [6][7] |
| 9.0 | 25°C | < 10 minutes |
Section 2: Experimental Workflow & Core Protocol
This section provides a robust starting protocol for the conjugation reaction. We will then explore how to troubleshoot and optimize from this baseline.
Diagram 1: NHS-Ester Conjugation Workflow
Caption: A typical workflow for labeling ap-dCTP with an NHS-ester dye.
Detailed Protocol: NHS-Dye to ap-dCTP Conjugation
This protocol is a starting point and may require optimization depending on the specific dye and experimental goals.
Materials:
-
Amino-propionyl-dCTP (ap-dCTP)
-
NHS-Ester Dye (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[8]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3.[9] Crucially, do NOT use buffers containing primary amines like Tris or glycine. [8][10]
-
Purification supplies (e.g., HPLC system, ethanol, sodium acetate)
Methodology:
-
Prepare the ap-dCTP Solution: Dissolve the lyophilized ap-dCTP in the Reaction Buffer to a final concentration of 1-5 mM.
-
Prepare the NHS-Ester Dye Stock: Immediately before use, dissolve the lyophilized NHS-ester dye in anhydrous DMSO to create a 10 mM stock solution.[1] NHS-esters are highly susceptible to moisture and will hydrolyze over time, even in DMSO.[11] Do not prepare aqueous stock solutions of the dye.[12]
-
Initiate the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester dye stock solution to the ap-dCTP solution.[1] Gently vortex to mix.
-
Rationale: A molar excess of the dye helps to drive the reaction to completion, favoring the desired aminolysis over the competing hydrolysis reaction.[2]
-
-
Incubate: Let the reaction proceed for 1-4 hours at room temperature, protected from light.[9] For particularly sensitive dyes or to further minimize hydrolysis, the reaction can be performed overnight at 4°C.[5][9]
-
Purification: Proceed immediately to purification to remove unreacted free dye, which can interfere with downstream applications and quantification.[13] Common methods include:
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Diagram 2: Troubleshooting Low Conjugation Efficiency
Caption: A decision tree for diagnosing common causes of poor labeling efficiency.
Q4: My yield is extremely low or zero. What went wrong?
A: This is the most common issue and typically points to one of four culprits:
-
Hydrolyzed NHS-Ester: This is the most likely cause. NHS-esters are highly moisture-sensitive.[11][15] If your lyophilized dye was exposed to humidity or if your DMSO was not anhydrous, the dye was likely inactive before the reaction even began.
-
Solution: Always use a fresh vial of lyophilized dye. Use high-quality, anhydrous DMSO and allow the dye vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution immediately before adding it to the reaction.[16]
-
-
Incorrect pH: If your buffer pH is below 7.5, the amine on the ap-dCTP is protonated and non-reactive.[9]
-
Solution: Prepare your buffer fresh and verify the pH with a calibrated meter. Ensure the final pH of the reaction mixture is within the 8.3-8.5 range.[5]
-
-
Amine-Containing Buffer: If you used a buffer like Tris or PBS that contains primary amines, the NHS-ester will react with the buffer components instead of your ap-dCTP.[8][10][12]
-
Solution: Switch to a non-nucleophilic buffer such as sodium bicarbonate, sodium borate, or HEPES.[10]
-
-
Insufficient Dye Concentration: While less common for zero yield, a low molar excess of dye may not be enough to outcompete hydrolysis, resulting in very low yields.
-
Solution: Increase the molar excess of the NHS-ester dye to 15x or 20x. You can also try increasing the overall concentration of the reactants.[9]
-
Q5: My results are inconsistent from batch to batch. How can I improve reproducibility?
A: Inconsistency often stems from subtle variations in reagent handling and reaction conditions.
-
Dye Stock Preparation: Never reuse a stock solution of NHS-ester in DMSO that has been stored. Always prepare it fresh for each experiment.[16]
-
pH Drift: During large-scale reactions, the release of NHS (a weak acid) can cause the pH to drop slightly.[2][4]
-
Solution: Use a slightly more concentrated buffer (e.g., 0.2 M) for large-scale reactions to ensure its buffering capacity is not overwhelmed.[4]
-
-
Moisture Contamination: Ensure all tubes and pipette tips are dry. Even small amounts of moisture can accelerate hydrolysis.
Q6: I see a colored precipitate in my reaction tube. What should I do?
A: Some highly hydrophobic dyes can precipitate when the DMSO stock is added to the aqueous buffer.[16]
-
Solution: While this may appear concerning, the reaction can often still proceed effectively. Ensure rapid and thorough mixing upon adding the dye stock. Do not attempt to change the solvent composition, as this can reduce labeling efficiency.[16] If the problem persists, consider using a dye with improved water solubility (e.g., a sulfo-NHS ester).[6]
Section 4: Characterization and Quantification FAQs
Successful conjugation is only half the battle. You must also be able to verify your results and quantify the efficiency.
Q7: How do I remove the unreacted free dye after the reaction?
A: This is a critical step, as free dye can create high background signals.
-
HPLC: Reverse-phase HPLC is the most effective method, providing excellent separation of the more hydrophilic dye-labeled dCTP from the more hydrophobic free dye.[8][14][17]
-
Ethanol Precipitation: This method can remove the majority of unconjugated dye. The labeled nucleotide is precipitated with ethanol and a salt (like sodium acetate), while much of the smaller, unreacted dye remains in the supernatant.[8]
-
pH-Controlled Extraction: A newer technique involves lowering the pH of the solution and extracting with an organic solvent like butanol. At low pH, many dyes become neutral and partition into the organic phase, while the charged, hydrophilic nucleotide remains in the aqueous phase.[13][18]
Q8: How do I calculate the Degree of Labeling (DOL)?
A: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each nucleotide. For a single nucleotide like ap-dCTP, the theoretical maximum is 1. The DOL is a crucial metric for reaction efficiency and is calculated using UV-Vis spectrophotometry and the Beer-Lambert law.[19]
Protocol: Calculating DOL
-
Purify the Conjugate: First, you must rigorously purify your dye-labeled ap-dCTP to remove all free dye. Any remaining free dye will artificially inflate the calculated DOL.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of your purified conjugate at two wavelengths:
-
260 nm (A₂₆₀): The absorbance maximum for the nucleotide.
-
Dye's λₘₐₓ (Aₘₐₓ): The maximum absorbance wavelength for your specific dye (e.g., ~495 nm for fluorescein, ~650 nm for Cy5).
-
-
Calculate Concentrations:
-
Correct for Dye Absorbance at 260 nm: Dyes also absorb light at 260 nm. This contribution must be subtracted to find the true absorbance of the nucleotide. A correction factor (CF), specific to the dye, is used. The CF is the ratio of the dye's absorbance at 260 nm to its absorbance at its λₘₐₓ (A₂₆₀ / Aₘₐₓ). This value is often provided by the dye manufacturer.
-
A_nucleotide = A₂₆₀ - (Aₘₐₓ × CF)
-
-
Calculate Molar Concentrations:
-
Concentration_Dye (M) = Aₘₐₓ / ε_dye
-
Concentration_Nucleotide (M) = A_nucleotide / ε_nucleotide (Where ε is the molar extinction coefficient in M⁻¹cm⁻¹ for the dye and nucleotide, respectively. Assume a 1 cm path length).
-
-
-
Calculate DOL:
-
DOL = Concentration_Dye / Concentration_Nucleotide
-
Example Calculation:
-
Reactants: ap-dCTP (ε₂₆₀ ≈ 9,100 M⁻¹cm⁻¹) and a hypothetical dye (λₘₐₓ = 650 nm; ε₆₅₀ = 250,000 M⁻¹cm⁻¹; CF = 0.05).
-
Measured Values: A₂₆₀ = 0.50; A₆₅₀ = 1.25.
-
Calculation:
-
A_nucleotide = 0.50 - (1.25 × 0.05) = 0.4375
-
[Dye] = 1.25 / 250,000 = 5.0 µM
-
[Nucleotide] = 0.4375 / 9,100 = 48.1 µM
-
DOL = 5.0 µM / 48.1 µM ≈ 0.104 This result indicates a labeling efficiency of approximately 10.4%.
-
References
-
Sigma-Aldrich.
-
BioTechniques.
-
BenchChem.
-
Journal of Biomolecular Techniques.
-
BenchChem.
-
AAT Bioquest.
-
PubMed.
-
Thermo Fisher Scientific.
-
Lumiprobe.
-
Interchim.
-
BenchChem.
-
Glen Research.
-
Fürth Lab.
-
ResearchGate.
-
FluoroFinder.
-
Glen Research.
-
Lumiprobe.
-
Journal of Biomolecular Structure and Dynamics.
-
Molecules.
-
Biotium.
-
G-Biosciences.
-
Bio-Synthesis Inc.
-
BenchChem.
-
Current Protocols in Cytometry.
-
Molecular Probes.
-
University of North Carolina.
-
Tocris Bioscience.
-
ResearchGate.
-
GoldBio.
-
AAT Bioquest.
-
Thermo Fisher Scientific.
-
ResearchGate.
-
NanoTemper Technologies.
-
BenchChem.
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- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. biotium.com [biotium.com]
- 12. Protocol for Reverse Transcription and Amino-allyl Coupling of RNA [cmgm-new.stanford.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 15. resources.tocris.com [resources.tocris.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. genome.cshlp.org [genome.cshlp.org]
- 18. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Thermal Cycling for Modified dCTP
Introduction: The Kinetic Trade-Off
Welcome to the Technical Support Center. If you are incorporating modified dCTP (e.g., Biotin-11-dCTP, Cy3/Cy5-dCTP, or Aminoallyl-dCTP) into your PCR or labeling workflows, you have likely encountered a drop in amplicon yield or truncated products.
The core issue is kinetic, not chemical. While the Watson-Crick base pairing remains intact, the bulky functional group attached to the nucleobase (typically at the C-5 position for cytosine) creates steric hindrance within the polymerase active site. This forces the enzyme to undergo slower conformational changes, drastically reducing the rate of incorporation (
This guide provides the mechanistic insight and validated protocols to overcome these barriers by optimizing your thermal cycling extension times.
Part 1: The Mechanistic Basis (The "Why")
To fix the protocol, we must first understand the molecular bottleneck. Standard PCR protocols assume the kinetics of natural nucleotides (
The Steric Gating Effect
High-fidelity polymerases possess a "steric gate"—typically a bulky amino acid residue that prevents the incorporation of ribonucleotides.[1] Large modifications on dCTP can clash with this gate or the surrounding channel.
-
Recognition: The polymerase binds the modified dCTP.
-
** conformational Lag:** The enzyme struggles to close its "fingers" domain around the bulky group.
-
Slow Chemistry: Phosphodiesyl transfer occurs, but at a rate 10x to 100x slower than natural dCTP [1].
-
Translocation Stall: After incorporation, the bulky group must exit the active site. If the exit channel is narrow, the polymerase stalls, leading to truncated products.
Visualization: The Kinetic Bottleneck
The following diagram illustrates where the failure point occurs during the cycling phase.
Figure 1: The kinetic divergence between natural and modified dCTP incorporation. The "Slow Closure" and "Translocation Stall" steps are the primary targets for extension time optimization.
Part 2: Troubleshooting & FAQs
Q1: I am getting no product or very faint bands. Should I just add more polymerase?
Answer: rarely. Adding more polymerase often increases non-specific background without solving the kinetic stall. The Fix: Increase the Extension Time . The enzyme needs more "residence time" at the active site to force the bulky group through.
-
Standard Rule: 1 min per kb.
-
Modified Rule: 2–3 min per kb.
-
Reasoning: You must compensate for the reduced
. If the polymerase dissociates before completing the amplicon, you get truncated products that do not amplify exponentially.
Q2: My product is smeared. Is this degradation?
Answer: It is likely "termination smear." This occurs when the polymerase falls off the template at random positions due to the modification. The Fix:
-
Lower the Extension Temperature: Drop from 72°C to 68°C . This stabilizes the primer-template-polymerase complex, increasing processivity [2].
-
Adjust the Ratio: Do not use 100% modified dCTP. A ratio of 1:3 or 1:4 (Modified:Natural) is usually sufficient for labeling and drastically improves yield.
Q3: Which polymerase should I use?
Answer: Avoid standard Taq if possible.
-
Family A (Taq): Generally has a tighter active site and poor tolerance for C5-modified pyrimidines.
-
Family B (Vent, Deep Vent, Pfu, KOD): These polymerases typically have a more open active site cleft and handle modifications better [3].
-
Recommendation: Use a Family B polymerase or a chimeric "fusion" polymerase (e.g., Phusion, Q5) which has a DNA-binding domain to prevent dissociation.
Part 3: Optimization Protocol (The "Extension Ladder")
Do not guess the time. Perform an "Extension Ladder" experiment to empirically determine the minimum time required for your specific modification and target length.
Experimental Design
-
Target: 1 kb fragment (Control).
-
Modification: Biotin-11-dCTP (Example).
-
Ratio: 1:3 (Modified:Natural).
Protocol Steps
-
Master Mix Prep: Prepare a single master mix containing the modified dNTP ratio to ensure consistency.
-
Aliquot: Split the mix into 4 PCR tubes.
-
Cycling Variables: Program your thermal cycler with a "gradient" for time, or run separate blocks if available.
| Tube | Extension Temp | Extension Time | Theoretical Rationale |
| 1 | 72°C | 1 min (Standard) | Baseline failure check. |
| 2 | 72°C | 2 min (2x) | Compensates for moderate kinetic lag. |
| 3 | 68°C | 2 min (2x + Stable) | Lower temp increases complex stability. |
| 4 | 68°C | 4 min (4x + Stable) | "Brute force" for bulky modifications (e.g., Digoxigenin). |
-
Analysis: Run 5 µL of each reaction on a 1.5% agarose gel.
-
Selection: Choose the condition that yields a sharp, single band with intensity comparable to the unmodified control.
Decision Logic for Optimization
Use the following workflow to guide your next step based on the gel results.
Figure 2: Decision tree for troubleshooting modified dNTP incorporation results.
Part 4: Data Reference - Modification Impact Table
Use this table to estimate your starting extension time factor based on the size of the modification you are using.
| Modification Class | Example | Steric Impact | Recommended Extension Factor |
| Small | Aminoallyl-dCTP, 5-Methyl-dCTP | Low | 1.0x - 1.5x |
| Medium | Biotin-11-dCTP, Cy3-dCTP | Moderate | 2.0x - 3.0x |
| Bulky | Digoxigenin-dCTP, Cy5-dCTP | High | 3.0x - 5.0x |
| Very Bulky | Antibody-conjugated dNTPs | Severe | Not recommended for cycling; use end-labeling. |
References
-
Marx, A., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. Available at: [Link]
-
Jena Bioscience. Polymerase Selection Guide for Modified Nucleotides. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Primer-Dimer Formation in ap-dCTP Enriched PCR
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing challenges with 5-(3-Amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate (ap-dCTP) enriched PCR workflows. While ap-dCTP is essential for generating labeled amplicons and aptamers[1], its bulky chemical structure fundamentally alters polymerase kinetics, frequently resulting in overwhelming primer-dimer formation.
This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your modified PCR assays.
Section 1: The Mechanistic "Why" (Expertise & Causality)
To troubleshoot effectively, we must first understand the causality of the failure. ap-dCTP contains a bulky alkyne-amino linker. When a DNA polymerase attempts to incorporate this modified nucleotide, steric hindrance within the enzyme's active site causes a significant drop in the catalytic rate (
Because the polymerase stalls during extension, the primers remain in the reaction mixture for extended periods without being elongated. This kinetic delay provides ample opportunity for primers to interact at their 3' ends. Primer-dimers are short and require fewer bulky ap-dCTP insertions to complete; therefore, their amplification kinetics vastly outcompete the full-length target[3].
Section 2: Troubleshooting FAQs
Q1: Why do I see a massive primer-dimer band and no target when using 100% ap-dCTP? A1: Complete substitution of natural dCTP with ap-dCTP maximizes steric hindrance. The polymerase stalls completely, shifting the kinetic competition entirely in favor of short, off-target primer-dimer amplification[3]. Solution: Do not use a 100% substitution unless absolutely required by your downstream application. Titrate the ap-dCTP to natural dCTP ratio (e.g., 1:3 or 1:4) to rescue extension kinetics while maintaining sufficient labeling density.
Q2: How can I optimize my thermal cycling parameters to reduce this issue? A2: Because the incorporation of modified dNTPs is inherently slow, standard extension times are insufficient. Increase your extension time by 2-3x (e.g., 2 to 3 minutes per kilobase). Additionally, employ a strict Hot-Start protocol. Utilizing heat-activatable Hot-Start dNTPs (such as 3'-THF protected dNTPs) or Hot-Start polymerases prevents low-temperature primer interactions during reaction setup, which is the primary nucleation event for primer-dimers[4].
Q3: Are there specific primer design rules for modified dNTP PCR? A3: Yes. Avoid degenerate bases (Ns) near the 3' end, which drastically increase the probability of primer-dimer formation[5]. Ensure the 3' terminal bases are tightly paired, but avoid excessive GC content at the absolute 3' terminus to prevent self-complementarity.
Q4: Which polymerase should I use for bulky nucleotide incorporation? A4: Standard Taq polymerase often struggles with bulky adducts. Switch to engineered polymerases such as Vent (exo-) or specialized Y-family polymerases, which possess more accommodating active sites for modified substrates and lack the 3'->5' exonuclease activity that might excise the modified bases[1][2].
Section 3: Quantitative Data Presentation
To optimize your reaction, refer to the following self-validating titration matrix. This table summarizes the expected outcomes when adjusting the ratio of ap-dCTP to natural dCTP.
| Ratio (ap-dCTP : dCTP) | Relative Target Yield (%) | Primer-Dimer Formation Level | Labeling Density | Recommendation |
| 100 : 0 | < 5% | Critical (Dominant product) | Maximum | Not recommended for standard PCR. |
| 75 : 25 | 20 - 30% | High | High | Use only with Hot-Start & extended times. |
| 50 : 50 | 60 - 70% | Moderate | Moderate | Ideal for SELEX and heavy labeling. |
| 25 : 75 | > 90% | Low | Low-Moderate | Optimal starting point for routine assays. |
| 0 : 100 | 100% | Baseline | None | Control reaction. |
Section 4: Step-by-Step Experimental Protocol
Optimized ap-dCTP PCR Workflow This protocol is designed as a self-validating system; the inclusion of a natural dNTP control ensures that any failure can be isolated to the modified nucleotide kinetics rather than primer design.
Step 1: Master Mix Preparation (Ice/Cold Block)
-
Thaw all reagents on ice.
-
Prepare a 5X reaction buffer containing 1.5 - 2.0 mM
(modified dNTPs often require slightly higher magnesium concentrations to stabilize the bulky polymerase complex). -
Add a Hot-Start DNA Polymerase (e.g., Hot-Start Vent exo-) to prevent premature extension[1].
Step 2: dNTP Blending
-
Prepare a custom dNTP mix: 200 µM dATP, 200 µM dGTP, 200 µM dTTP.
-
Add the dCTP blend: 50 µM ap-dCTP and 150 µM natural dCTP (1:3 ratio).
Step 3: Thermal Cycling Adjustments
-
Initial Denaturation & Hot-Start Activation: 95°C for 3-5 minutes (strictly follow polymerase manufacturer guidelines for Hot-Start activation)[4].
-
Denaturation: 95°C for 30 seconds.
-
Annealing:
- 2°C for 30 seconds. (Do not lower the annealing temperature too much, as this promotes mispriming). -
Extension: 72°C for 2.5 minutes per kb (extended time to compensate for steric hindrance).
-
Cycle Count: 25-30 cycles. (Avoid over-cycling, which exponentially increases primer-dimer accumulation).
-
Final Extension: 72°C for 10 minutes.
Step 4: Post-PCR Purification
-
Purify the reaction using size-selection magnetic beads (e.g., AMPure XP) at a 0.8X ratio to effectively remove any residual primer-dimers (<150 bp) while retaining the bulky labeled target amplicon[6].
Section 5: Pathway Visualization
Caption: Kinetic competition pathway showing how ap-dCTP steric hindrance drives primer-dimer dominance.
Section 6: References
-
[1] Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. nih.gov. 1
-
[2] Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases. nih.gov. 2
-
[3] Heat Activatable 3'-modified dNTPs: Synthesis and Application for Hot Start PCR. researchgate.net. 3
-
[4] Enhancing multiplex PCR efficiency using Hot Start dNTPs. tandfonline.com. 4
-
[6] Multiplexed Primer Extension sequencing: a targeted RNA-seq method that enables high-precision quantitation of mRNA splicing isoforms and rare pre-mRNA splicing intermediates. nih.gov. 6
-
[5] EP2197894A1 - Degenerate oligonucleotides and their uses. google.com. 5
Sources
- 1. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of the Bypass of a Bulky DNA Lesion Catalyzed by Human Y-family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. EP2197894A1 - Degenerate oligonucleotides and their uses - Google Patents [patents.google.com]
- 6. Multiplexed Primer Extension sequencing: a targeted RNA-seq method that enables high-precision quantitation of mRNA splicing isoforms and rare pre-mRNA splicing intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Exonuclease Degradation in ap-dCTP Workflows
Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing Stability and Extension of Primers in the Presence of Modified Nucleotides (ap-dCTP) Last Updated: March 2026
Executive Summary & Core Mechanism
The Challenge: Researchers utilizing ap-dCTP (typically 5-aminoallyl-dCTP , 5-aminopropargyl-dCTP , or aminophenyl-dCTP ) often encounter reaction failure characterized by "smearing" or total signal loss. This is rarely due to reagent degradation during storage. Instead, it is a specific enzymatic failure mode known as Polymerase Idling and Exonucleolytic Chewing .
The Mechanism: High-fidelity DNA polymerases (e.g., Phusion®, Q5®, Pfu) possess a 3'→5' exonuclease domain for proofreading. When the polymerase encounters a modified nucleotide (ap-dCTP) in the template or attempts to incorporate one, the steric bulk of the modification causes a kinetic stall. The enzyme interprets this stall as a mismatch, switches to its exonuclease domain, and degrades the primer rather than extending it.
Visualizing the Failure Mode
The following diagram illustrates the "Proofreading Gate" decision process that leads to primer degradation.
Caption: Figure 1. The "Idling" effect. High-fidelity polymerases reject ap-dCTP, triggering the exonuclease domain to degrade the primer. Exo- mutants bypass this check.
Troubleshooting Guide (FAQ)
Symptom: "My PCR bands are disappearing or smearing downwards."
Q: I am using a high-fidelity polymerase (e.g., Phusion, Q5) to amplify a library with ap-dCTP. Why am I losing product? A: You are likely experiencing "idling." The polymerase cannot easily incorporate the bulky ap-dCTP. While it waits/stalls, its intrinsic 3'→5' exonuclease activity remains active and digests your primer from the 3' end.[1]
-
Immediate Fix: Switch to an Exo- (Exonuclease Deficient) polymerase variant. Examples include Deep Vent (exo-), Pfu (exo-), or KOD XL.
-
Secondary Fix: If you must use a proofreading enzyme, protect your primers with phosphorothioate bonds (see Protocol A).
Q: Can I just add more primer to overcome the degradation? A: No. The degradation happens on the template during the extension phase. Adding more primer just provides more substrate for the enzyme to chew up, leading to low-molecular-weight smears.
Symptom: "I switched to Taq, but incorporation is poor."
Q: Taq polymerase has no 3'→5' exonuclease. Why isn't it working well with ap-dCTP? A: While Taq avoids degradation, it often lacks the processivity to incorporate bulky C5-modified nucleotides (like aminoallyl-dC) efficiently.
-
Recommendation: Use a "Therminator" class polymerase or an engineered Family B polymerase (like KOD or Vent) that has been mutated to be Exo- . These enzymes have a larger active site cleft that tolerates modifications better than Taq.
Symptom: "My primers degrade even before PCR starts."
Q: I am setting up reactions on ice. Could the degradation happen then? A: Yes. Many proofreading polymerases are active at room temperature or 4°C. If the enzyme is added to the master mix without a "Hot Start" mechanism (aptamer or antibody block), it can degrade primers before the first cycle.
-
Fix: Use Hot Start formulations or add the polymerase last, immediately before cycling.
Experimental Protocols
Protocol A: Phosphorothioate (PTO) Primer Protection
Use this if you require a proofreading polymerase but need to stop primer degradation.
Mechanism: The sulfur substitution in the phosphodiester bond renders the backbone resistant to nuclease digestion.
-
Design: When ordering primers, request Phosphorothioate (PTO) bonds at the 3' end.
-
Placement: Place an asterisk (*) to denote the bond in the sequence.
-
Standard Protection:5'- [Sequence] - TGA -3' (Last 2 bonds).
-
Maximum Protection:5'- [Sequence] - CTG*A -3' (Last 3-4 bonds).
-
-
Note: Do not PTO-modify the entire primer; this lowers hybridization affinity (Tm).
Protocol B: "Rescue" PCR for ap-dCTP Incorporation
Optimized for Exo- Polymerases (e.g., Deep Vent exo-).
| Component | Volume (50 µL) | Final Conc. | Notes |
| Water | to 50 µL | N/A | Nuclease-free |
| 10X ThermoPol Buffer | 5 µL | 1X | Ensure MgSO4 is included |
| MgSO4 (100 mM) | 1-2 µL | +2-4 mM | CRITICAL: Extra Mg2+ aids modified base uptake |
| dNTP Mix (Normal) | - | - | DO NOT USE |
| dATP, dGTP, dTTP | X µL | 200 µM each | |
| ap-dCTP | X µL | 300-400 µM | Use 1.5x - 2x excess over natural dNTPs |
| Primer Fwd (10 µM) | 2.5 µL | 0.5 µM | PTO-modified preferred |
| Primer Rev (10 µM) | 2.5 µL | 0.5 µM | PTO-modified preferred |
| Template | Variable | < 10 ng | Low input reduces background |
| Deep Vent (exo-) | 1 µL | 2 Units | Or KOD XL / Pfu (exo-) |
Cycling Conditions:
-
95°C for 2 min (Initial Denaturation)
-
95°C for 30 sec
-
Tm - 5°C for 30 sec (Annealing)
-
72°C for 2 min/kb (Extension) -> Double the standard extension time for modified bases.
-
Repeat 2-4 for 25-30 cycles.
Polymerase Selection Matrix
Use this table to select the correct enzyme for your ap-dCTP workflow.
| Polymerase Family | 3'->5' Exo Activity | ap-dCTP Tolerance | Risk of Primer Degradation | Recommended Application |
| Phusion / Q5 | High | Low | Severe | Cloning normal DNA only. Avoid. |
| Taq | None | Low/Medium | Low | Basic PCR, but may stall on dense modifications. |
| Deep Vent (exo-) | None | High | None | Gold Standard for SELEX / Modified Libraries. |
| KOD XL | Low/None | High | Low | Long-range amplification of modified DNA. |
| Tth (Thermus thermophilus) | None | Medium | Low | RT-PCR with modified bases (Mn2+ dependent). |
References
-
Skerra, A. (1992). Phosphorothioate primers improve the amplification of DNA sequences by DNA polymerases with proofreading activity.[2] Nucleic Acids Research, 20(14), 3551–3554.[3] Link
-
Cahová, H., et al. (2008).[4] Aminophenyl- and Nitrophenyl-Labeled Nucleoside Triphosphates: Synthesis, Enzymatic Incorporation, and Electrochemical Detection. Angewandte Chemie International Edition, 47(11), 2059–2062. Link
-
Gardner, A. F., & Jack, W. E. (1999). Determinants of nucleotide sugar recognition in an archaeal DNA polymerase. Nucleic Acids Research, 27(12), 2545–2553. Link
-
New England Biolabs. (n.d.). 3'->5' Exonuclease Activity and Modified Nucleotides.[1][3][5][6][7] NEB Technical Guides. Link
-
Jäger, S., & Famulok, M. (2004). Generation and enzymatic amplification of high-density functionalized DNA double strands. Angewandte Chemie, 43(25), 3337-3340. Link
Sources
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Phosphorothioate primers improve the amplification of DNA sequences by DNA polymerases with proofreading activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into mechanisms of 3′-5′ exonuclease activity and removal of bulky 8,5′-cyclopurine adducts by apurinic/apyrimidinic endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Apn2 Resolves Blocked 3’ Ends and Suppresses Top1-Induced Mutagenesis at Genomic rNMP Sites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing binding affinity of ap-dCTP vs natural DNA aptamers
The Definitive Guide: Comparing the Binding Affinity of ap-dCTP Modified Aptamers vs. Natural DNA Aptamers
The Chemical Bottleneck in Natural DNA Aptamers
Natural DNA aptamers are restricted to four standard nucleobases (A, T, C, G). While they can fold into complex three-dimensional architectures, their interaction with target proteins relies primarily on shape complementarity, van der Waals forces, and limited hydrogen bonding[1]. Proteins, possessing 20 distinct amino acids, feature deep hydrophobic pockets and charged surface patches that natural DNA struggles to fully exploit[2]. This chemical disparity often results in natural aptamers exhibiting moderate binding affinities (
The ap-dCTP Solution: Structural and Kinetic Causality
To bridge this gap, pre-SELEX chemical modification introduces protein-like side chains directly into the nucleic acid library[1]. ap-dCTP (5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate) is a rationally designed modified nucleotide that replaces standard dCTP during library synthesis[4]. This substitution introduces two critical functional motifs into the aptamer's major groove:
-
The Propynyl Linker (Hydrophobic Core): The rigid alkyne spacer adds significant hydrophobicity. This allows the aptamer to pack tightly into hydrophobic protein clefts, similar to the mechanism utilized by SOMAmers. Furthermore, the structural rigidity reduces the entropic penalty during folding, locking the aptamer into its active, target-binding conformation[2].
-
The Primary Amine (Cationic Anchor): With a
of approximately 9.5, the primary amine remains protonated at physiological pH. This introduces a localized positive charge, enabling the aptamer to form strong electrostatic salt bridges with negatively charged amino acids (e.g., aspartate, glutamate) on the target protein[5].
This dual-action modification fundamentally alters the interaction kinetics. The combined hydrophobic and electrostatic anchors dramatically reduce the dissociation rate (
Caption: Mechanistic comparison of target interaction: Natural Cytosine vs. ap-dCTP.
Quantitative Benchmarking
The integration of ap-dCTP not only enhances affinity but also provides significant resistance to nucleases, as the bulky C5 modifications create steric hindrance that prevents exonuclease degradation[3].
| Parameter | Natural DNA Aptamers | ap-dCTP Modified Aptamers | Mechanistic Driver |
| Binding Affinity ( | 10 nM – 5 µM | 10 pM – 5 nM | Synergistic H-bonding & hydrophobic packing[2] |
| Dissociation Rate ( | Fast ( | Slow ( | Propynyl-mediated hydrophobic anchoring[1] |
| Chemical Diversity | Low (4 standard bases) | High (Cationic amine + Alkyne) | C5-cytosine modification[4] |
| Nuclease Stability (Serum | < 1 hour | > 24 hours | Steric hindrance at the major groove[3] |
Experimental Workflow: Modification-Dependent SELEX & Validation
A critical challenge in modified SELEX is polymerase bias. Standard Taq polymerase often stalls at bulky C5-modifications. Therefore, the protocol must utilize a sterically tolerant Type-B polymerase (e.g., KOD Dash or Vent exo-)[4].
Protocol 1: Self-Validating Library Generation
Causality: Before initiating SELEX, you must prove your polymerase can read and write the modification without premature termination.
-
Primer Extension: Incubate 1 µM synthetic DNA template, 1.5 µM forward primer, 0.2 mM dATP, dGTP, dTTP, and 0.2 mM ap-dCTP , alongside 1 U/µL KOD polymerase.
-
Thermal Cycling: 95°C for 2 min, followed by 10 cycles of 95°C (20s), 55°C (30s), 70°C (45s).
-
Validation Check: Run the products on a 10% denaturing PAGE gel. A complete shift to the expected full-length product confirms 100% incorporation. If stalling is observed, titrate
concentrations (up to 4 mM) to stabilize the modified polymerase active site.
Caption: Workflow of modification-dependent SELEX using ap-dCTP.
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: Electrophoretic Mobility Shift Assays (EMSA) are end-point assays that disrupt weak transient interactions. SPR provides real-time, label-free kinetic resolution, allowing independent quantification of
-
Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling until a baseline of ~1000 Response Units (RU) is achieved.
-
Analyte Injection: Flow the ap-dCTP aptamer at multiple concentrations (e.g., 0.5, 1, 5, 10, 50 nM) in running buffer (PBS, 5 mM
, 0.05% Tween-20) at a high flow rate (30 µL/min) to minimize mass transport limitations. -
Control Matrix: Run a sequence-matched natural DNA aptamer (synthesized with standard dCTP) as a negative kinetic control.
-
Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is validated if the
value of the fit is of , confirming the interaction is specific and accurately modeled rather than a result of non-specific cationic aggregation.
References
1.[4] Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates. nih.gov. URL: 2.[2] Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. nih.gov. URL: 3.[1] Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. mdpi.com. URL: 4.[3] Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. nih.gov. URL: 5.[5] A Novel, Modification-Dependent ATP-Binding Aptamer Selected from an RNA Library Incorporating a Cationic Functionality. acs.org. URL:
Sources
- 1. Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects [mdpi.com]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
validation of ap-dCTP incorporation efficiency via mass spectrometry
Title: Validation of ap-dCTP Incorporation Efficiency via Mass Spectrometry: A Comparative Guide
Executive Summary
The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling applications ranging from next-generation sequencing to fluorescence in situ hybridization (FISH). Among these, 5-propargylamino-dCTP (ap-dCTP) has emerged as a highly versatile building block. By featuring a reactive primary amine tethered via an alkyne linker, ap-dCTP allows for highly efficient post-synthetic functionalization via NHS-ester coupling or click chemistry[1][2].
However, modifying the nucleobase alters the thermodynamic and kinetic landscape of the DNA polymerase active site. To ensure robust downstream applications, researchers must rigorously validate the incorporation efficiency of ap-dCTP. While traditional radioactive or fluorescence-based assays offer proxy measurements, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[3][4]. This guide provides a comparative analysis of ap-dCTP against alternative dCTP analogs and outlines a self-validating LC-MS/MS workflow to quantify its incorporation kinetics accurately.
Mechanistic Grounding: The Causality of Polymerase Kinetics
To understand why ap-dCTP requires rigorous validation, we must examine the biophysics of the polymerase active site.
The C5 Advantage: In pyrimidines, the C5 position projects into the major groove of the DNA double helix. Modifications at this site—unlike those on the Watson-Crick hydrogen-bonding face—do not directly disrupt base pairing[5]. This is why small modifications, such as 5-methyl-dCTP or 5-hydroxymethyl-dCTP, are incorporated by polymerases (like Q5 or Taq) with nearly 100% efficiency compared to natural dCTP[3][6].
Steric and Hydration Penalties:
Despite projecting into the major groove, the propargylamino linker of ap-dCTP introduces moderate steric bulk and alters the local hydration shell. When a DNA polymerase (e.g., Family A or B) transitions from the open to the closed conformation during nucleotide selection, this bulk can slightly increase the Michaelis constant (
Because ap-dCTP is a "linker-only" intermediate, it bypasses the severe steric hindrance of direct dye incorporation, allowing for higher density labeling. However, validating its exact incorporation efficiency via MS is critical to ensure it does not compromise amplicon fidelity or yield.
Comparative Performance Data
The following table synthesizes the relative incorporation efficiencies and steric profiles of various dCTP analogs, highlighting why ap-dCTP is the optimal choice for high-density, post-synthetic labeling.
| Nucleotide Analog | Polymerase Compatibility | Relative Incorporation Efficiency | Steric Hindrance Profile | Primary Downstream Application |
| Natural dCTP | All (Family A, B, X, Y) | 100% (Baseline) | None | Standard PCR / Amplification |
| 5-Methyl-dCTP | High (e.g., Q5, Taq) | ~95 - 100% | Very Low | Epigenetic Studies[3] |
| ap-dCTP | High (e.g., Q5, Vent exo-) | ~75 - 85% | Moderate (Major Groove) | Click Chemistry / NHS-Ester Labeling[9] |
| TAMRA/Cy3-dCTP | Low to Moderate | ~30 - 50% | High | Direct Fluorescent Microarrays / FISH[7][10] |
Data Note: Efficiency percentages are relative to
Self-Validating LC-MS/MS Experimental Protocol
To objectively quantify the incorporation of ap-dCTP, we utilize High-Resolution Accurate Mass (HRAM) LC-MS/MS[4].
Why digest to single nucleosides? Intact oligonucleotides suffer from multiple charge states and cation adduction (Na+, K+) during electrospray ionization (ESI), which dilutes the MS signal. Enzymatically hydrolyzing the DNA into single nucleosides collapses the signal into a single
Step-by-Step Methodology
Step 1: Primer Extension & Incorporation
-
Prepare a reaction mixture containing the DNA template, primer, reaction buffer, and a high-fidelity polymerase (e.g., Q5 DNA Polymerase).
-
Set up parallel reactions:
-
Control: 200 µM of all four natural dNTPs.
-
Test: 200 µM dATP, dGTP, dTTP, and 200 µM ap-dCTP (replacing natural dCTP).
-
-
Execute the extension protocol. Purify the resulting amplicons using a size-exclusion spin column to remove all unincorporated nucleotides.
Step 2: Enzymatic Hydrolysis (The Cleavage Phase)
-
Denature the purified DNA at 95°C for 5 minutes, then rapidly chill on ice to prevent re-annealing.
-
Add Nuclease P1 (cleaves single-stranded DNA into 5'-mononucleotides) and incubate at 37°C for 2 hours.
-
Add Calf Intestinal Alkaline Phosphatase (CIP) to remove the 5'-phosphates, yielding free nucleosides. Incubate at 37°C for 1 hour.
Step 3: Isotope Spike-In (The Self-Validating Mechanism)
-
To ensure the protocol is self-validating against matrix effects and ESI ion suppression, spike the digested sample with a known concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as
-dCTP[11]. -
Causality: Any loss of signal due to matrix interference will affect the SIL-IS proportionally, allowing the ratio of ap-dC to the internal standard to remain absolute and trustworthy.
Step 4: HRAM-LC-MS/MS Analysis
-
Inject the sample onto a C18 Reverse Phase column using a gradient of aqueous ammonium acetate and acetonitrile[4].
-
Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).
-
Track the specific mass transitions:
-
Natural dC:
-
ap-dC:
(Specific to the propargylamino mass shift).
-
-
Calculate the incorporation efficiency by comparing the molar ratio of ap-dC in the test sample to the natural dC in the control sample, normalized against the SIL-IS.
Workflow Visualization
Workflow for the validation of ap-dCTP incorporation efficiency using LC-MS/MS.
References
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A Head-to-Head Comparison of ap-dCTP and Biotin-11-dCTP for Sensitive DNA Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the sensitive detection of nucleic acids is paramount for a multitude of applications, from fundamental research to clinical diagnostics. The choice of labeling strategy can significantly impact experimental outcomes, influencing sensitivity, specificity, and workflow efficiency. This guide provides an in-depth, objective comparison of two prominent non-radioactive DNA labeling reagents: 5-propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP) and biotin-11-dCTP. We will delve into the mechanistic underpinnings of each method, present comparative data, and offer field-proven insights to aid in the selection of the optimal labeling strategy for your research needs.
The Fundamental Divergence: Covalent Click Chemistry vs. High-Affinity Biotin-Streptavidin Interaction
The core difference between ap-dCTP and biotin-11-dCTP lies in their subsequent detection methodologies. Both are modified deoxynucleotides that can be enzymatically incorporated into DNA by various DNA polymerases[1][2][3]. However, the moieties they introduce serve as handles for distinct detection chemistries.
-
ap-dCTP , an alkyne-modified nucleotide, is a substrate for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) , a cornerstone of "click chemistry"[4][5][6]. This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-modified reporter molecule, such as a fluorophore or biotin[7][8].
-
Biotin-11-dCTP incorporates a biotin molecule, which is then detected through its exceptionally strong and specific non-covalent interaction with streptavidin (or avidin)[3][9]. Streptavidin can be conjugated to a variety of reporters, including fluorescent dyes and enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for signal amplification[3].
This fundamental difference in detection strategy has profound implications for sensitivity, workflow, and potential sources of background signal.
Comparative Analysis at a Glance
| Feature | ap-dCTP (Click Chemistry) | Biotin-11-dCTP (Biotin-Streptavidin) |
| Labeling Principle | Enzymatic incorporation of an alkyne-modified dCTP. | Enzymatic incorporation of a biotin-modified dCTP. |
| Detection Principle | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with an azide-functionalized reporter. | High-affinity binding of a streptavidin-conjugated reporter. |
| Relative Sensitivity | High, comparable to biotin-based methods, especially with fluorescent detection. | Very high, with multiple signal amplification strategies available (e.g., streptavidin-HRP with tyramide signal amplification). |
| Signal Amplification | Primarily through the use of bright and photostable fluorophores. Some amplification strategies are emerging. | Intrinsic amplification through multiple biotins binding to one streptavidin, and enzymatic amplification (HRP, AP). |
| Workflow Complexity | Two-step process: enzymatic labeling followed by a chemical click reaction. | Two-step process: enzymatic labeling followed by incubation with a streptavidin conjugate. |
| Potential for Steric Hindrance | The small alkyne group is less likely to cause steric hindrance during incorporation. | The bulkier biotin-11 moiety may have a greater potential for steric hindrance, though the 11-atom linker mitigates this. |
| Background Signal | Low, as the alkyne and azide groups are bioorthogonal. | Potential for background from endogenous biotin in some cell and tissue types. |
| Multiplexing Capability | Excellent, with a wide range of spectrally distinct fluorescent azides available. | Good, but can be more complex to design multiplex assays with enzymatic reporters. |
Visualizing the Workflows
To better understand the practical differences, let's visualize the experimental workflows for both labeling strategies.
Caption: Comparative workflows for DNA labeling using ap-dCTP and biotin-11-dCTP.
Deep Dive into Performance Metrics
Sensitivity: A Tale of Two Amplification Strategies
Both methods offer high sensitivity, often surpassing traditional radioactive labeling. A direct comparison of sensitivity can be inferred from studies comparing 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-containing nucleoside, with 5-bromo-2'-deoxyuridine (BrdU), which is detected via antibody-based methods analogous to biotin-streptavidin systems. These studies have shown that the click chemistry-based detection of EdU is at least as sensitive as, and often more sensitive than, BrdU detection, with the added benefit of a much faster and milder detection protocol[10][11][12][13].
The high sensitivity of the biotin-11-dCTP method is largely due to the inherent signal amplification of the biotin-streptavidin interaction. Each streptavidin molecule has four binding sites for biotin, allowing for the recruitment of multiple reporter molecules to a single labeled site. Furthermore, when using enzyme-conjugated streptavidin (e.g., HRP), a single enzyme molecule can catalyze the conversion of many substrate molecules, leading to a significant amplification of the signal[14][15].
For ap-dCTP , the sensitivity is primarily determined by the quantum yield and photostability of the fluorescent azide used in the click reaction. Modern fluorescent dyes, such as the Alexa Fluor series, offer exceptional brightness and resistance to photobleaching, resulting in a strong and stable signal[16][17]. While direct enzymatic signal amplification is not inherent to the click chemistry itself, the high efficiency of the reaction ensures a high labeling density, contributing to a strong overall signal.
Specificity and Background: The Bioorthogonality Advantage of Click Chemistry
A key advantage of the ap-dCTP and click chemistry approach is its bioorthogonality. The alkyne and azide functional groups are absent in most biological systems, ensuring that the labeling reaction is highly specific and results in very low background signals[4][7].
In contrast, biotin-11-dCTP detection can sometimes be complicated by the presence of endogenous biotin in certain cells and tissues. This can lead to non-specific binding of the streptavidin conjugate and higher background levels, potentially obscuring the true signal. While blocking steps can mitigate this issue, they add complexity to the experimental protocol.
Experimental Protocol: A Comparative DNA Labeling Experiment
To provide a practical framework for comparison, here is a generalized protocol for labeling a DNA probe using either ap-dCTP or biotin-11-dCTP via nick translation.
1. Nick Translation Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
| Component | ap-dCTP Labeling | Biotin-11-dCTP Labeling |
| DNA Template (1 µg) | X µL | X µL |
| 10X Nick Translation Buffer | 5 µL | 5 µL |
| dNTP mix (dATP, dGTP, dTTP, 0.5 mM each) | 1 µL | 1 µL |
| ap-dCTP (1 mM) | 1 µL | - |
| Biotin-11-dCTP (1 mM) | - | 1 µL |
| DNase I (diluted 1:1000) | 1 µL | 1 µL |
| DNA Polymerase I (10 U/µL) | 1 µL | 1 µL |
| Nuclease-free water | to 50 µL | to 50 µL |
2. Incubation:
-
Incubate both reaction tubes at 15°C for 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
3. Probe Purification:
-
Purify the labeled DNA probes using a spin column or ethanol precipitation to remove unincorporated nucleotides.
4. Detection:
-
For ap-dCTP labeled probe (Click Chemistry):
-
To the purified alkyne-labeled DNA, add 5 µL of 10X click reaction buffer.
-
Add 2 µL of a 10 mM solution of an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide).
-
Add 2 µL of a 10 mM solution of a copper(I) catalyst (e.g., freshly prepared from CuSO₄ and a reducing agent like sodium ascorbate).
-
Incubate at room temperature for 30 minutes in the dark.
-
Purify the fluorescently labeled probe.
-
Visualize the signal using a fluorescence imager.
-
-
For Biotin-11-dCTP labeled probe (Streptavidin Detection):
-
Following hybridization of the biotinylated probe to its target, wash to remove the unbound probe.
-
Incubate with a blocking solution (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a chemiluminescent HRP substrate and image the signal using a chemiluminescence detector.
-
Causality Behind Experimental Choices
-
Enzyme Choice: DNA Polymerase I is often used for nick translation due to its 5'→3' exonuclease activity, which is essential for the process. For other applications like PCR, a thermostable polymerase that can efficiently incorporate the modified nucleotide is required[1][2]. The choice of polymerase can significantly impact the incorporation efficiency of modified nucleotides, with some polymerases showing higher tolerance for bulky modifications than others[1][18].
-
Linker Length in Biotin-11-dCTP: The 11-atom linker in biotin-11-dCTP is a critical design feature. While shorter linkers can sometimes lead to more efficient enzymatic incorporation, longer linkers are generally preferred for biotinylated nucleotides as they minimize steric hindrance and allow for better accessibility of the biotin moiety to the binding pocket of streptavidin, thus ensuring efficient detection[2][19].
-
Catalyst in Click Chemistry: The use of a copper(I) catalyst is essential for the efficiency of the CuAAC reaction. The reaction is fast, specific, and can be performed in aqueous buffers, making it highly suitable for biological applications[4][5][6].
Conclusion: Making an Informed Decision
Both ap-dCTP and biotin-11-dCTP are powerful tools for sensitive DNA labeling, and the optimal choice depends on the specific requirements of your experiment.
-
Choose ap-dCTP (Click Chemistry) when:
-
Ultra-low background is critical.
-
Multiplexing with a wide array of fluorescent colors is desired.
-
The experimental system is sensitive to the potential for non-specific binding from endogenous biotin.
-
A fast and simple detection protocol is a priority.
-
-
Choose Biotin-11-dCTP (Biotin-Streptavidin) when:
-
The highest level of signal amplification is required, particularly for detecting very low abundance targets.
-
Enzymatic detection methods (e.g., HRP-based chemiluminescence or colorimetric assays) are preferred.
-
The presence of endogenous biotin is not a concern or can be effectively blocked.
-
By understanding the fundamental principles, performance characteristics, and experimental workflows of both ap-dCTP and biotin-11-dCTP, researchers can make an informed decision to select the most appropriate labeling strategy to achieve their scientific goals with the highest degree of confidence and sensitivity.
References
-
El-Sagheer, A. H., & Brown, T. (2012). Click Chemistry – a Versatile Method for Nucleic Acid Labelling, Cyclisation and Ligation. In K. R. Fox & T. Brown (Eds.), DNA Conjugates and Sensors (pp. 119-139). The Royal Society of Chemistry. [Link]
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Golas, A., & Hovorka, M. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(15), 9346-9401. [Link]
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Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]
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ATDBio. (n.d.). Click chemistry and nucleic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Click chemistry with DNA. Retrieved from [Link]
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MDPI. (2024, May 24). Optical Bioassays Based on the Signal Amplification of Redox Cycling. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of relative quantum yield and total fluorescence of Alexa Fluor 555 GAR and Cy3 GAR and of Alexa Fluor 647 and Cy5 dyes conjugated to various proteins at different degrees of labeling (DOL, the mol fluorophore:mol protein ratio). Retrieved from [Link]
-
Di Micco, R., & d'Adda di Fagagna, F. (2016). EdU and BrdU incorporation resolve their differences. Cell Cycle, 15(13), 1647–1648. [Link]
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Tasara, T., Angerer, B., Damha, M. J., & Marx, A. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(10), 2636–2646. [Link]
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TriLink BioTechnologies. (2018, April 3). PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs. Taylor & Francis. [Link]
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ResearchGate. (n.d.). Comparison of EdU-based and BrdU-based replication assays on Arabidopsis suspension culture. Retrieved from [Link]
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ResearchGate. (n.d.). Signal Amplification Methods. Retrieved from [Link]
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Panchuk-Voloshina, N., Haugland, R. P., Bishop-Stewart, J., Bhalgat, M. K., Millard, P. J., Mao, F., & Leung, W. Y. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712. [Link]
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Kour, A., & Kaushik, A. (2014). Signal amplification systems in immunoassays: implications for clinical diagnostics. Expert Review of Molecular Diagnostics, 14(1), 63-75. [Link]
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Leski, T. A., & Tiquia, S. M. (2008). Comparison of detection and signal amplification methods for DNA microarrays. Journal of Microbiological Methods, 75(2), 366-374. [Link]
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ACS Publications. (2021, May 12). Advanced Signal-Amplification Strategies for Paper-Based Analytical Devices: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Retrieved from [Link]
-
Interchim. (n.d.). Biotin-X-dUTP. Retrieved from [Link]
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Hottin, A., Betz, K., Diederichs, K., & Marx, A. (2018). Structural Basis for the KlenTaq DNA Polymerase Catalysed Incorporation of Alkene- versus Alkyne-Modified Nucleotides. Chemistry – A European Journal, 24(42), 10828-10834. [Link]
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Raper, A. T., Reed, A. J., & Suo, Z. (2018). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Chemical Reviews, 118(12), 6000-6025. [Link]
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Creasy, K. M., & Sweasy, J. B. (2018). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. Methods in Molecular Biology, 1672, 1-13. [Link]
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Kool, E. T. (2010). Kinetic studies on different DNA polymerases using 4'-alkylated 2'. KOPS. [Link]
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Davis, S. C., Samkoe, K. S., Tichauer, K. M., O'Hara, J. A., Hoopes, P. J., & Pogue, B. W. (2014). Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. Proceedings of SPIE--the International Society for Optical Engineering, 9038, 90380D. [Link]
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Odenwald, J., Zuber, B., & Engstler, M. (2024). Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection. eLife, 13, e95028. [Link]
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The University of Manchester. (n.d.). Time course analysis of enzyme-catalyzed DNA polymerization. Retrieved from [Link]
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ResearchGate. (2025, August 6). Discrimination between Streptavidin and Avidin with Fluorescent Affinity-Based Probes. Retrieved from [Link]
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Sun, Q., Tian, H., Qu, H., Sun, D., Chen, Z., Duan, L., Zhang, W., & Qian, J. (2015). Discrimination between streptavidin and avidin with fluorescent affinity-based probes. Analyst, 140(13), 4473-4478. [Link]
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Technical Comparison Guide: Evaluating Tm Shifts in ap-dCTP Modified DNA
Executive Summary & Definition
In the context of high-affinity oligonucleotide design—specifically for aptamer development (SELEX), antisense therapeutics, and hybridization probes—ap-dCTP refers to 5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate (also abbreviated as 5-Propargylamino-dCTP or PA-dCTP).
Unlike standard 5-aminoallyl-dCTP (aa-dCTP), which contains a flexible alkene linker, ap-dCTP features a rigid alkyne (propynyl) linker at the C5 position of the cytosine base. This structural distinction is critical: the propynyl group significantly enhances base stacking interactions, leading to a dramatic increase in the melting temperature (
This guide evaluates the thermodynamic performance of ap-dCTP modified DNA, comparing it against natural dCTP and other common analogs, and provides a validated protocol for measuring these shifts.
Mechanistic Insight: The "Propyne Effect"
The stability of a DNA duplex is governed by hydrogen bonding (Watson-Crick) and base stacking (pi-pi interactions).[1]
-
Standard dCTP: Relies on standard base stacking.
-
ap-dCTP (C5-propynyl): The propyne group is planar and electron-rich. When incorporated into the major groove of the DNA helix, it extends the pi-electron system of the cytosine nucleobase. This allows for greater overlap with adjacent bases (both 5' and 3'), creating a "stiffening" effect that reduces the entropic penalty of hybridization.
Key Causality: The rigidity of the alkyne bond minimizes rotation, locking the base into a favorable stacking conformation. This results in a
Comparative Performance Analysis
The following table contrasts ap-dCTP with its closest functional alternatives. Note that while aa-dCTP is often used for labeling (due to steric accessibility), ap-dCTP is the superior choice for thermodynamic stabilization.
Table 1: Thermodynamic and Functional Comparison
| Feature | ap-dCTP (Propargylamino) | aa-dCTP (Aminoallyl) | 5-Methyl-dCTP | Natural dCTP |
| Chemical Modification | C5-Propynyl (Alkyne) | C5-Allyl (Alkene) | C5-Methyl | None |
| +2.0°C to +2.8°C | ~0°C to +0.5°C | +0.5°C to +1.3°C | Baseline | |
| Duplex Stability | Very High | Neutral/Slight Increase | Moderate | Standard |
| Polymerase Efficiency | Moderate (requires optimization) | High | High | Optimal |
| Primary Application | Aptamers (SELEX), Antisense, Tm Enhancement | Fluorescent Labeling, Microarrays | Epigenetics, Nuclease Resistance | PCR, Sequencing |
| Nuclease Resistance | High | Moderate | Moderate | Low |
Critical Insight: If your goal is strictly labeling (e.g., attaching a Cy3/Cy5 dye), aa-dCTP is often preferred because the flexible linker reduces steric hindrance for the dye. However, if your goal is binding affinity (e.g., Slow Off-Rate Modified Aptamers - SOMamers), ap-dCTP is the required substrate.
Experimental Workflow: Synthesis & Tm Analysis
To accurately evaluate Tm shifts, one must synthesize a modified oligonucleotide and compare its melting profile to a natural control. The following workflow utilizes Primer Extension (PEX) for synthesis, followed by UV-Vis thermal denaturation.
Diagram 1: ap-dCTP Synthesis and Analysis Workflow
Caption: Workflow for enzymatic incorporation of ap-dCTP and subsequent thermodynamic characterization.
Detailed Protocol: Measuring Tm Shifts
This protocol assumes the use of a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
Phase A: Enzymatic Incorporation (Primer Extension)
Objective: Synthesize a defined DNA sequence where every 'C' is replaced by 'ap-C'.
-
Template Preparation: Anneal a 5'-FAM labeled primer to a template strand (1.2x molar excess of template) in 1x Polymerase Buffer. Heat to 95°C for 2 min, then cool slowly to room temperature.
-
Reaction Assembly:
-
Buffer: 1x ThermoPol or Klenow Buffer.
-
dNTPs: 200 µM dATP, dGTP, dTTP.
-
Modified Nucleotide: 200 µM ap-dCTP (Replace natural dCTP entirely).
-
Enzyme: 0.1 U/µL Taq DNA Polymerase or Klenow Fragment (
). Note: Family B polymerases (e.g., Vent, Deep Vent) often tolerate C5-modifications better than Taq.
-
-
Incubation: Incubate at 72°C (for Taq) or 37°C (for Klenow) for 30–60 minutes.
-
Validation: Run a small aliquot on a 15% Denaturing PAGE gel. The ap-dCTP modified strand will migrate slower than the natural control due to increased molecular weight and drag from the propynyl group.
Phase B: Purification (Crucial for Tm Accuracy)
Unincorporated dNTPs absorb UV at 260nm and will interfere with the melting curve baseline.
-
Use a nucleotide removal kit (e.g., Sephadex G-50 columns) or HPLC purification to isolate the full-length dsDNA.
-
Quantify concentration using
.[2] Note that the extinction coefficient of ap-dC is slightly different from dC, but for general Tm comparison, standard approximations are acceptable.
Phase C: Thermal Denaturation (Melting Curve)
-
Buffer Conditions: Resuspend purified DNA (approx. 1 µM) in a standard melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Strict salt control is vital as
concentration linearly affects Tm. -
Ramp Settings:
-
Start: 20°C
-
End: 95°C
-
Ramp Rate: 0.5°C or 1.0°C per minute.
-
-
Data Acquisition: Monitor Absorbance at 260 nm (
). -
Calculation:
-
Plot
vs. Temperature. -
Calculate the first derivative (
). The peak of the first derivative represents the . -
Result: Expect the ap-dCTP modified DNA to show a
shift of +1.5°C to +3.0°C per modified cytosine compared to the natural control.
-
Diagram: Structural Stacking Mechanism
The following diagram illustrates why the propynyl group stabilizes the helix.
Caption: The C5-propynyl group (ap-dCTP) extends the pi-system, enhancing vertical stacking stability.
References
-
He, J., & Seela, F. (2002). Propynyl groups in duplex DNA: stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines or 5-substituted pyrimidines.[1] Nucleic Acids Research, 30(24), 5485–5496. Link
-
Latham, J. A., Johnson, R., & Toole, J. J. (1994). The application of a modified nucleotide in aptamer selection: novel thrombin aptamers containing 5-(1-pentynyl)-2'-deoxyuridine. Nucleic Acids Research, 22(14), 2817–2822. Link
-
Jena Bioscience. 5-Propargylamino-dCTP Product Datasheet. Link
-
Wagner, R. W., et al. (1993). Antisense gene inhibition by oligonucleotides containing C-5 propyne pyrimidines. Science, 260(5113), 1510-1513. Link
-
Glen Research. C-5 Propynes - Technical Monograph. Link
Sources
Comparative Yield of KOD XL vs. Taq Polymerase for ap-dCTP Incorporation: A Technical Guide
Introduction: The Challenge of ap-dCTP Incorporation
The enzymatic incorporation of ap-dCTP (5-(3-amino-1-propynyl)-2'-deoxycytidine-5'-triphosphate) is a cornerstone technique for generating high-density functionalized DNA, aptamer libraries, and bioorthogonal labeling probes [1],[2]. However, the rigid propynyl linker and the primary amine at the C5 position of the pyrimidine ring introduce substantial steric bulk and alter the physicochemical properties of the nascent DNA strand[3]. This creates a significant kinetic and structural hurdle for standard DNA polymerases, making the choice of enzyme the most critical variable in experimental design[4].
Mechanistic Causality: Why KOD XL Outperforms Taq
As an Application Scientist, I frequently see researchers fail to generate modified libraries because they rely on standard polymerases. The performance disparity between Taq and KOD XL polymerases when handling ap-dCTP is deeply rooted in their structural biology and exonuclease activity profiles.
-
Taq Polymerase (Family A): As a Family A polymerase, Taq possesses a relatively restrictive active site. When the bulky ap-dCTP enters the nucleotide-binding pocket, the C5-propynyl modification projects into the major groove of the newly synthesized duplex. This steric clash disrupts the geometry of the active site, drastically reducing the catalytic rate and leading to stalled replication forks[5]. Consequently, Taq yields highly truncated products or fails completely when attempting to incorporate multiple consecutive ap-dCTP residues [6],[7].
-
KOD XL Polymerase (Family B Blend): KOD XL is specifically engineered to overcome these limitations. It is a proprietary blend of the highly processive Thermococcus kodakaraensis (KOD) DNA polymerase and a mutant form deficient in 3'→5' proofreading exonuclease activity[8],[9]. This dual-enzyme system is mechanistically vital: while Family B polymerases naturally have a more accommodating active site for C5-pyrimidine modifications, wild-type proofreading enzymes often misrecognize the bulky ap-dCTP as a mispaired base[5]. This triggers the 3'→5' exonuclease to excise the modified nucleotide, resulting in a futile cycle of incorporation and degradation. The exo- mutant fraction in KOD XL bypasses this "steric gate," allowing the polymerase to achieve full-length extension and high yields without sacrificing the overall robustness of the amplification[3],[4].
Comparative Yield Analysis
The quantitative superiority of KOD XL over Taq for bulky C5-modifications has been consistently validated in primer extension and asymmetric PCR assays[10],[6].
| Parameter | Taq Polymerase | KOD XL Polymerase |
| Enzyme Classification | Family A | Family B (Wild-type + Exo- mutant blend) |
| ap-dCTP Incorporation Yield | Low (<15% relative to natural dCTP) | High (>85% relative to natural dCTP) |
| Consecutive Modification Tolerance | Fails (Aborts after 1-2 insertions) | Robust (Can synthesize >100 modified bases in a row) |
| Exonuclease Profile | 5'→3' only (No proofreading) | Blended (Reduced 3'→5' to prevent excision) |
| Primary Failure Mode | Steric hindrance / Replication stalling | Minimal (Requires optimized Mg²⁺ concentrations) |
Self-Validating Experimental Protocol: ap-dCTP PCR Assay
To objectively compare the yield and ensure the integrity of the ap-dCTP incorporation, the following protocol employs a self-validating Denaturing Polyacrylamide Gel Electrophoresis (PAGE) readout. Because ap-dCTP alters the charge-to-mass ratio of the DNA, successful incorporation is definitively proven by an electrophoretic mobility shift (retardation) compared to a natural DNA control[11].
Phase 1: Reaction Assembly
-
Prepare the Master Mix: In a sterile, nuclease-free tube, combine 1X KOD XL Reaction Buffer, 1.5 mM MgCl₂, and 0.4 μM of both forward and reverse primers. (Causality Note: Modified nucleotides often chelate Mg²⁺ more tightly; titrating up to 2.0 mM may improve yield if initial amplification is weak).
-
Nucleotide Substitution: For the experimental reaction, add 200 μM each of dATP, dGTP, dTTP, and 200 μM ap-dCTP (completely replacing natural dCTP). Prepare a parallel positive control using natural dCTP.
-
Enzyme Addition: Add 2.5 U of KOD XL DNA Polymerase (or Taq for the comparative arm) per 50 μL reaction.
-
Template: Add 1-5 ng of the target DNA template.
Phase 2: Optimized Thermal Cycling
(Causality Note: The extension time is deliberately increased to accommodate the slower incorporation kinetics of the bulky ap-dCTP[6].)
-
Initial Denaturation: 94°C for 3 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 94°C for 30 seconds.
-
Annealing:
- 5°C for 30 seconds. -
Extension: 72°C for 1.5 minutes/kb (increased from the standard 1 min/kb).
-
-
Final Extension: 72°C for 5 minutes.
Phase 3: Validation via Denaturing PAGE
-
Purification: Remove excess ap-dCTP using a membrane-based spin column or magnetic beads[3].
-
Denaturation: Mix 5 μL of the purified PCR product with formamide loading buffer and heat to 95°C for 5 minutes to prevent secondary structure formation.
-
Electrophoresis: Run the samples on a 10-15% Denaturing PAGE gel (containing 7M Urea) alongside the natural dCTP control.
-
Validation Checkpoint: Visualize using a nucleic acid stain (e.g., SYBR Gold). The ap-dCTP incorporated product must migrate slower (appear higher on the gel) than the natural dCTP product. If the bands migrate identically, the modification failed, and the system has merely amplified a natural dCTP contaminant[11].
Polymerase Selection Logic
Logical workflow comparing ap-dCTP incorporation efficiency between Taq and KOD XL polymerases.
Conclusion
For researchers developing modified aptamers or functionalized DNA probes, KOD XL is the definitive enzyme of choice over Taq polymerase. By neutralizing the proofreading-induced excision cycle while maintaining a highly accommodating Family B active site, KOD XL ensures high-yield, full-length incorporation of ap-dCTP.
References
-
Percze, K., et al. "Analysis of Modified Nucleotide Aptamer Library Generated by Thermophilic DNA Polymerases." ChemBioChem, 2020.[Link]
-
Wang, K., et al. "Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle." Organic & Biomolecular Chemistry, 2015.[Link]
-
Giller, G., et al. "Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates." Nucleic Acids Research, 2003.[Link]
Sources
- 1. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Modified Nucleotide Aptamer Library Generated by Thermophilic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Modified Nucleotide Aptamer Library Generated by Thermophilic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 6. Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pro.unibz.it [pro.unibz.it]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to Assessing the Cytotoxicity of ap-dCTP and Other Nucleoside Analogs in Live-Cell Imaging
For researchers, scientists, and drug development professionals dedicated to understanding the intricate processes of DNA replication, the ability to visualize nascent DNA in living cells is paramount. This guide provides an in-depth comparison of common methodologies for labeling newly synthesized DNA, with a focus on assessing the cytotoxic impact of these labeling reagents. We will delve into the well-established profiles of 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU), and provide a forward-looking assessment of a promising alternative: 5-alkynyl-2'-deoxycytidine triphosphate (ap-dCTP). Our objective is to equip you with the knowledge and experimental frameworks necessary to make informed decisions for your live-cell imaging studies, ensuring both data integrity and biological relevance.
The Observer Effect in DNA Replication: Why Cytotoxicity Matters
A Tale of Two Analogs: The Established Cytotoxicity of BrdU and EdU
For decades, BrdU has been a cornerstone of proliferation assays.[1] Its incorporation into DNA, followed by immunodetection, provides a robust method for identifying cells that have undergone S-phase.[2] However, the harsh denaturation conditions required to expose the BrdU epitope for antibody binding can compromise cellular morphology and integrity, making it less suitable for live-cell applications.[3]
EdU emerged as a powerful alternative, utilizing the bio-orthogonal "click" chemistry reaction for detection.[4] This method is significantly milder than BrdU detection, preserving cellular structures and allowing for multiplexing with other fluorescent probes.[5] Despite its advantages in detection, EdU is not without its own cytotoxic effects.
The Dark Side of EdU: Unraveling its Cytotoxic Mechanisms
The cytotoxicity of EdU is an area of active research, with several key mechanisms identified:
-
DNA Damage and Repair: The incorporation of EdU into DNA can induce DNA damage, including interstrand crosslinks.[6] This damage triggers the activation of DNA damage response (DDR) pathways, characterized by the phosphorylation of histone H2AX (γH2AX), cell cycle arrest, and in some cases, apoptosis.[6][7]
-
Cell Cycle Arrest: Cells treated with EdU often exhibit a delay in cell cycle progression, particularly at the S/G2 checkpoint, as the cell attempts to repair the EdU-induced DNA lesions.[7]
-
Inhibition of DNA Synthesis: At higher concentrations, EdU can be inherently cytotoxic by causing replication fork stalling or collapse when an EdU-containing strand is used as a template for further replication.[8]
The cytotoxic effects of both BrdU and EdU are dose- and cell-type-dependent, necessitating careful optimization for each experimental system.
The Newcomer: A Theoretical Assessment of ap-dCTP Cytotoxicity
Unlike the nucleosides BrdU and EdU, ap-dCTP is a deoxynucleoside triphosphate. This fundamental difference has significant implications for its cellular uptake, metabolism, and potential cytotoxicity.
Nucleoside vs. Nucleotide: A Crucial Distinction
Nucleosides like EdU require intracellular phosphorylation by nucleoside kinases to be converted into their active triphosphate form before they can be incorporated into DNA.[9] In contrast, ap-dCTP is already in its triphosphate form, bypassing this enzymatic step. This could theoretically lead to more direct and potentially faster incorporation into nascent DNA.
Potential Cytotoxic Considerations for ap-dCTP:
While direct experimental data on ap-dCTP cytotoxicity is limited, we can infer potential mechanisms based on its structure and the behavior of other nucleotide analogs:
-
Incorporation Efficiency and Steric Hindrance: DNA polymerases have been shown to incorporate alkyne-modified nucleotides, with the modification residing in the major groove of the DNA.[5][10] The linear and relatively small nature of the alkyne group is generally well-tolerated, but its presence could still introduce subtle structural changes to the DNA.[7] High densities of incorporation could potentially lead to steric hindrance, affecting the binding of DNA-associated proteins or the progression of the replication machinery.[11]
-
Recognition by DNA Repair Machinery: The presence of a non-native base modification in the DNA could be recognized by cellular DNA repair pathways, such as base excision repair (BER) or nucleotide excision repair (NER).[8][12] Activation of these pathways could lead to transient single- or double-strand breaks as the cell attempts to remove the analog, potentially triggering a DNA damage response similar to that observed with EdU.
-
dNTP Pool Imbalance: The introduction of an exogenous dNTP analog could potentially perturb the tightly regulated intracellular pool of deoxynucleoside triphosphates. Imbalances in dNTP pools are known to be mutagenic and can induce replication stress.
It is important to note that these are theoretical considerations. The actual cytotoxic profile of ap-dCTP in live cells will depend on a multitude of factors, including its rate of transport across the cell membrane, its competition with endogenous dCTP for incorporation, and the specific DNA polymerases involved.
Comparative Overview of DNA Labeling Reagents
| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-alkynyl-2'-deoxycytidine triphosphate (ap-dCTP) |
| Molecule Type | Nucleoside Analog | Nucleoside Analog | Nucleotide Analog |
| Detection Method | Immunodetection with anti-BrdU antibody | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) |
| Detection Conditions | Harsh (DNA denaturation with acid or heat) | Mild | Mild |
| Known Cytotoxicity | Induces DNA damage, cell cycle arrest, and apoptosis at high concentrations.[13] | Induces DNA damage (interstrand crosslinks), cell cycle arrest, and apoptosis.[6][7] | Theoretically could cause steric hindrance, be recognized by DNA repair, or lead to dNTP pool imbalance. Direct evidence is limited. |
| Intracellular Processing | Phosphorylated to BrdUTP | Phosphorylated to EdUTP | Directly incorporated (already a triphosphate) |
Experimental Protocols for Assessing Cytotoxicity
To empirically determine the cytotoxic effects of ap-dCTP or any other labeling reagent in your specific cell system, we recommend the following validated assays:
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of a cell population, which is indicative of cell viability.[6]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the labeling reagent (e.g., ap-dCTP, EdU) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
Following treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Colony Formation Assay for Long-Term Survival
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term reproductive integrity.[14]
Protocol:
-
Treat cells with the labeling reagent for a defined period.
-
Harvest the cells and seed a known number (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and surviving fraction relative to the untreated control.
Flow Cytometry for Cell Cycle Analysis
This technique allows for the quantitative analysis of cell cycle distribution based on DNA content.[4]
Protocol:
-
Treat cells with the labeling reagent for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for DNA Damage (γH2AX Foci)
This method visualizes the formation of γH2AX foci, a hallmark of DNA double-strand breaks.[5]
Protocol:
-
Grow cells on coverslips and treat them with the labeling reagent.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways of the labeling reagents and a generalized workflow for assessing cytotoxicity.
Caption: Metabolic pathways of BrdU, EdU, and ap-dCTP.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deciphering nucleotide modification-induced structure and stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance [mdpi.com]
- 14. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
PAGE Analysis of 5-Propargylamino-dCTP Modified Oligonucleotides
A Comparative Performance Guide for Molecular Tool Development
Executive Summary
The precise characterization of modified oligonucleotides is the bottleneck of modern functional genomics. Among the various modification strategies, 5-Propargylamino-dCTP (ap-dCTP) has emerged as a superior alternative to the traditional 5-Aminoallyl-dCTP (aa-dCTP) for enzymatic incorporation and subsequent labeling.
This guide provides a technical breakdown of how ap-dCTP modified DNA behaves during Polyacrylamide Gel Electrophoresis (PAGE). Unlike standard DNA, these molecules exhibit unique electrophoretic mobility shifts driven by the rigid alkyne linker and the cationic ammonium group . Understanding these shifts is critical for validating enzymatic incorporation (PCR/Primer Extension) and calculating labeling efficiency.
Mechanism of Action: The Physics of Mobility
To interpret a gel correctly, one must understand the molecular physics occurring within the matrix. The migration of ap-dCTP DNA is not solely defined by molecular weight but by a modified Charge-to-Friction Ratio .
The "Drag" Effect
The propargylamino arm projects into the major groove of the DNA helix. Unlike the flexible allyl arm of aa-dCTP, the propargyl group is rigid.
-
Mass Addition: The modification adds ~55 Da per incorporated nucleotide.
-
Cationic Drag: At neutral or slightly basic pH (PAGE running buffer), the primary amine can retain a partial positive charge, neutralizing a fraction of the phosphate backbone's negative charge.
-
Hydrodynamic Friction: The rigid linker increases the effective hydrodynamic radius (
) of the molecule more significantly than flexible linkers, which can fold back.
Visualization: Electrophoretic Workflow
The following diagram outlines the critical decision points and physical changes during the analysis workflow.
Figure 1: Workflow for the synthesis and analysis of ap-dCTP modified DNA. The rigid alkyne linker facilitates polymerase incorporation but induces a specific drag during electrophoresis.
Comparative Analysis: ap-dCTP vs. Alternatives
The following analysis compares ap-dCTP against its primary competitors: Native dCTP (Control) and Aminoallyl-dCTP (aa-dCTP).
Performance Metrics
| Feature | Native dCTP | ap-dCTP (Propargyl) | aa-dCTP (Aminoallyl) | Biotin-16-dCTP |
| Linker Structure | None | Rigid Alkyne (C3) | Flexible Alkene (C3) | Long Flexible Linker |
| PAGE Mobility ( | 1.00 (Reference) | ~0.90 - 0.95 | ~0.92 - 0.96 | ~0.80 - 0.85 |
| Band Sharpness | Ultra-Sharp | Sharp | Moderate (Slight Blur) | Broad |
| Polymerase | Optimal | Near-Native | Higher (Slower Incorp.) | High |
| Labeling Utility | None | NHS-Ester / Click | NHS-Ester | Streptavidin Binding |
Senior Scientist Comparison Notes
-
Resolution: ap-dCTP bands are consistently sharper than aa-dCTP bands. The flexible allyl arm of aa-dCTP allows for multiple conformational states within the gel matrix, leading to "band fuzziness." The rigid propargyl arm of ap-dCTP locks the amine in a fixed orientation, resulting in tighter bands [1].
-
Retardation Factor: You will observe a "laddering" effect if incorporation is incomplete. A fully modified ap-DNA (where every C is modified) will migrate significantly slower than a native control.
-
Validation: If your ap-dCTP lane runs parallel to the Native dCTP lane with no shift, incorporation has failed . The shift is the primary indicator of success before you even attempt secondary labeling.
Experimental Protocol: Denaturing Urea-PAGE
Objective: To validate the enzymatic incorporation of ap-dCTP into a 100 bp DNA fragment.
Reagents & Setup
-
Gel Matrix: 12% Polyacrylamide (19:1 Acrylamide:Bis), 7M Urea, 1x TBE.
-
Running Buffer: 1x TBE (Tris-Borate-EDTA). Note: Do not use TPE (Tris-Phosphate) as phosphate can interfere with downstream amino-labeling if not fully removed.
-
Loading Dye: 95% Formamide, 10 mM EDTA, 0.02% Bromophenol Blue.
Step-by-Step Workflow
-
Sample Preparation:
-
Mix 5 µL of PCR product (approx. 200 ng) with 5 µL of Denaturing Loading Dye.
-
Critical Step: Heat samples to 95°C for 5 minutes , then snap-cool on crushed ice. This prevents the amine groups from interacting with the phosphate backbone via intramolecular hydrogen bonding, which can cause conformational smearing.
-
-
Electrophoresis:
-
Pre-run the gel at 200V for 15 minutes to equilibrate the temperature (target 50-55°C).
-
Load samples:
-
Lane 1: DNA Ladder
-
Lane 2: Native PCR Control (dCTP)
-
Lane 3: ap-dCTP PCR Product
-
-
Run at 250V (constant voltage) until the Bromophenol Blue reaches 75% of the gel length.
-
-
Post-Staining & Visualization:
-
Stain with SYBR Gold (more sensitive than EtBr for ssDNA) for 15 minutes.
-
Do not use Coomassie or amine-reactive stains at this stage.
-
Expected Results (Diagram)
Figure 2: Schematic representation of the mobility shift. The ap-DNA (Lane 3) migrates slower than the native equivalent (Lane 2).
Troubleshooting & Optimization
As a Senior Scientist, I often see failures not in the chemistry, but in the handling.
"Smiling" Bands
-
Cause: The gel ran too hot, or the heat distribution was uneven.
-
Fix: Urea-PAGE requires heat to denature, but excessive heat (>60°C) can degrade the propargyl-amine linker or cause plate warping. Use a ceramic backing plate or run at a lower voltage (limit to 20-25 V/cm).
No Mobility Shift
-
Cause: The polymerase failed to incorporate the modified nucleotide.
-
Insight: Standard Taq polymerase tolerates ap-dCTP reasonably well, but high-fidelity enzymes (like Pfu) often have 3'->5' exonuclease activity that "proofreads" and removes the modification.
-
Fix: Use an exo-minus (exo-) polymerase variant or a specialized enzyme engineered for modified nucleotides (e.g., KOD XL, Vent exo-) [2].
Smearing
-
Cause: Incomplete denaturation or interaction of the amine with the gel matrix.
-
Fix: Ensure the loading dye contains 95% Formamide. If smearing persists, add 0.5 M Urea to the PCR product before loading.
References
-
Jena Bioscience. 5-Propargylamino-dCTP - Solution.[1] Accessed March 2026. [Link]
- Source for structural data and application notes regarding enzymatic incorpor
- Source for comparative linker flexibility and polymerase comp
- Reference for chemical reactivity and downstream labeling applic
-
Glen Research. Amino-Modifier C6 dC and Labeling Strategies. Accessed March 2026. [Link]
- Technical background on amine-linker chemistry and deprotection requirements.
Sources
A Comparative Guide to Quantifying the Functionalization Rates of ap-dCTP Amplicons
For researchers, scientists, and drug development professionals leveraging modified nucleic acids, the precise quantification of these modifications is paramount. The incorporation of functionalized nucleotides, such as 5-propargylamino-2'-deoxycytidine-5'-triphosphate (ap-dCTP), into DNA amplicons via PCR opens up a world of possibilities for labeling, imaging, and diagnostics.[1][2] The propargyl group, in particular, serves as a versatile chemical handle for "click chemistry" reactions, allowing for the covalent attachment of various reporter molecules like fluorophores or biotin.[][4][5] However, the efficiency of this downstream functionalization is directly dependent on the initial incorporation rate of ap-dCTP by the DNA polymerase.
This guide provides an in-depth comparison of the primary methodologies used to quantify the functionalization rates of ap-dCTP amplicons. We will delve into the principles behind each technique, provide objective comparisons of their performance, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Quantification
The efficiency of PCR is influenced by numerous factors, including primer design, magnesium concentration, and the polymerase used.[6][7] When introducing a modified nucleotide like ap-dCTP, an additional variable comes into play: the polymerase's ability to accept and incorporate this non-canonical building block.[8][9] Inefficient incorporation can lead to a low density of functional handles on the amplicon, resulting in poor signal in downstream applications. Conversely, understanding the incorporation rate allows for the optimization of reaction conditions and the reliable interpretation of experimental results.
This guide will focus on three principal methods for quantifying ap-dCTP incorporation:
-
Fluorophore Labeling via Click Chemistry and Spectrophotometry: A widely accessible and sensitive method.
-
Mass Spectrometry: The gold standard for accuracy and detailed molecular information.
-
Gel-Shift Mobility Assay: A qualitative to semi-quantitative approach using standard laboratory equipment.
Method 1: Fluorophore Labeling via Click Chemistry and Spectrophotometry
This method leverages the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[][5] The propargyl groups incorporated into the DNA amplicon react with an azide-functionalized fluorescent dye. The degree of labeling is then quantified by measuring the absorbance of both the DNA and the attached fluorophore.
Principle of the Method
The core of this technique is a two-step process. First, PCR is performed with a defined ratio of ap-dCTP to natural dCTP. After purification, the alkyne-modified amplicons are subjected to a click reaction with an azide-fluorophore. The final functionalization rate is determined by calculating the ratio of incorporated dye molecules to DNA molecules.
Experimental Workflow
Caption: Workflow for fluorescence-based quantification.
Detailed Protocol: Fluorophore Labeling and Quantification
1. PCR Amplification with ap-dCTP:
-
Set up a standard 50 µL PCR reaction.
-
In the dNTP mix, substitute a portion of the dCTP with ap-dCTP. A common starting point is a 3:7 ratio of ap-dCTP to dCTP (e.g., 60 µM ap-dCTP and 140 µM dCTP in a final dNTP mix of 200 µM for each nucleotide).[10]
-
Use a high-fidelity DNA polymerase known to have good acceptance of modified nucleotides.
-
Run the PCR under optimized cycling conditions for your target.
2. PCR Product Purification:
-
Purify the PCR product using a standard column-based kit or ethanol precipitation.
-
Crucial Step: This step is essential to remove all unincorporated ap-dCTP and azide-fluorophores, which would otherwise lead to inaccurate readings.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
3. Click Reaction (CuAAC):
-
In a microfuge tube, combine the purified amplicon (e.g., 10-20 pmol), an azide-fluorophore (e.g., Azide-Cy5, 5-fold molar excess over alkynes), and a copper(I) catalyst system.
-
Incubate at room temperature for 30-60 minutes. Protect from light.
4. Labeled DNA Purification:
-
Purify the labeled DNA from the reaction mixture to remove unreacted fluorophore and catalyst components. A column-based DNA cleanup kit is suitable for this.
5. Spectrophotometric Analysis:
-
Measure the absorbance of the purified, labeled DNA at 260 nm (for DNA) and the maximum absorbance wavelength for your chosen fluorophore (e.g., ~650 nm for Cy5).
-
Calculate the concentration of DNA and the concentration of the dye using the Beer-Lambert law (A = εcl).
-
The functionalization rate can be expressed as the ratio of dye molecules to DNA molecules.
Method 2: Mass Spectrometry
Mass spectrometry (MS) offers the most direct and accurate method for quantifying the incorporation of modified nucleotides.[11][12] It allows for the precise determination of the mass of the PCR product, revealing the exact number of ap-dCTP molecules incorporated.
Principle of the Method
This technique relies on the mass difference between a natural dCTP and an ap-dCTP. By analyzing the mass of the intact PCR amplicon, typically using Electrospray Ionization (ESI) MS, a mass spectrum is generated.[13][14] This spectrum will show a distribution of peaks, with each peak corresponding to an amplicon containing a specific number of ap-dCTP modifications.
Experimental Workflow
Caption: Workflow for Mass Spectrometry-based quantification.
Data Interpretation
The output from the mass spectrometer will be a series of peaks. For example, if the expected mass of the unmodified amplicon is 20,000 Da and the mass increase per ap-dCTP is 25 Da, peaks might be observed at 20,000 Da (0 incorporations), 20,025 Da (1 incorporation), 20,050 Da (2 incorporations), and so on. The relative intensities of these peaks reflect the proportion of each species in the sample, allowing for a precise calculation of the average incorporation rate.
Method 3: Gel-Shift Mobility Assay
This is a simpler, more accessible method that provides semi-quantitative data. It relies on the principle that attaching a bulky molecule to the amplicon will retard its migration through an electrophoresis gel.
Principle of the Method
Similar to the fluorescence method, a click reaction is performed on the ap-dCTP containing amplicon. However, instead of a fluorophore, an azide-modified bulky molecule (e.g., biotin, which can then be bound to streptavidin) is attached. The increase in mass and size of the functionalized amplicons causes them to migrate more slowly during gel electrophoresis compared to their unmodified counterparts.
Experimental Workflow
Caption: Workflow for Gel-Shift based quantification.
Data Interpretation
By comparing the intensity of the "shifted" band (functionalized) to the "unshifted" band (unmodified), one can estimate the overall efficiency of the click reaction and, by extension, the presence of incorporated ap-dCTP. This method is less precise than the others as it does not typically resolve amplicons with one versus multiple incorporations.[15] However, it is an excellent tool for rapid, qualitative assessment of whether incorporation has occurred.
Comparison of Quantification Methods
| Feature | Fluorescence via Click Chemistry | Mass Spectrometry | Gel-Shift Mobility Assay |
| Quantification | Quantitative | Highly Quantitative | Semi-quantitative |
| Principle | Spectrophotometry of clicked fluorophore | Direct mass measurement of amplicon | Electrophoretic mobility shift |
| Sensitivity | High | Very High | Moderate |
| Accuracy | Good to Excellent | Gold Standard | Low to Moderate |
| Throughput | Moderate to High | Low | High |
| Cost (Equipment) | Moderate (Spectrophotometer) | High (Mass Spectrometer) | Low (Gel Electrophoresis System) |
| Expertise Required | Intermediate | High | Low |
| Key Advantage | Balanced performance and accessibility | Provides exact incorporation distribution | Simple, rapid, and inexpensive |
| Key Limitation | Indirect; relies on reaction efficiency | Low throughput; expensive equipment | Low resolution and precision |
Conclusion and Recommendations
The choice of method for quantifying ap-dCTP functionalization rates depends heavily on the specific research question, available resources, and desired level of precision.
-
For routine screening, process optimization, and applications where high throughput is valued , the Fluorescence via Click Chemistry method offers the best balance of sensitivity, quantitative power, and accessibility.
-
For in-depth characterization, validation of new polymerases, or when the exact distribution of modified nucleotides is critical , Mass Spectrometry is the unparalleled choice, providing the most accurate and detailed data.[11]
-
For quick, qualitative checks to confirm successful incorporation or to troubleshoot PCR conditions , the Gel-Shift Mobility Assay is a practical and cost-effective solution.
By selecting the appropriate method, researchers can ensure the validity of their downstream applications, from advanced diagnostics to the construction of complex DNA nanostructures, with confidence in the functional integrity of their amplicons.
References
-
Muddiman, D. C., et al. (1999). Electrospray Quadrupole Mass Spectrometry Analysis of Model Oligonucleotides and Polymerase Chain Reaction Products: Determination of Base Substitutions, Nucleotide Additions/Deletions, and Chemical Modifications. Analytical Chemistry, 71(20), 4429-4435. Available at: [Link]
-
Gam, J., et al. (2018). Click Chemistry-Based DNA Labeling of Cells for Barcoding Applications. Bioconjugate Chemistry, 29(9), 3044-3050. Available at: [Link]
-
Gam, J., et al. (2018). Click Chemistry-Based DNA Labeling of Cells for Barcoding Applications. Bioconjugate Chemistry, 29(9), 3044-3050. Available at: [Link]
-
Yuan, B-F., et al. (2018). Quantification and mapping of DNA modifications. Journal of Analysis and Testing, 2, 126-136. Available at: [Link]
-
Wang, L., et al. (2014). Quantification of DNA through a fluorescence biosensor based on click chemistry. Analytical Methods, 6(16), 6249-6253. Available at: [Link]
-
Grosjean, H., et al. (2004). Detection and quantification of modified nucleotides in RNA using thin-layer chromatography. Methods in Molecular Biology, 265, 347-375. Available at: [Link]
-
Wong, I., et al. (2013). A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels. Biomicrofluidics, 7(5), 056502. Available at: [Link]
-
White Paper - Detecting DNA Base Modifications Using SMRT Sequencing - PacBio. Available at: [Link]
-
Marton, Z., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17523. Available at: [Link]
-
Joyce, C. M. (2015). A quantitative fluorescence-based steady-state assay of DNA polymerase. Protein Science, 24(5), 871-879. Available at: [Link]
-
DNA Quantification with a Plate Reader | BMG LABTECH. Available at: [Link]
-
Rampalli, S. & Zylstra, P. L. (2003). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1583-1585. Available at: [Link]
-
An, R., & Wang, Y. (2024). Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future. Mass Spectrometry Reviews. Available at: [Link]
-
Gu, J., et al. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 33(4), 302-331. Available at: [Link]
-
Kainz, P. (2000). The PCR plateau phase – towards an understanding of its limitations. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1494(1-2), 23-27. Available at: [Link]
-
Lorenz, T. C. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of Visualized Experiments, (63), e3998. Available at: [Link]
-
Turesky, R. J. (2006). Mass Spectrometry of Structurally Modified DNA. Journal of the American Society for Mass Spectrometry, 17(10), 1339-1353. Available at: [Link]
-
Perrin, D. M., et al. (2000). Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR. Nucleic Acids Research, 28(17), 3339-3345. Available at: [Link]
-
Giebułtowicz, J., et al. (2018). Mass spectrometry analysis of nucleosides and nucleotides. Request PDF - ResearchGate. Available at: [Link]
-
Liu, M., et al. (2021). Nonenzymatic DNA-Based Fluorescence Biosensor Combining Carbon Dots and Graphene Oxide with Target-Induced DNA Strand Displacement for microRNA Detection. Biosensors, 11(10), 374. Available at: [Link]
-
5-Propargylamino-dCTP-Cy3 - Jena Bioscience. Available at: [Link]
-
Pfaffl, M. W. (2004). Quantification strategies in real-time PCR. In S. A. Bustin (Ed.), A-Z of quantitative PCR (pp. 87-112). International University Line. Available at: [Link]
-
The importance of selecting the right DNA polymerase for your PCR application - VH Bio. (2018). Available at: [Link]
-
5-Propargylamino-dCTP - Solution, Amine-modified Nucleotides for DNA Labeling - Jena Bioscience. Available at: [Link]
-
High-Fidelity PCR Enzymes: Properties and Error Rate Determinations - Agilent. Available at: [Link]
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- 5. lumiprobe.com [lumiprobe.com]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Deep Dive: Sequence Fidelity and Library Validation for ap-dCTP Substituted PCR
Executive Summary: The Fidelity Paradox
In standard PCR, "fidelity" implies accuracy. In mutagenic PCR using ap-dCTP (2'-deoxy-N4-aminocytidine triphosphate) , fidelity refers to the controllability of error .
Researchers utilize ap-dCTP not to preserve sequence, but to introduce random point mutations at a predictable rate. Unlike error-prone PCR (epPCR) relying on Mn²⁺, which destabilizes the polymerase, ap-dCTP functions as a "Trojan Horse" substrate. It is incorporated efficiently but possesses promiscuous base-pairing properties due to tautomeric shifts.
This guide benchmarks ap-dCTP against standard mutagenic alternatives and details the rigorous sequence fidelity checks required to validate library complexity, mutation bias, and structural integrity.
Mechanistic Insight: The Tautomeric Trigger
To understand how to check the fidelity of an ap-dCTP product, one must understand the error mechanism. Unlike Mn²⁺/Taq methods that rely on polymerase fumbling, ap-dCTP relies on tautomeric ambiguity .
-
The Mechanism: ap-dCTP exists in equilibrium between an amino form (mimics Cytosine, pairs with G) and an imino form (mimics Thymine, pairs with A).
-
The Consequence: This results in purely Transition Mutations (C
T and G A). -
The Check: A quality library generated by ap-dCTP should show a high Transition/Transversion (Ts/Tv) ratio. If you observe transversions (e.g., C
A), your polymerase may be introducing errors independent of the analogue, indicating suboptimal cycling conditions.
Visualization: The Tautomeric Mutagenesis Pathway
Figure 1: Mechanistic flow of ap-dCTP mutagenesis. The analogue is incorporated as C but templates as T in subsequent cycles, driving specific transition mutations.
Comparative Analysis: ap-dCTP vs. Alternatives
Before designing fidelity checks, verify that ap-dCTP is the correct tool for your downstream application.
| Feature | ap-dCTP / dPTP Analogues | Mn²⁺ Error-Prone PCR (Taq) | Engineered Polymerases (e.g., Mutazyme) |
| Mechanism | Base Analog Tautomerism | Cation-induced structural distortion | Low-fidelity polymerase domains |
| Mutation Spectrum | High Bias: Transitions (GC | High Bias: AT-rich targets favored | Balanced: Transitions & Transversions |
| Mutation Rate | Very High (>10 mutations/kb possible) | Low to Medium (1-3 mutations/kb) | Tunable (Low to High) |
| Indel Frequency | Very Low (High structural fidelity) | Medium (Polymerase slippage common) | Low |
| Control | Linear (Concentration dependent) | Non-linear (Hard to reproduce) | Linear (Cycle dependent) |
| Best For | Hyper-mutation of small domains; Stop codon removal | General random mutagenesis (cheap) | Balanced library creation |
Scientist's Note: If your fidelity check reveals a high number of insertions/deletions (indels), switch from Mn²⁺ to ap-dCTP. ap-dCTP maintains the reading frame significantly better than cation-based methods.
Protocol: Validating Sequence Fidelity
A "fidelity check" for mutagenic PCR is a Quality Control (QC) workflow. You cannot rely on bulk sequencing (Sanger) because the mutations are random; the bulk signal will look like the wild type. You must isolate individual molecules.[1]
Phase 1: The Mutagenic PCR (Incorporation)
Goal: Incorporate ap-dCTP at a ratio that generates 1-5 mutations per gene.
-
Reaction Mix (50 µL):
-
10x Taq Buffer (Mg²⁺ free): 5 µL
-
MgCl₂ (25 mM): 4 µL (Final 2.0 mM)
-
dATP, dGTP, dTTP (10 mM each): 1 µL each
-
dCTP (10 mM): 0.5 µL (Limit normal C to encourage analogue uptake)
-
ap-dCTP (10 mM): 0.5 µL (1:1 ratio with dCTP is a strong starting point)
-
Template DNA: 10 ng
-
Primers: 0.5 µM each[2]
-
Taq Polymerase: 2.5 U
-
-
Cycling:
-
94°C (2 min)[3]
-
30 Cycles: 94°C (30s) / 55°C (30s) / 72°C (1 min/kb)
-
72°C (5 min)
-
Phase 2: The Fidelity Check Workflow (QC)
Goal: Determine Mutation Frequency and Spectrum.
Do not proceed to library screening without this step.
-
Cloning: Ligate fresh PCR product into a TA-cloning vector (e.g., pCR2.1-TOPO or pGEM-T).
-
Transformation: Transform into E. coli (DH5
). Plate on LB-Amp/Kan + X-Gal/IPTG. -
Colony Picking: Pick 24-48 white colonies . (Fewer than 20 is statistically insignificant).
-
Plasmid Prep & Sequencing: Miniprep and Sanger sequence using vector primers (M13F/R).
Visualization: The Validation Logic
Figure 2: Workflow for validating library complexity. Bulk sequencing of PCR products is insufficient; clonal isolation is required.
Data Analysis: Interpreting the Checks
Once you have your sequences, perform the following calculations to validate the product.
Metric 1: Mutation Frequency ( )
This determines if your library is "hot" enough.
-
Target: For directed evolution, aim for 2-5 amino acid changes per protein.
-
Troubleshooting:
-
Too Low (<1 per clone): Increase ap-dCTP:dCTP ratio to 5:1 or increase MgCl₂ to 4mM.
-
Too High (>10 per clone): Reduce cycle number to 15-20.
-
Metric 2: Mutational Bias (Spectrum)
This confirms the ap-dCTP mechanism.
-
Expectation: >90% of mutations should be Transitions (C
T or G A). -
Red Flag: If you see significant Transversions (A
T, G C), your Taq polymerase is generating errors due to exhaustion or poor buffer conditions, not the analogue. This indicates a "dirty" library prone to stop codons.
Metric 3: Indel Rate
-
Expectation: <1% Indels.
-
Red Flag: High indel rates shift the reading frame, rendering the library useless for protein engineering. If Indels >5%, switch to a non-proofreading polymerase or reduce extension times.
References
-
Zaccolo, M., et al. (1996). "An approach to random mutagenesis of DNA using mixtures of triphosphate derivatives of nucleoside analogues."[4] Journal of Molecular Biology.
- Core citation for the methodology of using dPTP and analogues for controlled mutagenesis.
-
Negishi, K., et al. (1985). "Spectrum of N4-aminocytidine mutagenesis."[5] Nucleic Acids Research.[5]
- Establishes the specific transition bias (A:T G:C) mechanism of ap-dCTP.
-
Cadwell, R. C., & Joyce, G. F. (1992). "Randomization of genes by PCR mutagenesis." PCR Methods and Applications.
- Comparative baseline for Mn²⁺ based error-prone PCR methods.
-
TriLink BioTechnologies. "N4-Aminocytidine-5'-Triphosphate (ap-dCTP) Product Guide."
- Source for chemical properties and handling of the nucleotide analogue.
Sources
- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 2. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 3. ingenieriagenetica-b.web.unq.edu.ar [ingenieriagenetica-b.web.unq.edu.ar]
- 4. An approach to random mutagenesis of DNA using mixtures of triphosphate derivatives of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent DNA Labeling: AP-dCTP vs. Direct Incorporation
In the realm of molecular biology, the fluorescent labeling of DNA is a cornerstone technique for a multitude of applications, from gene expression analysis to advanced genomic mapping. The choice of labeling strategy can significantly impact experimental outcomes, particularly concerning the intensity of the fluorescent signal, which directly influences sensitivity and data quality. This guide provides an in-depth comparison of two prevalent methods: the indirect, two-step approach using amino-propargyl-dCTP (AP-dCTP) followed by click chemistry, and the direct, one-step enzymatic incorporation of fluorophore-conjugated nucleotides.
The Fundamental Divide: One-Step vs. Two-Step Labeling
The core difference between these two methodologies lies in the timing and mechanism of fluorophore attachment.
Direct labeling involves the enzymatic incorporation of a deoxynucleoside triphosphate (dNTP) that is already covalently linked to a fluorescent dye.[][] This single-step process is conceptually straightforward: the polymerase chain reaction (PCR) or other enzymatic methods directly synthesize a fluorescently labeled DNA strand.[][3]
Indirect labeling , exemplified by the use of AP-dCTP, is a two-step process.[4][5] First, a modified nucleotide, in this case, dCTP with a reactive aminopropargyl group, is enzymatically incorporated into the DNA.[4][6][7][8][9] This is followed by a second chemical reaction, typically a highly specific and efficient "click chemistry" reaction, where a fluorescent dye containing a complementary reactive group (an azide) is covalently attached to the incorporated aminopropargyl handle.[10][11][12][13][14]
Comparing the Signal: A Deeper Dive into Performance
The choice between these methods often hinges on the desired signal intensity and the specific experimental context. While direct comparative data can vary based on the specific fluorophores, polymerases, and experimental conditions, we can extrapolate performance based on the underlying mechanisms.
| Feature | AP-dCTP (Indirect Labeling) | Direct Labeling |
| Potential Signal Intensity | Potentially higher | Often lower |
| Labeling Density | High and consistent incorporation of the small alkyne handle.[4] | Can be limited by the steric bulk of the attached fluorophore.[15][16] |
| Enzymatic Efficiency | Less steric hindrance for the polymerase, leading to more efficient incorporation. | Bulky fluorophores can impede polymerase activity, leading to lower yields and shorter products.[15][17] |
| Flexibility | A single batch of alkyne-modified DNA can be labeled with various azide-modified dyes. | A different fluorescently-labeled dNTP is required for each desired color. |
| Workflow Complexity | Two-step process: enzymatic incorporation followed by a chemical labeling reaction.[10][18] | Single-step enzymatic reaction. |
| Cost | Can be more cost-effective for large-scale experiments due to the separation of nucleotide incorporation and dye coupling.[18] | The cost of fluorescently-labeled dNTPs can be high. |
The Rationale Behind Signal Intensity Differences
The potentially higher signal intensity observed with the AP-dCTP method can be attributed to several factors:
-
Reduced Steric Hindrance: DNA polymerases are optimized to incorporate natural dNTPs. The relatively small aminopropargyl group on AP-dCTP presents a much smaller obstacle to the polymerase compared to a bulky fluorophore directly attached to a dNTP.[4][15] This can lead to a higher and more uniform incorporation rate of the modified nucleotide, resulting in a greater number of potential sites for fluorophore attachment.[4]
-
Optimal Dye Performance: The post-incorporation click chemistry reaction allows the fluorophore to be attached via a linker arm, which can distance it from the DNA backbone. This separation can minimize quenching effects that may occur when a fluorophore is in close proximity to the nucleobases, thereby enhancing its quantum yield and overall brightness.[19][20]
-
Uniform Labeling: The high efficiency and specificity of click chemistry ensure that a large proportion of the incorporated alkyne groups are successfully labeled with a fluorophore, leading to a consistently high labeling density.[11][12]
Direct labeling methods, while simpler, can suffer from limitations. The bulky nature of the attached fluorophore can cause steric clashes with the DNA polymerase, leading to premature termination of DNA synthesis and a lower overall yield of labeled product.[15][16] This can result in a lower density of incorporated fluorophores and, consequently, a weaker signal. The length of the linker arm connecting the fluorophore to the nucleotide is a critical factor, with longer linkers generally improving incorporation efficiency and signal intensity.[16]
Experimental Workflows: A Visual Guide
To better understand the practical differences, let's visualize the experimental workflows for both labeling strategies.
Caption: Workflow for direct fluorescent labeling of DNA.
Caption: Workflow for indirect fluorescent labeling using AP-dCTP.
Detailed Experimental Protocols
The following are generalized protocols for each labeling method. It is crucial to optimize reaction conditions based on the specific DNA template, primers, polymerase, and fluorophore used.
Protocol 1: Direct Fluorescent Labeling via PCR
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
Fluorophore-labeled dCTP (e.g., Cy3-dCTP)
-
Taq DNA polymerase and corresponding reaction buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up the PCR reaction: In a PCR tube, combine the following components on ice:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
Fluorophore-dCTP (1 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Purify the labeled DNA: Use a PCR purification kit to remove unincorporated fluorescent dNTPs, primers, and polymerase.
-
Quantify the labeled product: Measure the absorbance at 260 nm for DNA concentration and at the excitation maximum of the fluorophore to determine the labeling efficiency.
Protocol 2: Indirect Labeling using AP-dCTP and Click Chemistry
Step A: Enzymatic Incorporation of AP-dCTP
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dGTP, dTTP)
-
Amino-propargyl-dCTP (AP-dCTP)
-
Taq DNA polymerase and corresponding reaction buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up the PCR reaction: In a PCR tube, combine the following components on ice:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
AP-dCTP (1 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermal cycling: Follow the same thermal cycling protocol as in the direct labeling method.
-
Purify the alkyne-modified DNA: Use a PCR purification kit to remove unincorporated AP-dCTP, dNTPs, primers, and polymerase.
Step B: Click Chemistry Labeling [11][13]
Materials:
-
Purified alkyne-modified DNA
-
Azide-modified fluorescent dye (e.g., Azide-Cy5)
-
Copper(II)-TBTA complex solution
-
Sodium ascorbate solution
-
Nuclease-free water
-
DNA purification column or ethanol precipitation reagents
Procedure:
-
Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine:
-
Purified alkyne-modified DNA (1-5 µg) in nuclease-free water
-
Azide-modified fluorescent dye (in DMSO, 10-20 fold molar excess over alkyne groups)
-
Copper(II)-TBTA complex solution (final concentration ~50 µM)
-
Freshly prepared sodium ascorbate solution (final concentration ~500 µM)
-
-
Incubate the reaction: Mix gently and incubate at room temperature for 1-2 hours in the dark.
-
Purify the fluorescently labeled DNA: Remove the excess dye and catalyst by passing the reaction mixture through a DNA purification column or by ethanol precipitation.
-
Quantify the final product: Measure the absorbance at 260 nm and at the fluorophore's excitation maximum to determine the DNA concentration and labeling efficiency.
Conclusion: Selecting the Optimal Strategy
The choice between AP-dCTP indirect labeling and direct fluorescent nucleotide incorporation is a nuanced one, guided by the specific demands of the experiment. For applications where maximizing signal intensity and achieving high, uniform labeling density are paramount, the two-step AP-dCTP method offers a distinct advantage due to reduced enzymatic inhibition and potentially more favorable fluorophore photophysics. While this method involves a more complex workflow, the flexibility in dye choice and potential for higher signal-to-noise ratios can be critical for demanding applications.
Conversely, for routine applications where simplicity, speed, and a moderate signal are sufficient, direct labeling remains a viable and straightforward option. Researchers must weigh the trade-offs between workflow complexity, cost, and the desired performance characteristics to select the most appropriate labeling strategy for their research goals.
References
-
Zhu, Z., & Waggoner, A. S. (1997). Incorporation of reporter molecule‐labeled nucleotides by DNA polymerases. II. High‐density labeling of natural DNA. Nucleic Acids Research, 25(10), 2035-2041. [Link]
-
Yu, H., et al. (1994). Directly labeled DNA probes using fluorescent nucleotides with different length linkers. Nucleic Acids Research, 22(15), 3226-3232. [Link]
-
Tasara, T., & Angerer, L. M. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. Nucleic Acids Research, 31(10), 2608-2614. [Link]
-
Joyce, C. M. (1997). Incorporation of reporter-labeled nucleotides by DNA polymerases. University of Washington. [Link]
-
BioActs. (n.d.). Fluorescent Dyes for Oligonucleotide Labeling. BioActs. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Nucleotides for DNA Labeling. Jena Bioscience. [Link]
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Steger, G., et al. (2005). Position of the fluorescent label is a crucial factor determining signal intensity in microarray hybridizations. Nucleic Acids Research, 33(19), e167. [Link]
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CD Genomics. (n.d.). The Chemistry Behind DNA Sequencing: Fluorescent Dyes and Signals. CD Genomics. [Link]
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Steger, G., et al. (2005). Position of the fluorescent label is a crucial factor determining signal intensity in microarray hybridizations. Nucleic Acids Research, 33(19), e167. [Link]
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Gasser, C., & Jaschke, A. (2020). Covalent labeling of nucleic acids. Chemical Society Reviews, 49(22), 8199-8223. [Link]
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Gasser, C., & Jaschke, A. (2020). Polymerase-based fluorescent labeling strategies for nucleic acids. ResearchGate. [Link]
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DeRisi, J. L., & Iyer, V. R. (2002). Indirect Labeling of DNA for Microarrays. Cold Spring Harbor Protocols, 2002(8), pdb.prot272. [Link]
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ResearchGate. (n.d.). Direct and indirect labeling methods. ResearchGate. [Link]
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Synbio Technologies. (n.d.). qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications. Synbio Technologies. [Link]
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LibreTexts Chemistry. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]
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Torsvik, V., & Øvreås, L. (2006). Comparison of different labeling methods for the production of labeled target DNA for microarray hybridization. Journal of Microbiological Methods, 65(1), 45-56. [Link]
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metabion. (n.d.). Click chemistry. metabion. [Link]
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ResearchGate. (n.d.). Direct vs. indirect cell labeling strategies. ResearchGate. [Link]
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Jones, G. D., & Milligan, J. R. (2000). A Comparison of DNA Damages Produced under Conditions of Direct and Indirect Action of Radiation. Radiation Research, 153(4), 433-439. [Link]
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Interchim. (n.d.). Click chemistry Activators. Interchim. [Link]
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Cellco. (2023, June 29). 5-Propargylamino-dCTP - Solution. Cellco. [Link]
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Benner, S. A., et al. (2010). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Nucleosides, Nucleotides and Nucleic Acids, 29(11), 847-863. [Link]
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Stratech. (n.d.). 5-Propargylamino-dCTP - Solution. Stratech. [Link]
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Unknown. (n.d.). DNA Labeling Protocol. Unknown Source. [Link]
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Bio-Rad. (n.d.). DNA Labeling Kits Fluorescein-dCTP and -dUTP Instruction Manual. Bio-Rad. [Link]
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Lee, S., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420-431. [Link]
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van Oene, M. M., et al. (2015). Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA. Biophysical Journal, 108(11), 2631-2640. [Link]
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Safety Operating Guide
Proper Disposal Procedures for ap-dCTP (5-Propargylamino-dCTP)
Executive Summary & Material Characterization
ap-dCTP refers to 5-Propargylamino-2'-deoxycytidine-5'-triphosphate .[1][2] It is a modified nucleotide analog widely used in Next-Generation Sequencing (NGS), enzymatic labeling (cDNA synthesis, PCR), and microarray applications.
While standard dNTPs are often viewed as benign biological reagents, modified analogs like ap-dCTP require specific disposal protocols . This is due to their potential biological activity (interference with replication pathways in environmental microorganisms) and the chemical linkers (propargylamino groups) that classify them as non-standard chemical waste in many jurisdictions.
Chemical Profile
| Property | Description |
| Chemical Name | 5-Propargylamino-dCTP (or 5-Propargylamino-2'-deoxycytidine-5'-triphosphate) |
| Common Usage | Substrate for DNA polymerases; precursor for fluorescent/biotin labeling.[1] |
| Hazards | Irritant. Potential mutagen/teratogen (precautionary classification for nucleotide analogs). |
| Radioactivity | None (by default). Note: Users frequently confuse "ap" (amino-propargyl) with "alpha-P" (alpha-32P). Verification is mandatory. |
The Core Directive: "Stop, Verify, Segregate"
As a Senior Application Scientist, I often see laboratories default to pouring "buffers and nucleotides" down the sink. This is a critical error. The following protocol enforces a self-validating workflow to ensure compliance with EPA (RCRA) and local EHS standards.
The "Why" Behind the Protocol
-
Bio-accumulation: Modified nucleotides can persist in water systems and theoretically affect microbial communities.
-
Regulatory Compliance: Many "kits" containing ap-dCTP also contain preservatives like Sodium Azide or Thimerosal , which are strictly regulated hazardous wastes.
-
Cross-Contamination: ap-dCTP is often used with amplicons. Improper disposal risks releasing genetic material or PCR products that can contaminate future experiments (PCR carryover).
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of ap-dCTP and its reaction mixtures.
Figure 1: Decision matrix for segregating ap-dCTP waste streams based on radioactivity and biological contamination.
Detailed Disposal Protocols
Scenario A: Liquid Waste (Unused Stock or Reaction Mix)
Context: You have expired stock solution (usually 10mM or 100mM) or post-reaction PCR mix.
-
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a dedicated glass waste bottle.
-
Compatibility Check: Ensure the waste stream is compatible with Aqueous Bases .
-
Critical Check: Does the buffer contain Sodium Azide ? If yes, do not mix with acids or halogenated solvents (risk of hydrazoic acid gas).
-
-
Deactivation (Optional but Recommended): For PCR products containing ap-dCTP, add 10% bleach (final concentration 1%) to degrade DNA before chemical disposal, unless the chemical waste stream specifically forbids oxidizers.
-
Labeling:
-
Constituents: Water (98%), Tris-HCl (<1%), ap-dCTP (<0.1%).
-
Hazard Class: "Non-Regulated Chemical Waste" or "Irritant" (depending on local EHS codes).
-
-
Disposal Action: Cap tightly. Request EHS pickup.[3][4] Never pour down the drain.
Scenario B: Solid Waste (Consumables)
Context: Pipette tips, spin columns, and empty vials contaminated with ap-dCTP.
-
Sharps vs. Soft:
-
Spin Columns/Tips: Place in a puncture-resistant biohazard or chemical waste bin.
-
Glass Vials: Place in a "Broken Glass/Sharps" container.
-
-
Trace Contamination: EPA regulations (RCRA) typically allow "RCRA Empty" containers (containing <3% by weight of residue) to be treated as trash only if the material is not P-listed (acutely toxic).
-
Best Practice: Treat all ap-dCTP contaminated solids as Hazardous Solid Waste to avoid ambiguity.
-
-
Disposal Action: Seal bags/bins when 3/4 full. Label as "Debris contaminated with Nucleotide Analogs."
Scenario C: Spills (Emergency Procedure)
Context: A vial of 100mM ap-dCTP shatters on the bench.
-
PPE: Nitrile gloves, safety glasses, lab coat.
-
Containment: Cover with paper towels to prevent spreading.
-
Neutralization: Wipe the area with 70% Ethanol or a mild detergent. (ap-dCTP is water-soluble).[1][5]
-
Clean Up: Place all saturated paper towels into a Chemical Waste Bag , not the regular trash.
Quantitative Waste Classification Table
Use this table to fill out your hazardous waste tags accurately.
| Waste Stream | Key Constituents | EPA/RCRA Classification (Typical) | Disposal Path |
| Pure Stock | 5-Propargylamino-dCTP (10-100mM) | Non-Hazardous / Irritant | Chemical Waste (Aqueous) |
| Labeling Reaction | ap-dCTP, Klenow/Taq, Tris Buffer, DTT | Non-Hazardous | Chemical Waste (Aqueous) |
| Kit Waste | ap-dCTP + Sodium Azide (<0.1%) | P-Listed (if Azide > limit) or Reactive | Segregated Chemical Waste |
| Radioactive Mix | ap-dCTP + alpha-32P-dCTP | Radioactive | Decay-in-storage or Rad Waste |
References & Authority
-
Jena Bioscience. (2024).[1] Safety Data Sheet (SDS): 5-Propargylamino-dCTP. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Identification Guidelines (RCRA). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
